molecular formula HI B100663 Hydron;iodide CAS No. 17144-19-3

Hydron;iodide

Cat. No.: B100663
CAS No.: 17144-19-3
M. Wt: 127.9124 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-N
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Description

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue.
Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket.
Iodine atom is chemical element with atomic number 53. It has a role as a micronutrient and a human metabolite.
Iodine I-125 is under investigation in clinical trial NCT00079417 (Neoadjuvant Carboplatin and Vincristine and Standard Local Ophthalmic Therapy in Treating Patients With Intraocular Retinoblastoma).
Hydron; iodide is a natural product found in Homo sapiens and Bos taurus with data available.
Iodine I-125 is a radioactive isotope of iodine, a nonmetallic element of the halogen group. With a half-life of 60 days, iodine 125 occurs naturally and can be produced artificially. This agent has both therapeutic and diagnostic uses, particularly in thyroid disease. (NCI04)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodane
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InChI

InChI=1S/HI/h1H
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InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-N
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Canonical SMILES

I
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Molecular Formula

HI
Record name HYDRIODIC ACID
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Record name HYDROGEN IODIDE, ANHYDROUS
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DSSTOX Substance ID

DTXSID2044349
Record name Hydrogen iodide
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Molecular Weight

127.9124 g/mol
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Physical Description

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
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Boiling Point

-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C
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Solubility

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble)
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Density

5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/
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Vapor Density

4.4 (Air = 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733
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Color/Form

Colorless gas; fumes in moist air

CAS No.

10034-85-2, 17144-19-3
Record name HYDRIODIC ACID
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Melting Point

-50.8 °C
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Foundational & Exploratory

The Synthesis and Stability of Hydrogen Iodide Under Extreme Pressures: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis and stability of hydrogen iodide (HI) under high-pressure conditions. It is intended for researchers, scientists, and drug development professionals working in the fields of materials science, chemistry, and condensed matter physics. This document delves into the intricate interplay of pressure and temperature on the formation, crystal structure, and decomposition of this fundamental hydrogen halide, offering both theoretical insights and practical experimental guidance.

Introduction: The Significance of High-Pressure Studies on Hydrogen Iodide

The study of simple molecular systems under extreme pressures offers a unique window into the fundamental nature of chemical bonding and the emergence of novel material properties. Hydrogen iodide (HI), a classic textbook example of a polar covalent molecule, exhibits a fascinating and complex behavior when subjected to high pressures, leading to the formation of new crystalline phases, changes in electronic properties, and eventual decomposition. Understanding these transformations is not only crucial for advancing our knowledge of condensed matter physics and chemistry but also holds potential for the discovery of new materials with exotic properties, such as high-temperature superconductivity.[1][2]

Pressure acts as a powerful thermodynamic variable, driving materials into states that are inaccessible at ambient conditions. By systematically increasing pressure, we can tune interatomic distances, modify electronic orbitals, and induce phase transitions to novel structures with potentially enhanced functionalities. In the case of hydrogen-rich compounds like HI, high pressure is a key tool in the quest for room-temperature superconductors, a long-standing goal in materials science. This guide will explore the experimental and theoretical landscape of HI at high pressures, providing a detailed roadmap for researchers navigating this exciting and challenging field.

Synthesis of Hydrogen Iodide at High Pressures

The synthesis of hydrogen iodide under pressure can be broadly categorized into two main approaches: direct reaction of elements at relatively low pressures and laser-induced synthesis at higher pressures, which can also lead to the formation of novel iodine polyhydrides.

Direct Synthesis from Molecular Hydrogen and Iodine at Low Pressures

At room temperature, molecular hydrogen (H₂) and iodine (I₂) react to form hydrogen iodide at a remarkably low pressure of approximately 0.2 GPa.[3] This method provides a straightforward route to obtaining solid HI for further high-pressure studies.

  • Diamond Anvil Cell (DAC) Preparation:

    • Select a DAC suitable for gas loading.

    • Prepare a metallic gasket (e.g., rhenium) by pre-indenting it to the desired thickness.

    • Drill a sample chamber in the center of the indentation using a laser or a micro-drilling system. The chamber diameter should typically be about one-third of the diamond culet size.

  • Sample Loading:

    • Place a small crystal of iodine (I₂) into the sample chamber.

    • Position a few ruby spheres near the iodine crystal for pressure calibration via ruby fluorescence.

    • The DAC is then placed in a gas-loading system.

  • Gas Loading and Pressurization:

    • The system is evacuated and then filled with high-purity hydrogen gas.

    • The pressure of the hydrogen gas is increased to the desired loading pressure (e.g., up to 200 MPa).

    • The DAC is then sealed remotely, trapping the hydrogen gas and the iodine crystal in the sample chamber.

  • In-situ Synthesis and Verification:

    • Slowly increase the pressure in the DAC at room temperature.

    • The reaction between hydrogen and iodine to form HI will occur spontaneously at approximately 0.2 GPa.[3]

    • The formation of HI can be confirmed in-situ using Raman spectroscopy, which will show the characteristic vibrational modes of the HI molecule.

  • Choice of DAC and Gasket: A gas-loading compatible DAC is essential for introducing hydrogen. Rhenium is a common choice for gaskets due to its high strength and chemical inertness.

  • Pressure Calibration: The ruby fluorescence method is a well-established and reliable technique for in-situ pressure measurement in DAC experiments.

  • Spontaneous Reaction: The relatively low pressure required for the synthesis of HI from its elements is a key advantage of this method, making it accessible without the need for heating.

Laser-Induced Synthesis of Hydrogen-Rich Compounds at High Pressures

At pressures above 25 GPa, laser heating can be employed to overcome kinetic barriers and synthesize novel hydrogen-rich compounds.[3] This technique has been successfully used to create supramolecular structures such as HI(H₂)₁₃.[3]

  • Sample Preparation: The initial loading of iodine and hydrogen into the DAC is similar to the direct synthesis method described above.

  • Pressurization: The sample is compressed to a pressure above 25 GPa.

  • Laser Heating:

    • The DAC is mounted in a laser heating system, often integrated with a synchrotron X-ray diffraction or Raman spectroscopy setup for in-situ characterization.

    • A continuous-wave infrared laser (e.g., Nd:YAG or fiber laser) is focused onto the sample.

    • The temperature is measured using spectroradiometry of the incandescent light emitted from the heated spot.

  • Synthesis and Characterization:

    • Laser heating the mixture of iodine and hydrogen initiates the reaction to form compounds like HI(H₂)₁₃.[3]

    • The crystal structure of the newly synthesized phase is determined in-situ using synchrotron X-ray diffraction.

    • Raman spectroscopy can be used to probe the vibrational modes of the synthesized compound.

  • Necessity of Laser Heating: At high pressures, the direct reaction between hydrogen and iodine to form hydrogen-rich compounds may be kinetically hindered. Laser heating provides the necessary thermal energy to overcome these activation barriers and drive the reaction towards the formation of thermodynamically stable or metastable phases.

  • In-situ Characterization: The high-pressure and high-temperature conditions are transient. Therefore, in-situ characterization techniques like synchrotron X-ray diffraction and Raman spectroscopy are crucial for identifying and studying the synthesized materials under the conditions of their formation.

High-Pressure Phases and Structural Transformations of Hydrogen Iodide

Upon compression, solid hydrogen iodide undergoes a series of structural phase transitions. Both experimental observations and theoretical calculations have revealed a rich and complex phase diagram.

Experimentally Observed Phases

At room temperature and upon increasing pressure, solid HI exhibits the following phases:

  • Phase I: A cubic phase that forms upon solidification.[3]

  • Phase I': An emergent phase observed above 3.8 GPa, also believed to be cubic.[3]

At lower temperatures, additional orthorhombic phases (II and III) have been reported.[3]

Theoretically Predicted High-Pressure Phases and Polyhydrides

First-principles calculations and evolutionary structure searches have predicted the existence of several other stable iodine-hydrogen compounds at higher pressures, often referred to as iodine polyhydrides. These predictions are driving experimental efforts to synthesize these novel materials.

Some of the predicted stable phases include:

  • P1-H₅I: An insulating phase predicted to be stable between 30 and 90 GPa, consisting of zigzag chains of (HI)δ+ and H₂δ− molecules.[1][2]

  • Cmcm-H₂I and P6/mmm-H₄I: These phases are predicted to be metallic and stable at pressures above 90 GPa.[1][2] They are composed of monatomic iodine lattices with intercalated H₂ molecules.

The following table summarizes the key characteristics of the known and predicted high-pressure phases of hydrogen iodide and its polyhydrides.

Phase NamePressure Range (GPa)TemperatureCrystal SystemSpace GroupKey FeaturesReference
Phase I Solidification - 3.8Room Temp.Cubic-Initial solid phase.[3]
Phase I' > 3.8Room Temp.Cubic-Emerges from Phase I.[3]
P1-H₅I 30 - 90TheoreticalTriclinicP1Insulating, zigzag chains of (HI)δ+ and H₂δ−.[1][2]
Cmcm-H₂I > 90TheoreticalOrthorhombicCmcmMetallic.[1][2]
P6/mmm-H₄I > 90TheoreticalHexagonalP6/mmmMetallic.[1][2]

Stability and Decomposition of Hydrogen Iodide at High Pressures

A critical aspect of the high-pressure behavior of hydrogen iodide is its limited stability. Compared to other hydrogen halides like HCl and HBr, HI decomposes into its constituent elements at significantly lower pressures.

Decomposition Pressures

Experimental studies have shown that HI is unstable under compression and decomposes into hydrogen and iodine. The decomposition pressure is temperature-dependent:

  • At 300 K (room temperature), decomposition occurs at approximately 11 GPa.[3]

  • At 77 K, the stability of HI is extended to about 18 GPa.[3]

This trend of decreasing stability down the halogen group (HCl > HBr > HI) is a significant feature of the high-pressure chemistry of hydrogen halides.[3]

Mechanism of Decomposition

The decomposition of HI under pressure is a complex process. While the precise mechanism at high pressures is still a subject of research, it is understood to be driven by the increasing instability of the H-I bond under compression. Theoretical studies suggest that at very high pressures, the decomposition into segregated phases of hydrogen and iodine becomes thermodynamically favorable.[1]

Advanced Characterization Techniques

The study of hydrogen iodide at high pressures relies on a suite of sophisticated in-situ characterization techniques.

Synchrotron X-ray Diffraction (XRD)

Synchrotron XRD is the primary tool for determining the crystal structure of materials at high pressures. The high brilliance and energy of synchrotron radiation are necessary to penetrate the diamond anvils and obtain high-quality diffraction patterns from the microscopic sample.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. In high-pressure studies of HI, it is used to:

  • Confirm the synthesis of HI.

  • Identify different solid phases through changes in the Raman spectra.

  • Observe the disappearance of HI vibrational modes upon decomposition.

  • Characterize the vibrational properties of novel hydrogen-rich compounds.

Theoretical and Computational Approaches

First-principles calculations based on density functional theory (DFT) and evolutionary algorithms for structure prediction have become indispensable tools in high-pressure research. These methods allow for:

  • Prediction of Stable Structures: Identifying potentially stable crystal structures of HI and its polyhydrides at various pressures.

  • Calculation of Properties: Determining the electronic and vibrational properties of these predicted phases, including their potential for superconductivity.

  • Understanding Stability: Investigating the thermodynamic stability of different phases and predicting decomposition pathways.

These computational predictions provide crucial guidance for experimental synthesis efforts.

Visualization of Experimental Workflows and Phase Transitions

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Experimental Workflow for High-Pressure Synthesis of HI

experimental_workflow cluster_prep DAC Preparation cluster_loading Sample Loading cluster_synthesis Synthesis & Characterization prep_dac Prepare DAC & Gasket drill_chamber Drill Sample Chamber prep_dac->drill_chamber load_I2 Load Iodine Crystal drill_chamber->load_I2 load_ruby Load Ruby Sphere load_I2->load_ruby gas_load Gas Load with H₂ load_ruby->gas_load pressurize Pressurize DAC gas_load->pressurize synthesis In-situ Synthesis (Direct or Laser-Heated) pressurize->synthesis characterize In-situ Characterization (XRD, Raman) synthesis->characterize phase_diagram P_axis Pressure (GPa) T_axis Temperature (K) Gas Gas Liquid Liquid Phase_I Solid Phase I Phase_I_prime Solid Phase I' Phase_I->Phase_I_prime Phase Transition Decomposed Decomposed (H₂ + I₂) Phase_I_prime->Decomposed Decomposition sublimation melting I_Iprime ~3.8 GPa decomposition_300K ~11 GPa (300K) decomposition_77K ~18 GPa (77K) origin origin->P_axis origin->T_axis p_max t_max

Caption: A conceptual pressure-temperature phase diagram for hydrogen iodide, illustrating the stability regions of different phases and the decomposition boundary.

Conclusion and Future Outlook

The study of hydrogen iodide at high pressures continues to be a vibrant and rewarding area of research. While significant progress has been made in synthesizing and characterizing HI and its high-pressure phases, many exciting challenges and opportunities remain. The experimental realization of the theoretically predicted superconducting iodine polyhydrides would be a major breakthrough. Further exploration of the pressure-temperature phase diagram, particularly at low temperatures, will undoubtedly reveal more fascinating phenomena. The continued synergy between advanced experimental techniques and powerful computational methods will be crucial in pushing the frontiers of our understanding of matter under extreme conditions.

References

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  • Shamp, A., & Zurek, E. (2015). Superconducting High-Pressure Phases Composed of Hydrogen and Iodine. The Journal of Physical Chemistry Letters, 6(20), 4067–4072. [Link]

  • Binns, J., Dalladay-Simpson, P., Wang, M., Ackland, G. J., Gregoryanz, E., & Howie, R. T. (2018). Formation of H₂-rich iodine-hydrogen compounds at high pressure. Physical Review B, 97(2), 024111. [Link]

  • Duan, D., et al. (2015). High-pressure structures and superconductivity of iodine-doped hydrogen. Scientific Reports, 5, 12932. [Link]

  • Shamp, A., & Zurek, E. (2015). Superconducting High-Pressure Phases Composed of Hydrogen and Iodine. The Journal of Physical Chemistry Letters, 6(20), 4067–4072. [Link]

  • Shamp, A., & Zurek, E. (2015). Superconducting High-Pressure Phases Composed of Hydrogen and Iodine. OSTI.GOV. [Link]

  • Jayaraman, A. (1983). Diamond anvil cell and high-pressure physical investigations. Reviews of Modern Physics, 55(1), 65–108. [Link]

  • Rivers, M. L., et al. (2008). The COMPRES/GSECARS gas-loading system for diamond anvil cells at the Advanced Photon Source. High Pressure Research, 28(3), 273-292. [Link]

  • Binns, J., et al. (2017). Synthesis and stability of hydrogen iodide at high pressures. Semantic Scholar. [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermodynamic properties of gaseous hydrogen iodide (HI), tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental thermodynamic parameters, the experimental methodologies for their determination, and the theoretical framework for their calculation, while emphasizing the causal relationships behind experimental designs and ensuring a self-validating system of protocols.

Core Thermodynamic Properties of Gaseous Hydrogen Iodide

Gaseous hydrogen iodide is a diatomic molecule of significant interest in various chemical syntheses and as a reducing agent. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and reaction optimization. The key thermodynamic properties at standard conditions (298.15 K and 1 bar) are summarized below.

PropertySymbolValueUnits
Standard Molar Enthalpy of Formation ΔfH°+26.5 ± 0.10[1]kJ/mol
Standard Molar Entropy 206.59[2]J/(mol·K)
Standard Molar Gibbs Free Energy of Formation ΔfG°+1.7[3]kJ/mol
Molar Heat Capacity at Constant Pressure C_p29.2[4]J/(mol·K)

The positive value for the standard enthalpy of formation indicates that the formation of hydrogen iodide from its elements in their standard states (H₂(g) and I₂(s)) is an endothermic process.[5]

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of gaseous HI relies on a combination of calorimetric and spectroscopic techniques. Given the corrosive nature of hydrogen iodide, specialized experimental setups and safety precautions are paramount.

Calorimetric Determination of the Enthalpy of Formation

The standard enthalpy of formation of gaseous HI is determined by measuring the heat of reaction for the synthesis of HI from hydrogen and iodine gases in a calorimeter. A modified bomb calorimeter is often employed for gas-phase reactions.

  • Constant Volume (Bomb) Calorimetry: This technique is ideal for combustion and other rapid gas-phase reactions as it allows for precise measurement of the heat evolved or absorbed under constant volume conditions (ΔU). The enthalpy change (ΔH) can then be calculated.

  • Excess Oxygen: While the primary reaction is between H₂ and I₂, an excess of oxygen is typically not used as it would lead to the oxidation of HI. Instead, the reaction is initiated in a sealed, robust vessel.

  • Ignition Source: A fuse wire is used to provide the initial activation energy to start the reaction between hydrogen and iodine vapor.

  • Material of Construction: The bomb must be constructed from a corrosion-resistant alloy, such as Hastelloy or another nickel-molybdenum alloy, to withstand the corrosive nature of hydrogen iodide, especially in the presence of any residual moisture.

  • Sample Preparation: A known, precise amount of solid iodine is placed in a quartz crucible within the bomb.

  • Bomb Sealing and Purging: The bomb is sealed, and the air is evacuated. It is then purged with an inert gas, such as argon, to remove any residual oxygen and moisture.

  • Reactant Introduction: A known, stoichiometric amount of high-purity hydrogen gas is introduced into the bomb. The pressure is carefully monitored.

  • Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket containing a precisely measured mass of water. The calorimeter is then assembled with the stirrer, thermometer, and ignition leads.

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The reaction is initiated by passing a current through the fuse wire, which vaporizes and ignites the iodine in the presence of hydrogen.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of reaction for the formation of HI is then calculated from the temperature rise, accounting for the heat of ignition. The enthalpy of formation is subsequently derived from the heat of reaction.

Spectroscopic Determination of Entropy and Heat Capacity

Spectroscopy provides a powerful, non-invasive method to determine the energy levels of a molecule. From these energy levels, the partition function can be calculated, which in turn allows for the determination of thermodynamic properties like entropy and heat capacity.[6][7] For a diatomic molecule like HI, rovibrational spectroscopy is the key technique.

  • Infrared Spectroscopy: The vibrational and rotational transitions in HI occur in the infrared region of the electromagnetic spectrum. Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited due to its high resolution and signal-to-noise ratio.

  • Gas Phase Analysis: To observe the fine structure of rotational transitions, the spectrum must be recorded in the gas phase at low pressure to minimize collisional broadening of the spectral lines.

  • Path Length: A long path length gas cell may be required to obtain a sufficiently strong absorption signal, especially at low pressures.

  • Sample Cell Preparation: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is evacuated to a high vacuum.

  • Sample Introduction: A small amount of gaseous hydrogen iodide is introduced into the cell. The pressure is kept low (typically a few torr) to minimize pressure broadening.

  • Spectrometer Setup: The gas cell is placed in the sample compartment of an FT-IR spectrometer. The spectrometer is configured for high-resolution measurements.

  • Data Acquisition: The infrared spectrum of the gaseous HI is recorded. A background spectrum of the evacuated cell is also recorded for subtraction.

  • Spectral Analysis:

    • The positions of the absorption lines in the P and R branches of the rovibrational spectrum are precisely measured.

    • The rotational constant (B) and the vibration-rotation coupling constant (αe) are determined by analyzing the spacing between the lines.

    • The vibrational frequency (νe) is determined from the position of the band origin (the gap between the P and R branches).

    • From these spectroscopic constants, the moment of inertia and the internuclear distance of the HI molecule can be calculated.

Theoretical Calculation of Thermodynamic Properties

Statistical mechanics provides the theoretical framework to calculate macroscopic thermodynamic properties from the microscopic energy levels of molecules determined through spectroscopy.[8][9]

The Partition Function

The molecular partition function (q) is the cornerstone of these calculations, representing the sum over all possible energy states of a molecule. For a diatomic molecule like HI, the total partition function is the product of the translational, rotational, vibrational, and electronic partition functions:

q_total = q_trans * q_rot * q_vib * q_elec

Calculation of Thermodynamic Properties

Once the partition function is known, the macroscopic thermodynamic properties can be calculated using the following relationships:

  • Internal Energy (U): U = NkT² (∂ln(q)/∂T)_V

  • Entropy (S): S = Nk[ln(q/N) + 1] + U/T

  • Heat Capacity at Constant Volume (Cv): Cv = (∂U/∂T)_V

The heat capacity at constant pressure (Cp) can then be determined using the relationship Cp = Cv + R for an ideal gas.

The spectroscopic constants obtained from the rovibrational spectrum of HI are the essential inputs for calculating the rotational and vibrational partition functions.

Interplay of Experiment and Theory

The determination of the thermodynamic properties of gaseous hydrogen iodide is a prime example of the synergy between experimental measurements and theoretical calculations in physical chemistry.

G cluster_exp Experimental Determination cluster_theory Theoretical Calculation cluster_props Thermodynamic Properties Calorimetry Bomb Calorimetry Enthalpy Enthalpy (ΔH°) Calorimetry->Enthalpy Direct Measurement Spectroscopy FT-IR Spectroscopy StatMech Statistical Mechanics Spectroscopy->StatMech Provides Spectroscopic Constants PartitionFunc Partition Function StatMech->PartitionFunc Calculates Entropy Entropy (S°) PartitionFunc->Entropy Calculates HeatCapacity Heat Capacity (Cp) PartitionFunc->HeatCapacity Calculates

Caption: Relationship between experimental and theoretical methods.

Workflow for Spectroscopic Data Analysis

The process of obtaining thermodynamic data from spectroscopic measurements follows a well-defined workflow.

G start Obtain High-Resolution FT-IR Spectrum of HI(g) assign Assign Rotational Lines in P and R Branches start->assign analyze Analyze Line Spacings to Determine Spectroscopic Constants (B, αe, νe) assign->analyze calc_pf Calculate Rotational and Vibrational Partition Functions analyze->calc_pf calc_thermo Calculate Entropy and Heat Capacity calc_pf->calc_thermo end Thermodynamic Data calc_thermo->end

Caption: Workflow for spectroscopic determination of thermodynamic properties.

Safety Protocols for Handling Gaseous Hydrogen Iodide

Hydrogen iodide is a corrosive and toxic gas that requires strict safety protocols during handling and experimentation.[10][11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Corrosion-resistant gloves (e.g., neoprene or nitrile), a lab coat, and closed-toe shoes must be worn.

    • Respiratory Protection: All work with gaseous HI must be conducted in a well-ventilated fume hood. In case of a leak or potential exposure, a self-contained breathing apparatus (SCBA) is required.[10]

  • Engineering Controls:

    • Fume Hood: A properly functioning fume hood is essential to prevent inhalation exposure.

    • Gas Delivery System: The gas delivery system, including regulators, tubing, and valves, must be constructed from corrosion-resistant materials (e.g., stainless steel, Monel). The system should be leak-tested with an inert gas before introducing HI.

    • Gas Detection: A continuous gas monitoring system with an audible alarm for HI is highly recommended.

  • Handling and Storage:

    • Cylinder Storage: HI cylinders must be stored in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizers, bases, and metals. Cylinders should be secured in an upright position.

    • Transport: Cylinders should be transported using a proper cart with the valve cap in place.

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Leaks: If a leak is detected, evacuate the area immediately and notify emergency personnel. If it is safe to do so, close the cylinder valve.

References

  • Banerjee, T. (2024, February 8). Lec 25: Thermodynamic Properties from Virial Equation of State [Video]. YouTube. [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

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  • Chegg. (2023, October 3). Solved 4. The standard free energy of formation of gaseous. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 1). Rovibrational Spectroscopy. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 37 - Vibrational-Rotational Spectra of HCI and DCI. Retrieved from [Link]

  • Godo Shigen Co. Ltd. (2022, October 1). Safety Data Sheet (SDS). Retrieved from [Link]

  • Gauth. (n.d.). What is the value of the enthalpy change of formation of hydrogen iodide? _fH(HI) : _ k [Chemistry]. Retrieved from [Link]

  • JM Industrial. (2023, May 31). Types of Flow Measurement Techniques for Corrosive Liquids and Gases. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrogen Iodide Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hydrogen iodide. NIST Chemistry WebBook. Retrieved from [Link]

  • Murphy, W. S., & Alldred, M. J. (1936). The Free Energy of Iodine and Hydrogen Iodide from Spectroscopic Data. The Journal of Chemical Physics, 4(6), 344–350. [Link]

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An In-depth Technical Guide to the Chemical Structure and Bonding in Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the chemical structure and bonding in hydrogen iodide (HI). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this important molecule. We will explore the electronic structure, the nature of the hydrogen-iodine bond, and the experimental techniques used for its characterization, moving beyond a superficial overview to provide actionable, field-proven insights.

Introduction to Hydrogen Iodide: More Than a Simple Diatomic

Hydrogen iodide is a diatomic molecule with the chemical formula HI.[1] In its gaseous state, it is a colorless gas with a pungent odor.[2][3] When dissolved in water, it forms hydroiodic acid, a strong acid.[3][4][5][6][7] It is crucial to distinguish between the gaseous molecule (hydrogen iodide) and its aqueous solution (hydroiodic acid), as their chemical properties and applications differ significantly.[3][4][6] This guide will focus on the intrinsic properties of the isolated hydrogen iodide molecule.

Hydrogen iodide's utility in organic and inorganic synthesis is extensive. It serves as a primary source of iodine and as a potent reducing agent.[3][6][8][9] Its reactivity is a direct consequence of its electronic structure and the nature of the hydrogen-iodine bond, making a thorough understanding of these aspects essential for its effective application.

The Hydrogen-Iodine Bond: A Study in Polar Covalence

The bond between hydrogen and iodine in HI is fundamentally covalent, meaning the atoms are held together by a shared pair of electrons.[4][5][10] However, the sharing is not equal, leading to a polar covalent bond.[1][2][4][11][12][13]

Electronegativity and Bond Polarity

The polarity of the H-I bond arises from the difference in electronegativity between hydrogen and iodine. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond. On the Pauling scale, hydrogen has an electronegativity of approximately 2.20, while iodine's is about 2.66.[11][12] This difference of 0.46, while not as large as in other hydrogen halides like HF, is significant enough to create an uneven distribution of electron density.[2][11]

The shared electrons are pulled closer to the more electronegative iodine atom, resulting in a partial negative charge (δ-) on the iodine and a partial positive charge (δ+) on the hydrogen.[2][11] This separation of charge creates a dipole moment, a quantitative measure of the molecule's polarity. The dipole moment of hydrogen iodide is approximately 0.38 Debye.[2]

HI_Polarity cluster_dipole Dipole Moment (μ) H Hδ+ I Iδ- H->I Covalent Bond (Electron cloud skewed towards I) μ

Caption: Visualization of the polar covalent bond in hydrogen iodide, showing the partial charges and the direction of the dipole moment.

Valence Bond Theory Perspective

According to valence bond theory, the covalent bond in HI is formed by the overlap of atomic orbitals. Specifically, it involves the overlap of the 1s orbital of the hydrogen atom with the 5p orbital of the iodine atom.[14] This head-on overlap results in the formation of a sigma (σ) bond, which is cylindrically symmetrical about the internuclear axis.

Molecular Orbital Theory Approach

A more sophisticated model for bonding is the molecular orbital (MO) theory. In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For a diatomic molecule like HI, the 1s orbital of hydrogen and the 5p orbital of iodine combine to form a bonding (σ) molecular orbital and an antibonding (σ*) molecular orbital.

The two valence electrons (one from H and one from I) occupy the lower-energy bonding molecular orbital, leading to a stable bond. The higher-energy antibonding orbital remains unoccupied. The highest occupied molecular orbital (HOMO) is the σ bonding orbital, while the lowest unoccupied molecular orbital (LUMO) is the σ* antibonding orbital.[15] The energy difference between the HOMO and LUMO is a critical factor in determining the molecule's reactivity.

Caption: A simplified molecular orbital diagram for hydrogen iodide, showing the formation of bonding and antibonding molecular orbitals.

Experimental Characterization of HI Structure and Bonding

The theoretical models of bonding in hydrogen iodide are validated and refined through various spectroscopic techniques. These methods provide precise data on bond length, bond strength, and vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for studying the vibrations of molecules. The H-I bond has a characteristic stretching frequency that can be observed in the IR spectrum. The absorption of infrared radiation at this frequency corresponds to the transition of the molecule from its ground vibrational state to the first excited vibrational state. The position of this absorption band is directly related to the strength of the H-I bond and the reduced mass of the molecule. For HI, the fundamental vibrational frequency is observed around 2229 cm⁻¹.[16]

Experimental Protocol: Gas-Phase IR Spectroscopy of Hydrogen Iodide

  • Sample Preparation: Obtain a certified standard of pure hydrogen iodide gas. Ensure all handling is performed in a well-ventilated fume hood due to the gas's toxicity and corrosiveness.[2][6]

  • Instrumentation: Utilize a high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell. The gas cell should have windows transparent to IR radiation, such as potassium bromide (KBr) or sodium chloride (NaCl).

  • Data Acquisition:

    • Evacuate the gas cell to remove any atmospheric gases.

    • Introduce a known, low pressure of hydrogen iodide gas into the cell.

    • Record the background spectrum of the empty cell.

    • Record the sample spectrum of the hydrogen iodide gas.

    • The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the rovibrational absorption bands in the spectrum.

    • Determine the position of the band center to obtain the fundamental vibrational frequency.

    • Analyze the rotational fine structure to determine the rotational constants and, subsequently, the H-I bond length.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis HI_gas Hydrogen Iodide Gas Gas_cell Evacuated Gas Cell HI_gas->Gas_cell Introduce Sample FTIR FTIR Spectrometer Gas_cell->FTIR Background Record Background FTIR->Background Sample_spec Record Sample Spectrum Background->Sample_spec Absorbance Calculate Absorbance Sample_spec->Absorbance Analysis Analyze Spectrum Absorbance->Analysis Data Bond Length, Vibrational Frequency Analysis->Data

Caption: A generalized experimental workflow for the FTIR analysis of gaseous hydrogen iodide.

Summary of Key Physicochemical Properties

PropertyValueSource
Molecular Formula HI[1][6][17]
Molar Mass 127.91 g/mol [6]
Bond Type Polar Covalent[1][2][4][11]
Electronegativity Difference (Pauling) 0.46[2][12]
Dipole Moment 0.38 D[2][16]
Molecular Geometry Linear[2][18]
Boiling Point -35 °C[17]
Melting Point -51 °C[6][17]

Conclusion

The chemical structure and bonding of hydrogen iodide are governed by the principles of polar covalence. The moderate difference in electronegativity between hydrogen and iodine leads to a polar bond and a corresponding dipole moment. This inherent polarity, coupled with a relatively weak H-I bond compared to other hydrogen halides, dictates its high reactivity and its role as a strong acid in aqueous solutions. A thorough understanding of these fundamental properties, validated through experimental techniques like infrared spectroscopy, is paramount for the effective and safe application of hydrogen iodide in research and industry.

References

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Reactivity of hydrogen iodide with organic functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Hydrogen Iodide with Organic Functional Groups

Abstract

Hydrogen iodide (HI) is a powerful and versatile reagent in organic synthesis, distinguished by its high acidity and the exceptional nucleophilicity of the corresponding iodide ion. This guide provides a comprehensive exploration of the reactivity of HI with a diverse range of organic functional groups. We will delve into the mechanistic underpinnings of these transformations, including ether cleavage, conversion of alcohols to alkyl iodides, and hydroiodination of unsaturated systems. Emphasis is placed on the causality behind reaction pathways, regiochemical and stereochemical outcomes, and practical considerations for laboratory applications. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of how to effectively utilize hydrogen iodide in synthetic chemistry.

Hydrogen Iodide: Properties, Generation, and Handling

Hydrogen iodide is a diatomic molecule, existing as a pungent, colorless gas under standard conditions. Its aqueous solution is known as hydroiodic acid, which is one of the strongest non-superacidic acids with an estimated pKa of -10. This high acidity, combined with the potent nucleophilicity of the iodide ion (I⁻), dictates its chemical behavior.

Comparative Reactivity of Hydrogen Halides

The reactivity of hydrogen halides with organic substrates follows the order: HI > HBr > HCl > HF. This trend is a direct consequence of two primary factors:

  • Acidity: The bond strength of the H-X bond decreases down the group (H-F > H-Cl > H-Br > H-I). The weaker H-I bond results in a higher degree of dissociation, making HI the strongest acid of the series. This facilitates the rapid protonation of substrates like alcohols and ethers, which is often the initial step of the reaction.

  • Nucleophilicity: The iodide ion is an excellent nucleophile. Its large atomic radius leads to high polarizability, allowing for efficient orbital overlap in the transition states of nucleophilic substitution reactions.

Generation of Hydrogen Iodide

While HI is commercially available in cylinders as a gas or as aqueous solutions, in situ generation is often preferred for convenience and to use the anhydrous form.

  • From Alkali Iodides: A common laboratory method involves reacting an alkali iodide salt (NaI or KI) with a non-oxidizing strong acid, such as concentrated phosphoric acid (H₃PO₄). Concentrated sulfuric acid is unsuitable as it oxidizes the iodide ion to elemental iodine (I₂).

  • From Phosphorus and Iodine: Anhydrous HI can be generated by the hydrolysis of phosphorus triiodide (PI₃), which is itself formed by the reaction of red phosphorus with iodine. This method requires careful temperature control to avoid the formation of explosive byproducts like phosphine.

  • Modern Catalytic Methods: Recent advancements include the rhodium-catalyzed generation of anhydrous HI from H₂ and I₂. This method is effective for the direct synthesis of iodoalkanes from alkenes, alcohols, and other substrates.

Safety and Handling

Hydrogen iodide is a toxic and highly corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract. It fumes in moist air, forming a corrosive mist of hydroiodic acid.

Key Safety Precautions:

  • Always handle HI gas and concentrated hydroiodic acid in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

  • Cylinders of HI gas should be secured in an upright position.

  • In case of exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.

Reactivity with Ethers: The Cleavage Reaction

The cleavage of the robust C-O bond in ethers is one of the most characteristic reactions of HI. This transformation is invaluable for removing ether-based protecting groups and for structural elucidation, notably in the Zeisel determination of alkoxy groups. The reaction mechanism is highly dependent on the structure of the ether.

Mechanism: SN1 vs. SN2 Pathways

The first step in all acid-catalyzed ether cleavages is the protonation of the ether oxygen by HI, which converts the poor leaving group (RO⁻) into a good leaving group (ROH). The subsequent step is a nucleophilic attack by the iodide ion, which can proceed via an SN1 or SN2 mechanism.

  • SN2 Pathway (Primary and Methyl Ethers): If the ether carbons are primary or methyl, the iodide ion attacks the less sterically hindered carbon in a concerted SN2 displacement, ejecting an alcohol molecule. If excess HI is used, the resulting alcohol is subsequently converted into a second molecule of alkyl iodide.

  • SN1 Pathway (Tertiary, Benzylic, or Allylic Ethers): When one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the protonated ether dissociates to form an alcohol and the stable carbocation. The iodide ion then rapidly traps the carbocation. This pathway is favored due to the high stability of the carbocation intermediate.

Regioselectivity in Unsymmetrical Ethers

The site of cleavage in an unsymmetrical ether is determined by the operative mechanism:

  • Under SN2 conditions: The iodide attacks the less sterically hindered alkyl group. For example, methyl isopropyl ether cleaves to yield methyl iodide and isopropanol.

  • Under SN1 conditions: The cleavage occurs to form the most stable carbocation. For instance, tert-butyl methyl ether reacts with HI to produce tert-butyl iodide and methanol.

Aryl alkyl ethers, such as anisole, consistently yield a phenol and an alkyl iodide. The C(sp²)-O bond is strong and resistant to cleavage, and the phenyl cation is highly unstable, precluding an SN1 reaction at the aromatic ring. Furthermore, SN2 attack on an sp²-hybridized carbon is not feasible.

ether_cleavage_sn2

Diagram 1: SN2 mechanism for primary ether cleavage by HI.

ether_cleavage_sn1

Diagram 2: SN1 mechanism for tertiary ether cleavage by HI.

Reactivity with Alcohols

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, and HI is a highly effective reagent for this purpose. The reactivity of alcohols with HI mirrors that of ether cleavage and is highly dependent on the alcohol's structure.

  • Reactivity Order: 3° > 2° > 1° > Methyl.

  • Mechanism: Tertiary alcohols react rapidly via an SN1 mechanism due to the formation of a stable tertiary carbocation. Primary and secondary alcohols react more slowly via an SN2 mechanism. The use of a dehydrating agent like anhydrous ZnCl₂ (Lucas reagent) is common for HCl but is generally unnecessary for the more reactive HBr and HI.

This reaction is a cornerstone of functional group interconversion, transforming a polar, protic alcohol group into a versatile alkyl iodide, which is an excellent substrate for further SN2 reactions or the formation of organometallic reagents.

Reactivity with Alkenes and Alkynes: Hydroiodination

HI readily adds across the π-bonds of alkenes and alkynes in an electrophilic addition reaction.

Regioselectivity: Markovnikov's Rule

The addition of HI to unsymmetrical alkenes is regioselective and follows Markovnikov's rule. The rule states that the proton adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. This regioselectivity is dictated by the formation of the most stable carbocation intermediate. The initial electrophilic attack by the proton forms a carbocation, and the subsequent attack by the iodide nucleophile occurs at the more substituted, and therefore more stable, carbocationic center.

Unlike HBr, the anti-Markovnikov addition of HI in the presence of peroxides does not occur. The H-I bond is too weak, and the iodine radical formed is not reactive enough to propagate the radical chain reaction effectively; instead, it tends to dimerize to form I₂.

markovnikov_addition

Diagram 3: Electrophilic addition of HI to propene.

Reactivity with Other Functional Groups

While less common, HI can react with other functional groups, often under forcing conditions.

  • Esters: Ester cleavage with HI is possible but generally requires harsher conditions (higher temperatures, longer reaction times) than ether cleavage. The reaction yields a carboxylic acid and an alkyl iodide.

  • Epoxides: The acidic ring-opening of epoxides with HI yields an iodohydrin. The attack of the iodide ion occurs at the less substituted carbon for symmetrical, unhindered epoxides (SN2-like). Under more acidic conditions or with substrates that can form stable carbocations, the attack may occur at the more substituted carbon (SN1-like).

  • Reductive Properties: Concentrated HI is a powerful reducing agent, capable of reducing a variety of functional groups. For example, it can reduce benzyl alcohols and alcohols with α-carbonyl groups to the corresponding hydrocarbons. In these reactions, HI is oxidized to I₂. To make the reduction catalytic in HI, red phosphorus is often added to reduce the I₂ back to HI in situ.

Experimental Protocols and Data

Protocol: Cleavage of an Aryl Methyl Ether (Zeisel Determination Principle)

The Zeisel determination is a classic analytical method for quantifying the number of methoxy groups in a compound. The synthetic application follows the same principle.

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the aryl methyl ether (e.g., anisole, 1.0 eq).

  • Reagent Addition: Carefully add concentrated hydroiodic acid (57% aqueous solution, ~5-10 eq) to the flask. Acetic acid can be used as a co-solvent.

  • Reaction: Heat the mixture to reflux (typically 125-130 °C) for 1-3 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any traces of I₂, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude phenol product. The other product, methyl iodide, is volatile and is typically removed during workup and concentration.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

zeisel_workflow

Caption: Workflow for the Zeisel determination method.

Data Summary: Ether Cleavage Conditions

The following table summarizes typical conditions and outcomes for the cleavage of various ether types with HI.

Ether TypeSubstrate ExampleMechanismRelative RateProducts (with excess HI)
Methyl PrimaryEthyl methyl etherSN2ModerateEthyl iodide + Methyl iodide
Di-primaryDiethyl etherSN2ModerateEthyl iodide (2 eq.)
Methyl ArylAnisoleSN2ModeratePhenol + Methyl iodide
Methyl Tertiarytert-Butyl methyl etherSN1Very Fasttert-Butyl iodide + Methyl iodide
Di-secondaryDi-isopropyl etherSN2SlowIsopropyl iodide (2 eq.)

Conclusion

Hydrogen iodide stands as a uniquely reactive and indispensable tool in synthetic organic chemistry. Its potent acidity and the superior nucleophilicity of the iodide ion enable a range of powerful transformations not easily achieved with other hydrogen halides. A thorough understanding of the underlying SN1, SN2, and electrophilic addition mechanisms is crucial for predicting reaction outcomes and leveraging HI's reactivity to its full potential. From the strategic cleavage of protective ether groups in complex molecule synthesis to the regioselective formation of iodoalkanes, HI offers reliable and effective solutions to common synthetic challenges, making it a vital reagent for professionals in research and drug development.

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen iodide. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Mastering Chemistry Help. (n.d.). Reaction of Ether with Hydrogen Iodide (HI). Retrieved from [Link]

  • ChemistryViews. (2018, October 22). Direct Preparation of Dry Hydrogen Iodide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Markovnikov's Rule. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1326 - HYDROGEN IODIDE. Retrieved from [Link]

  • Chemguide. (n.d.). Alkenes and hydrogen halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 7). Order of reactivity of hydrogen halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Zeisel determination. Retrieved from [Link]

  • Quora. (2018, October 21). Why is HI more reactive with alcohols than HBr and HCl? Retrieved from [Link]

  • Rhodium.ws. (n.d.). Hydrogen Iodide Gas and 57% aqueous Hydriodic Acid. Retrieved from [Link]

  • Chemia. (2023, April 12). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). Retrieved from [Link]

  • Erowid. (n.d.). Preparation of Hydriodic Acid (HI). Retrieved from [Link]

  • Chemguide. (n.d.). Making halogenoalkanes (haloalkanes). Retrieved from [Link]

  • Sciencemadness Wiki. (2020, March 28). Hydrogen iodide. Retrieved from [Link]

  • UCSB Nanofab Wiki. (n.d.). Linde Gas LLC Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2023, March 8). Reactions of Ethers with Hydrogen Iodide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. Retrieved from [Link]

  • KANTO CHEMICAL CO., INC. (2022, October 1). Safety Data Sheet (SDS). Retrieved from [Link]

  • BYJU'S. (n.d.). Markovnikov's Rule. Retrieved from [Link]

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  • Homework.Study.com. (n

Historical methods for the preparation of hydrogen iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Methods for the Preparation of Hydrogen Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen iodide (HI) is a powerful reducing agent and a cornerstone reagent in organic and inorganic synthesis. Its preparation has been a subject of chemical investigation for over a century, leading to the development of diverse synthetic methodologies. This technical guide provides a comprehensive exploration of the historical methods for preparing hydrogen iodide, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in each protocol. We will delve into the core chemical principles, detailed experimental procedures, and the comparative advantages and disadvantages of each approach, supported by authoritative references.

Introduction: The Significance of Hydrogen Iodide

Hydrogen iodide, in its gaseous state or as aqueous hydroiodic acid, is a reagent of profound importance in the chemical sciences.[1] It is the strongest of the hydrohalic acids, a property attributed to the large ionic radius of the iodide ion which allows for effective dispersal of the negative charge, thus facilitating proton dissociation.[2] Its potent reducing properties have been historically significant in organic chemistry, for instance, in the reduction of sugars and the cleavage of ethers.[2] Understanding the evolution of its preparatory methods offers valuable insights into the progression of synthetic chemistry and laboratory techniques.

This guide will focus on the foundational, historical methods that have been instrumental in making hydrogen iodide accessible for research and development.

Core Historical Synthetic Approaches

The historical preparation of hydrogen iodide can be broadly categorized into several key strategies, each with its own set of advantages and challenges.

The Phosphorus and Iodine Method: A Classic Laboratory Staple

One of the most common and historically significant laboratory methods for producing hydrogen iodide involves the reaction of elemental iodine with phosphorus, followed by hydrolysis of the resulting phosphorus triiodide (PI₃).[2] This method can be performed using either the white or red allotrope of phosphorus.

Causality of Experimental Choices:

  • Choice of Phosphorus Allotrope: White phosphorus is more reactive than red phosphorus and reacts with iodine spontaneously. However, its high toxicity and propensity for spontaneous combustion in air make red phosphorus a safer, though less reactive, alternative for laboratory preparations.[3]

  • Controlled Addition of Water: The hydrolysis of phosphorus triiodide is a highly exothermic reaction. The slow, controlled addition of water is crucial to manage the reaction rate and prevent the violent evolution of hydrogen iodide gas.

Self-Validating System: The reaction's progress is visually evident. The initial reaction between phosphorus and iodine is often vigorous, and the subsequent addition of water produces a steady stream of HI gas, which can be collected or dissolved in water to form hydroiodic acid. The completion of the reaction is indicated by the cessation of gas evolution.

Experimental Protocol (Red Phosphorus Method):

  • A mixture of red phosphorus and iodine is prepared in a reaction flask.

  • Water is added dropwise to the mixture.

  • The mixture is gently heated to initiate and sustain the reaction.[3]

  • The evolved hydrogen iodide gas is passed through a U-tube containing moist red phosphorus to remove any unreacted iodine vapor.

  • For anhydrous HI, the gas is then passed through a drying agent like anhydrous calcium chloride or phosphorus pentoxide.[3] To prepare hydroiodic acid, the gas is bubbled through distilled water.

Chemical Equations:

  • Formation of Phosphorus Triiodide: 2 P(s) + 3 I₂(s) → 2 PI₃(s)

  • Hydrolysis of Phosphorus Triiodide: PI₃(s) + 3 H₂O(l) → H₃PO₃(aq) + 3 HI(g)[2]

Diagram: Synthesis of HI from Phosphorus and Iodine

G cluster_0 Step 1: Formation of PI₃ cluster_1 Step 2: Hydrolysis P Red Phosphorus (P) PI3 Phosphorus Triiodide (PI₃) P->PI3 I2 Iodine (I₂) I2->PI3 HI Hydrogen Iodide (HI) PI3->HI H3PO3 Phosphorous Acid (H₃PO₃) PI3->H3PO3 H2O Water (H₂O) H2O->HI H2O->H3PO3

Caption: Reaction pathway for the synthesis of Hydrogen Iodide from red phosphorus and iodine.

The Hydrogen Sulfide Route: A Redox Approach

A historically notable method for preparing hydrogen iodide involves the reaction of hydrogen sulfide (H₂S) with an aqueous suspension of iodine.[2] This method leverages the reducing power of hydrogen sulfide.

Causality of Experimental Choices:

  • Redox Potential: Iodine is a sufficiently strong oxidizing agent to oxidize the sulfur in hydrogen sulfide from a -2 to a 0 oxidation state (elemental sulfur), while iodine is reduced from 0 to -1 (iodide).[4]

  • Solvent: The reaction is typically carried out in water, where iodine has limited solubility. The reaction proceeds as the suspended iodine is consumed.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the characteristic color of iodine and the formation of a yellow precipitate of elemental sulfur.

Experimental Protocol:

  • A suspension of iodine in water is prepared in a reaction vessel.

  • A stream of hydrogen sulfide gas is bubbled through the suspension.

  • The reaction proceeds until the iodine color has completely faded.

  • The precipitated sulfur is removed by filtration.

  • The resulting solution of hydroiodic acid can be concentrated by distillation.

Chemical Equation:

H₂S(g) + I₂(s) → 2 HI(aq) + S(s)[2]

Diagram: HI Synthesis via Hydrogen Sulfide Pathway

G H2S Hydrogen Sulfide (H₂S) HI Hydrogen Iodide (HI) H2S->HI S Sulfur (S) H2S->S I2 Iodine (I₂) I2->HI I2->S

Caption: Redox reaction for the formation of Hydrogen Iodide from Hydrogen Sulfide and Iodine.

Direct Combination of Elements: The High-Purity Method

For applications requiring high-purity hydrogen iodide, the direct combination of hydrogen gas and iodine vapor is a preferred, albeit more technically demanding, historical method.[1][2]

Causality of Experimental Choices:

  • Thermodynamics and Kinetics: The reaction is reversible and requires elevated temperatures to proceed at a reasonable rate. A catalyst, such as platinized asbestos, is often employed to increase the reaction velocity.[1]

  • Photochemical Influence: The rate of this reaction is significantly increased when the mixture of gases is irradiated with light of a wavelength corresponding to the dissociation energy of the iodine molecule (around 578 nm).[2] This indicates a mechanism involving the dissociation of I₂ into iodine atoms, which then react with H₂.[2]

Self-Validating System: The reaction can be monitored by observing the decrease in the purple color of the iodine vapor. The purity of the resulting HI can be assessed by standard analytical techniques.

Experimental Protocol:

  • A stream of hydrogen gas is passed over heated iodine to create a mixture of hydrogen and iodine vapor.

  • This gaseous mixture is then passed through a heated tube containing a catalyst (e.g., platinized asbestos).

  • The exiting gas stream, containing hydrogen iodide, unreacted hydrogen, and iodine, is cooled to condense the unreacted iodine.

  • The hydrogen iodide gas is then purified.

Chemical Equation:

H₂(g) + I₂(g) ⇌ 2 HI(g)[2]

Displacement from Iodide Salts: The Acid-Base Approach

Hydrogen iodide can be generated by the reaction of an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), with a strong, non-oxidizing acid.

Causality of Experimental Choices:

  • Acid Selection: The choice of acid is critical. Strong oxidizing acids, such as concentrated sulfuric acid, are unsuitable as they will oxidize the iodide ion to elemental iodine, resulting in an impure product and a low yield of HI.[2][5] Phosphoric acid (H₃PO₄) is a common choice because it is a non-oxidizing acid and has a high boiling point, which facilitates the liberation of the more volatile HI gas upon heating.[6]

  • Reaction Conditions: Gentle heating is often required to drive the reaction to completion and distill the hydrogen iodide.

Self-Validating System: The evolution of a colorless gas upon heating the reactants is a primary indicator of HI production. The absence of the purple vapor of iodine confirms that oxidation is not a significant side reaction.

Experimental Protocol (using KI and H₃PO₄):

  • Potassium iodide is placed in a reaction flask.

  • Concentrated (85-95%) phosphoric acid is added to the potassium iodide.[6]

  • The mixture is gently heated.

  • The evolved hydrogen iodide gas is collected or dissolved in water.

Chemical Equation:

KI(s) + H₃PO₄(l) → HI(g) + KH₂PO₄(s)[7]

Comparative Analysis of Historical Methods

MethodKey ReagentsPurity of HIScalabilityKey AdvantagesKey Disadvantages
Phosphorus & Iodine Red/White Phosphorus, Iodine, WaterModerate to HighLaboratory ScaleReliable, well-established laboratory method.Use of hazardous phosphorus; potential for phosphine formation.[8]
Hydrogen Sulfide Hydrogen Sulfide, Iodine, WaterModerateLaboratory ScaleUtilizes readily available reagents.H₂S is highly toxic and malodorous; product requires purification from sulfur.
Direct Combination Hydrogen Gas, Iodine VaporVery HighLaboratory to Pilot ScaleProduces very pure HI.[2]Requires high temperatures and/or a catalyst; technically demanding setup.[1][8]
Iodide Salt Displacement Alkali Iodide, Phosphoric AcidHighLaboratory ScaleAvoids use of elemental phosphorus or H₂S; relatively clean reaction.Requires a non-oxidizing, high-boiling point acid.

Conclusion

The historical methods for the preparation of hydrogen iodide showcase a fascinating evolution of chemical synthesis, driven by the pursuit of purity, safety, and efficiency. From the classic phosphorus-iodine reaction to the high-purity direct combination of elements, each method provides a unique set of advantages and challenges. For contemporary researchers, a thorough understanding of these foundational techniques not only offers practical synthetic routes but also provides a deeper appreciation for the chemical principles that govern the reactivity of this important reagent.

References

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  • Grokipedia. Hydrogen iodide. [Link]

  • Erowid. The Preparation of Anhydrous Hydrogen Iodide. [www.rhodium.ws]. [Link]

  • Scribd. Chemists' Guide to Anhydrous HI. [Link]

  • Journal of the American Chemical Society. The Preparation of Anhydrous Hydrogen Iodide. (1929). [Link]

  • Active Thermochemical Tables. Hydrogen Iodide Enthalpy of Formation. [Link]

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  • Journal of the American Chemical Society. Cleavage of Ethers with Potassium Iodide and Phosphoric Acid. [Link]

  • Active Thermochemical Tables. Hydrogen Iodide Enthalpy of Formation. [Link]

  • PrepChem.com. Preparation of hydrogen iodide. [Link]

  • Development of a portable hydrogen iodide generator. [Link]

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  • Sciencemadness Wiki. Hydroiodic acid. (2023-06-20). [Link]

  • ResearchGate. Thermochemical production of hydrogen from hydrogen sulfide with iodine thermochemical cycles. [Link]

  • YouTube. How Is Hydroiodic Acid Prepared? - Chemistry For Everyone. (2025-08-06). [Link]

  • ACS Sustainable Chemistry & Engineering. H2 Generation from H2O and H2S through an Iodine Cycle. [Link]

  • Wikipedia. Sulfur–iodine cycle. [Link]

  • Quora. When hydrogen sulphide reacts with iodine, why do we consider that hydrogen has removed, sulphur is removed as well?. (2021-07-19). [Link]

  • Google Patents.

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Electronic structure and properties of the iodide anion

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Structure and Properties of the Iodide Anion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The iodide anion (I⁻), the largest and most polarizable of the stable halide ions, possesses a unique combination of electronic and physicochemical properties that underpin its critical roles in chemistry, biology, and medicine. This guide provides a comprehensive exploration of the iodide anion, beginning with its fundamental electronic structure and extending to its behavior in solution, its chemical reactivity, and its diverse applications. We will delve into the causality behind its characteristic properties, such as its large ionic radius and high polarizability, and connect these features to its function as a potent reducing agent, a key component of thyroid hormones, and a versatile tool in medical diagnostics and therapeutics. This document synthesizes theoretical principles with practical methodologies, offering detailed protocols and computational insights to serve as an authoritative resource for professionals in the field.

Fundamental Electronic Structure of the Iodide Anion

The distinct properties of the iodide anion are a direct consequence of its electronic configuration. As the heaviest stable halogen, its outermost electrons are significantly shielded from the nucleus, defining its characteristic reactivity and physical nature.

Electron Configuration and Stability

A neutral iodine atom (I) has an atomic number of 53, with an electron configuration of 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁵.[1][2][3] The valence shell, the fifth principal energy level, contains seven electrons (5s² 5p⁵).[4] To achieve the highly stable electron configuration of the noble gas Xenon, the iodine atom readily accepts one electron.[1][5]

This gain of a single electron forms the iodide anion (I⁻), which has a net charge of -1 and a filled outer p-orbital.[6][7]

Electron Configuration of Iodide (I⁻): 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ or [Kr] 4d¹⁰ 5s² 5p⁶.[2][5]

This completed octet in the valence shell confers significant stability to the anion.[5] The added electron occupies the 5p subshell, leading to a spherically symmetric, closed-shell electron cloud.[6]

G cluster_I Iodine Atom (I) cluster_I_minus Iodide Anion (I⁻) I_config 5s 5p ↑↓ ↑↓ ↑↓ I_minus_config 5s 5p ↑↓ ↑↓ ↑↓ ↑↓ I_atom Iodine Atom (Z=53, 53e⁻) [Kr] 4d¹⁰ 5s² 5p⁵ I_atom->I_config I_ion Iodide Anion (Z=53, 54e⁻) [Kr] 4d¹⁰ 5s² 5p⁶ I_atom->I_ion + 1e⁻ I_ion->I_minus_config

Caption: Valence orbital filling diagram for the formation of the iodide anion.
Lewis Structure

The Lewis dot structure for the iodide anion visually represents its filled valence shell, showing eight electrons surrounding the iodine symbol, with the overall negative charge indicated.

Caption: Lewis dot structure of the iodide anion (I⁻).

Core Physicochemical Properties

The large size and diffuse nature of its electron cloud give rise to iodide's most defining physicochemical characteristics.

Ionic Radius

The iodide anion is the largest monatomic anion among the stable halogens.[8] The addition of an electron to the neutral iodine atom increases electron-electron repulsion, causing the electron cloud to expand. This results in an ionic radius that is significantly larger than the atomic radius of iodine.[9] This large size weakens the electrostatic forces of attraction between iodide and cations in ionic compounds, which influences properties like melting and boiling points.[4]

Halide AnionIonic Radius (pm)
Fluoride (F⁻)133[8]
Chloride (Cl⁻)181[8]
Bromide (Br⁻)196[8]
Iodide (I⁻) 206 [8]
High Polarizability

Polarizability refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field. Due to its large size and the fact that its valence electrons are far from the nucleus and loosely held, the iodide anion is highly polarizable.[10][11] This high polarizability is a cornerstone of its chemistry:

  • Covalent Character: It allows for a significant degree of covalent character in bonds with metals, as seen in the low solubility of silver iodide (AgI) and lead(II) iodide (PbI₂).[8]

  • Intermolecular Forces: It strengthens van der Waals forces and influences solvation dynamics.

  • Solvation: The high polarizability makes iodide a "soft" anion according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, affecting its interactions with solvents and other ions.[10]

The polarizability of iodide is suppressed when it is in a crystal lattice compared to its free state.[12] Computational studies show that in aqueous solution, the polarizability of iodide is reduced by about 27% compared to its gas-phase value due to environmental effects.[13]

polarizability cluster_unpolarized No Electric Field cluster_polarized External Electric Field (E) unpolarized_ion field_arrow E → unpolarized_nucleus + polarized_ion polarized_nucleus +

Sources

Role of hydrogen iodide in astrochemical environments

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Hydrogen Iodide in Astrochemical Environments

Abstract

Hydrogen iodide (HI), while not yet directly detected in interstellar or circumstellar environments, is emerging as a molecule of significant theoretical importance in astrochemistry. Quantum chemical models suggest it plays a potent catalytic role in the formation of complex organic molecules (COMs), including prebiotic species such as nucleobases. This technical guide provides a comprehensive overview of the current understanding of hydrogen iodide in astrochemical contexts. It details the cosmic origins of iodine, explores the plausible gas-phase and grain-surface pathways for HI formation and destruction, offers a deep dive into its catalytic mechanisms, and discusses the formidable challenges and future prospects for its astronomical detection. This document is intended for researchers in astrochemistry, astrophysics, and chemical biology, providing a foundation for future experimental and observational investigations into the interstellar chemistry of iodine.

The Cosmic Inventory of Iodine: Abundance and Distribution

The journey of any interstellar molecule begins with the cosmic availability of its constituent atoms. Iodine, a heavy halogen, is synthesized primarily through the rapid neutron-capture process (r-process) occurring in violent cosmic events like neutron star mergers.[1] Its abundance in the early solar system can be inferred from analyses of meteorites, which serve as pristine records of the solar nebula's composition.

Studies of meteorites have measured the ratio of iodine-129 (a radioactive r-process nuclide) to curium-247, allowing researchers to constrain the neutron availability in the last r-process event before the formation of the solar system.[1] While providing a crucial anchor for the solar system's initial iodine budget, the overall abundance of iodine in the broader interstellar medium (ISM) remains poorly constrained by direct observation.

A critical uncertainty in iodine astrochemistry is its distribution between the gas and solid phases. Heavier elements and molecules are known to deplete from the gas phase in cold, dense molecular clouds by freezing onto the surfaces of interstellar dust grains.[2] It is highly probable that atomic iodine follows this trend, adsorbing onto the amorphous water-ice mantles that coat dust grains. This depletion has profound implications for the dominant formation pathways of hydrogen iodide, determining whether it forms primarily in the gas phase or through surface chemistry on icy grains.

Isotope/ElementTypical Abundance MetricEnvironmentSignificance
Iodine-129 / Curium-247 Isotopic Ratio in MeteoritesEarly Solar NebulaConstrains r-process conditions and initial iodine budget.[1]
Iodine (Total) Solar System AbundanceSun & MeteoritesProvides a baseline for chemical models.
Gas-Phase Iodine UnconstrainedInterstellar MediumThe fraction available for gas-phase chemistry is unknown.
Solid-Phase Iodine Inferred, UnconstrainedInterstellar Dust GrainsLikely the primary reservoir of iodine in dense clouds.

Interstellar Synthesis and Destruction of Hydrogen Iodide

The existence of HI in astrochemical environments is governed by the balance between its formation and destruction rates. In the extreme conditions of the ISM—low temperatures, low densities, and pervasive radiation—these pathways are distinct from terrestrial chemistry.

Formation Pathways

2.1.1 Gas-Phase Synthesis In the diffuse and translucent ISM, gas-phase reactions are dominant. While specific rates for iodine reactions are often unmeasured, plausible formation routes for HI can be proposed based on analogous, well-studied astrochemical reactions.[3] The most critical ion-molecule reactions likely involve the universe's most abundant molecular ions, H₂⁺ and H₃⁺:

  • Reaction with H₃⁺: The trihydrogen cation (H₃⁺) is a cornerstone of interstellar chemistry, acting as a universal proton donor.[4] Its reaction with atomic iodine would be a direct route to a protonated intermediate that could lead to HI.

    • I + H₃⁺ → HI⁺ + H₂

    • This would be followed by charge transfer or hydrogen abstraction reactions to form neutral HI.

  • Reaction with H₂: The reaction of atomic iodine with molecular hydrogen is a potential neutral-neutral pathway.

    • I + H₂ → HI + H

    • However, this reaction likely has a significant activation energy barrier, making it inefficient at the frigid temperatures (10-100 K) of molecular clouds.[1]

The efficiencies of these gas-phase routes are critically dependent on the gas-phase abundance of atomic iodine and the (largely unknown) rate coefficients of these specific reactions at low temperatures.

2.1.2 Grain-Surface Synthesis In the cold, dense cores of molecular clouds where stars and planets form, grain-surface chemistry becomes the primary engine of molecular synthesis.[5] Here, atoms and simple molecules from the gas phase freeze onto icy dust grains, where they can diffuse across the surface and react.

The most probable formation mechanism for HI in these environments is the direct hydrogenation of atomic iodine on the surface of amorphous solid water (ASW) ice:

  • Accretion: Gas-phase atomic iodine (I) collides with and sticks to an icy dust grain.

  • Diffusion: Abundant atomic hydrogen (H), also accreted from the gas, is highly mobile on the ice surface, even at 10 K.

  • Reaction: A diffusing H atom encounters a stationary I atom and reacts, overcoming a small activation barrier to form hydrogen iodide. The reaction energy is dissipated into the grain lattice.

    • I(s) + H(s) → HI(s) (where 's' denotes a surface species)

  • Desorption: The newly formed HI molecule may be ejected back into the gas phase via thermal desorption if the grain heats up, or through non-thermal mechanisms like reactive desorption, where some of the formation energy is converted into kinetic energy.

The efficiency of this process hinges on the binding energy of atomic iodine to the water-ice surface, which dictates its residence time and availability for reaction. While not experimentally measured for iodine, binding energies for analogous heavy atoms suggest it would be sufficiently bound to participate in surface chemistry.[6][7]

Experimental Protocol: Simulating HI Formation on Interstellar Ice Analogs

Laboratory astrochemistry experiments are crucial for validating theoretical models and measuring key parameters like reaction rates and binding energies. A typical experiment to study HI formation on ice surfaces follows this methodology:

  • Ultra-High Vacuum (UHV) Chamber: All experiments are conducted in a UHV chamber (base pressure < 10⁻¹⁰ mbar) to prevent contamination and simulate the low-pressure conditions of space.

  • Cryogenic Substrate: A gold- or oxygen-passivated copper substrate, cooled to 10-20 K by a closed-cycle helium cryostat, serves as an analog for a dust grain core.

  • Ice Deposition: A thin layer of amorphous solid water (ASW) is grown on the substrate by introducing water vapor through a precision leak valve. The ice thickness is monitored in real-time using laser interferometry.

  • Reactant Deposition: A beam of atomic iodine is directed at the ice surface. This can be generated from thermal cracking of I₂.

  • Hydrogenation: The ice is then exposed to a beam of atomic hydrogen, produced by a thermal cracking source (e.g., a hot tungsten capillary).[8]

  • In-Situ Monitoring: The chemical changes within the ice are monitored non-invasively using Fourier Transform Infrared (FTIR) spectroscopy in reflection-absorption mode. The appearance of vibrational bands corresponding to the H-I stretch would confirm HI formation.

  • Temperature Programmed Desorption (TPD): After the experiment, the substrate is slowly heated at a constant rate. Molecules desorb from the surface at characteristic temperatures related to their binding energy. A Quadrupole Mass Spectrometer (QMS) detects the desorbing species, confirming the identity and quantifying the amount of HI and any other products formed.

G cluster_prep System Preparation cluster_exp Experiment cluster_analysis Analysis UHV Achieve UHV (< 10⁻¹⁰ mbar) Cryo Cool Substrate (10 K) UHV->Cryo Ice Deposit H₂O Ice (ASW Layer) Cryo->Ice Dep_I Deposit Atomic Iodine (I) Ice->Dep_I Dep_H Expose to Atomic H Beam Dep_I->Dep_H FTIR Monitor with FTIR Dep_H->FTIR TPD Heat Substrate (TPD) FTIR->TPD QMS Detect Desorbing Species (QMS) TPD->QMS Data Analyze Data (Quantify HI, Determine BE) QMS->Data

Workflow for a laboratory experiment simulating HI formation on an icy grain analog.
Destruction Pathways

The primary destruction mechanism for molecules in the diffuse and translucent ISM is photodissociation by the interstellar radiation field (ISRF)—the general bath of ultraviolet (UV) photons from hot, massive stars. Hydrogen iodide is susceptible to this process.

  • Photodissociation: HI strongly absorbs UV photons in a continuous band starting around 357 nm (28,000 cm⁻¹) and peaking near 217 nm (46,000 cm⁻¹).[9] This absorption excites the molecule to a repulsive electronic state, causing it to dissociate into its constituent atoms:

    • HI + hν → H + I

The lifetime of an HI molecule against photodissociation depends on the strength of the local UV field and the amount of shielding by dust and other molecules (like H₂ and CO).

EnvironmentTypical UV FieldShieldingEstimated HI Lifetime
Diffuse Cloud 1 G₀ (Standard ISRF)Low (Aᵥ < 1)Short (~100s of years)
Translucent Cloud ~0.1 G₀Moderate (Aᵥ ~ 2-5)Moderate
Dense Cloud Core < 10⁻⁴ G₀High (Aᵥ > 10)Long (>10⁶ years)

Table 2: Estimated lifetime of gaseous HI against photodissociation in various interstellar environments. The unshielded photodissociation rate in a standard ISRF (Draine 1978) is a key parameter for astrochemical models.[10][11]

Within dense clouds, where external UV photons are blocked, a secondary UV field is generated by the interaction of cosmic rays with molecular hydrogen, which can also contribute to HI destruction.[12]

The Catalytic Role of HI in Astrochemical Synthesis

The most compelling reason to study HI in astrochemical environments is its predicted role as a highly effective catalyst in the formation of complex organic molecules (COMs). Recent high-level quantum chemical calculations have demonstrated that the presence of a single HI molecule can dramatically lower the activation energy barriers for key steps in the synthesis of purine nucleobases, such as adenine and guanine. [From Search 1: 1, 2, 3]

Mechanism of Catalysis: HI acts as a potent proton shuttle. Its ability to readily donate and accept a proton facilitates complex molecular rearrangements that would otherwise be energetically prohibitive in the cold gas phase. The catalytic cycle involves HI participating in the reaction and being regenerated at the end, allowing a single molecule to facilitate many reactions.

The key steps where HI provides a lower-energy alternative pathway include:

  • Bond Formation and Cyclization: Facilitating the formation of new C-N or C-C bonds to create ring structures.

  • Dehydrogenation: Assisting in the removal of H₂ molecules.

  • H-migration (Isomerization): Enabling the transfer of hydrogen atoms within a molecule to form a more stable or reactive isomer.

The impact of this catalysis is profound. For example, in the gas-phase synthesis of adenine and guanine, the presence of HI was found to lower the reactive activation temperature from over 750 K to a range of 130-150 K. [From Search 1: 1, 2, 3] This brings these crucial prebiotic reactions into a temperature regime that is feasible in star-forming regions and protoplanetary disks.

Reaction Step (Guanine Synthesis)Activation Barrier (w/o HI)Activation Barrier (with HI)Rate Enhancement Factor
Cyclization HighSignificantly ReducedLarge
Dehydrogenation HighSignificantly ReducedLarge
NH₂ Addition HighSignificantly ReducedLarge

Table 3: Qualitative impact of HI catalysis on key reaction steps in the theoretical gas-phase synthesis of guanine. The presence of HI provides alternative pathways with substantially lower energy barriers. [From Search 1: 1, 2, 3]

G cluster_cycle HI Catalytic Cycle R Reactants (e.g., Precursors A+B) IM1 Intermediate 1 (A-B-HI complex) R->IM1 + HI P Products (e.g., Guanine) HI_in HI HI_out HI TS1 Transition State 1 (Proton Transfer) IM1->TS1 IM2 Intermediate 2 (Rearranged Complex) TS1->IM2 TS2 Transition State 2 (Cyclization) IM2->TS2 IM3 Product-HI Complex TS2->IM3 IM3->P - HI

Generalized catalytic cycle for HI in the synthesis of a complex organic molecule.

The Search for Interstellar Hydrogen Iodide

Despite its theoretical importance, hydrogen iodide has not yet been detected in any astrophysical environment. This non-detection provides important constraints and directs future observational strategies.

Observational Challenges

Detecting any molecule in the ISM requires knowledge of its spectral transitions and a sufficiently high column density to produce a detectable signal.

  • Spectroscopic Properties: As a polar diatomic molecule, HI has a pure rotational spectrum in the microwave and sub-millimeter wavelength range.[13][14] These transitions are the primary targets for radio astronomy. The rotational constant (Bₑ) for H¹²⁷I is 6.426365 cm⁻¹.[9][15] The frequency of the lowest-energy rotational transition (J=1→0) can be calculated as:

    • ν ≈ 2 * Bₑ * c ≈ 2 * (6.426 cm⁻¹) * (2.998 x 10¹⁰ cm/s) ≈ 385.3 GHz

    This frequency falls within a window accessible to powerful ground-based observatories like the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30m telescope.

  • Low Abundance: The primary challenge is the low cosmic abundance of iodine compared to lighter elements like carbon, oxygen, or sulfur.[16] Even if a significant fraction of interstellar iodine is converted to HI, its total column density is expected to be very low, resulting in extremely weak spectral lines that are difficult to distinguish from noise.

  • Observational Targets: The most promising locations to search for HI would be environments where it is predicted to be most abundant and observable:

    • Hot Cores/Corinos: Dense, warm regions around newborn stars where molecules sublimated from icy grains enrich the gas phase. If HI forms on grains, it would be released here.

    • Protoplanetary Disks: The mid-plane of these disks is cold and dense, potentially shielding HI from photodissociation and allowing it to participate in the chemistry that seeds young planets.

Future Prospects

Future searches for interstellar HI will rely on the unparalleled sensitivity of next-generation telescopes. A deep integration with ALMA, targeting the predicted 385.3 GHz line in a chemically rich source like the Orion Kleinmann-Low nebula or a nearby protoplanetary disk, represents the most promising strategy for a first detection. Even a non-detection that provides a stringent upper limit on the HI abundance would be scientifically valuable, helping to constrain astrochemical models of iodine chemistry.

Conclusion and Outlook

Hydrogen iodide presents a fascinating case study in modern astrochemistry, where theoretical predictions and laboratory potential far outpace observational confirmation. While its existence in the interstellar medium is currently inferred rather than proven, its potential impact is too significant to ignore. The compelling quantum chemical evidence for HI's role as a catalyst in forming prebiotic molecules suggests that iodine chemistry may be a small but crucial piece of the puzzle of life's cosmic origins.

The path forward requires a multi-pronged approach:

  • Laboratory Astrochemistry: Experiments must be conducted to measure the binding energy of iodine on ice surfaces and the reaction rates for HI formation via hydrogenation.

  • Theoretical Chemistry: Models need to explore a wider range of HI-catalyzed reactions and calculate the rates of plausible gas-phase formation routes.

  • Observational Astronomy: Deep, targeted searches for the rotational lines of HI must be undertaken with the most sensitive instruments available.

Confirming the role of hydrogen iodide in astrochemical environments would not only validate sophisticated theoretical models but would also open a new chapter in our understanding of how chemical complexity, and potentially life itself, arises in the cosmos.

References

  • Huber, K. P., & Herzberg, G. (1979). Constants of Diatomic Molecules. NIST Chemistry WebBook. Available at: [Link]

  • Rádl, Z., et al. (2022). Measurements and simulations of rate coefficients for the deuterated forms of the H₂⁺ + H₂ and H₃⁺ + H₂ reactive systems at low temperature. Astronomy & Astrophysics, 662, A75. Available at: [Link]

  • Heays, A. N., et al. (2017). Photodissociation and photoionisation of atoms and molecules of astrophysical interest. Astronomy & Astrophysics, 602, A105. Available at: [Link]

  • Pérez-Villa, A., et al. (2018). Low temperature rates for key steps of interstellar gas-phase water formation. Science Advances, 4(6), eaar3417. Available at: [Link]

  • Oka, T. (2013). Chemistry, astronomy and physics of H₃⁺. Philosophical Transactions of the Royal Society A, 371(2002), 20130079. Available at: [Link]

  • Fiveable. (n.d.). Gas-phase chemistry in the interstellar medium. Astrochemistry Class Notes. Available at: [Link]

  • Leiden University. (n.d.). Photodissociation and photoionization of astrophysically relevant molecules. Leiden Observatory. Available at: [Link]

  • Guzman, F., et al. (2021). A method for calculating temperature-dependent photodissociation cross sections and rates. Scientific Reports, 11, 19488. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Microwave (Rotational) Spectroscopy. Available at: [Link]

  • Côté, B., et al. (2021). Meteorites remember conditions of stellar explosions. EurekAlert!. Available at: [Link]

  • Michigan State University. (2021). Meteorites remember conditions of stellar explosions. ScienceDaily. Available at: [Link]

  • Li, A., et al. (2020). Temperature Dependence of Two Key Interstellar Reactions of H₃⁺: O(³P) + H₃⁺ and CO + H₃⁺. The Journal of Physical Chemistry A, 124(30), 6215-6224. Available at: [Link]

  • Puzzarini, C., & Barone, V. (2022). Gas-phase Chemistry in the Interstellar Medium: The Role of Laboratory Astrochemistry. Frontiers in Astronomy and Space Sciences, 9, 831853. Available at: [Link]

  • Johnson III, R. D. (Ed.). (n.d.). Experimental data for HI (Hydrogen iodide). NIST Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

  • Lide, D. R. (1962). A Table of Rotational Constants of Symmetric Top Molecules Giving Rise to Microwave Spectra. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(6), 519-522. Available at: [Link]

  • Wikipedia. (n.d.). Rotational spectroscopy. Available at: [Link]

  • Zymak, I., et al. (2023). Experimental study of the reactions of CN⁺, HCN⁺ and HNC⁺ with H₂ at low temperatures. arXiv, 2306.04266. Available at: [Link]

  • Li, A., et al. (2020). Temperature Dependence of Two Key Interstellar Reactions of H₃⁺. University of Illinois Urbana-Champaign. Available at: [Link]

  • Higuchi, A. E., et al. (2023). Chemical Structure of Debris Disks with a Small Amount of Gas. arXiv, 2303.11544. Available at: [Link]

  • Gredel, R., et al. (1989). Cosmic ray induced photo dissociation and photoionization of interstellar molecules. In Interstellar Dust (pp. 377-380). Springer. Available at: [Link]

  • Tinacci, L., et al. (2025). Robust Binding Energy Distribution Sampling on Amorphous Solid Water Models. arXiv, 2504.10266. Available at: [Link]

  • Leiden University. (n.d.). Photodissociation branching of H₂O. Leiden Observatory. Available at: [Link]

  • Wikipedia. (n.d.). Abundance of the chemical elements. Available at: [Link]

  • Jensen, A. G., et al. (2003). Abundances and Depletions of Interstellar Oxygen. The Astrophysical Journal, 599(2), 1148-1158. Available at: [Link]

  • Ferrero, S., et al. (2025). Binding energies of small interstellar molecules on neutral and charged amorphous solid water surfaces. arXiv, 2506.00831. Available at: [Link]

  • Clark, J. (2023). Physical properties of molecular substances. Chemguide. Available at: [Link]

  • Liu, M., et al. (2020). Nonporous amorphous superadsorbents for highly effective and selective adsorption of iodine in water. Nature Communications, 11, 2346. Available at: [Link]

  • Jensen, A. G., et al. (2004). Abundances and Depletions of Interstellar Oxygen. arXiv, astro-ph/0410602. Available at: [Link]

  • Linnartz, H., et al. (2015). Atom addition reactions in interstellar ice analogues. International Reviews in Physical Chemistry, 34(2), 205-259. Available at: [Link]

  • Anton Petrov. (2024, May 4). Is the Solar System an Outlier in Galactic Chemistry? [Video]. YouTube. Available at: [Link] Note: Some search results from the initial queries were general in nature or pertained to terrestrial atmospheric chemistry and were used for conceptual background rather than direct citation in this specialized astrochemical guide.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Hydroiodic Acid in the Cleavage of Ethers and Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cleavage of carbon-oxygen bonds in ethers and esters represents a fundamental transformation in organic chemistry, pivotal for both structural elucidation and synthetic deprotection strategies. Ethers, known for their general inertness, and esters, common functional groups in natural products and synthetic intermediates, both yield to specific, powerful reagents.[1][2] Among the classic reagents for this purpose, hydroiodic acid (HI) stands out for its high reactivity and efficacy. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for using HI in the cleavage of these two crucial functional groups, tailored for researchers in synthetic chemistry and drug development.

Part 1: The Chemistry of Ether Cleavage with Hydroiodic Acid

The cleavage of ethers by strong acids is a cornerstone reaction, with the reactivity of hydrogen halides following the order HI > HBr >> HCl.[3][4] This trend is a direct consequence of two factors: the increasing acidity of the hydrogen halide and the enhanced nucleophilicity of the corresponding halide anion down the group.[3] Hydroiodic acid is particularly effective because it is a very strong acid (pKa ≈ -10) that readily protonates the ether oxygen, and the resulting iodide ion (I⁻) is an excellent nucleophile.[5]

The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen to form an oxonium ion.[5][6] This converts the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH).[2][5] The subsequent pathway for cleavage depends critically on the structure of the alkyl groups attached to the ether oxygen.

Mechanism 1: The Sₙ2 Pathway for Primary and Secondary Ethers

For ethers with methyl, primary, or secondary alkyl groups, the cleavage proceeds via an Sₙ2 mechanism.[1][7][8] Following protonation, the iodide ion attacks the less sterically hindered carbon atom, displacing the alcohol as a leaving group.[1][8]

  • Causality: The Sₙ2 pathway is favored because the formation of unstable primary or secondary carbocations is energetically prohibitive.[9] The nucleophilic attack and the departure of the leaving group occur in a single, concerted step.

  • Regioselectivity: In an unsymmetrical ether, the iodide will preferentially attack the less substituted carbon. For example, cleavage of ethyl isopropyl ether with HI yields iodoethane and isopropyl alcohol.[1][8]

  • Excess HI: If an excess of HI is used and the reaction is heated, the alcohol product can be further converted into a second molecule of alkyl iodide.[10]

Caption: Sₙ2 mechanism for primary/secondary ether cleavage.

Mechanism 2: The Sₙ1 Pathway for Tertiary, Benzylic, or Allylic Ethers

When one of the alkyl groups on the ether is tertiary, benzylic, or allylic, the cleavage mechanism shifts to an Sₙ1 pathway.[1][7] This is because these groups can form relatively stable carbocation intermediates.

  • Causality: After protonation of the ether oxygen, the C-O bond breaks heterolytically to form an alcohol and a stable carbocation.[6] This unimolecular step is the rate-determining step. The carbocation is then rapidly attacked by the iodide ion.

  • Product Determination: The alkyl group that can form the most stable carbocation will become the alkyl iodide. For instance, tert-butyl methyl ether cleaves to form tert-butyl iodide and methanol.[2]

  • Reaction Conditions: These reactions are often faster and can occur under milder conditions (moderate temperatures, dilute acid) compared to Sₙ2 cleavages.[1]

Caption: Sₙ1 mechanism for tertiary ether cleavage.

Special Case: Aryl Alkyl Ethers

Aryl alkyl ethers, such as anisole, are cleaved to yield a phenol and an alkyl iodide.[7][10] The C(sp²)-O bond of the aromatic ring is very strong and resistant to cleavage, meaning the nucleophilic attack by iodide always occurs at the alkyl carbon.[7][10] Even with excess HI, the phenol does not react further to form an aryl iodide because Sₙ1 and Sₙ2 reactions do not occur on sp²-hybridized carbons.[10] Diaryl ethers are generally unreactive to cleavage by HI.[7]

Part 2: The Chemistry of Ester Cleavage with Hydroiodic Acid

The cleavage of esters is typically referred to as hydrolysis. This reaction can be catalyzed by either acid or base (saponification).[11][12][13] When using hydroiodic acid, the reaction is an acid-catalyzed hydrolysis.

Mechanism: Acid-Catalyzed Ester Hydrolysis

Unlike ether cleavage, which involves direct Sₙ1 or Sₙ2 attack on a carbon atom, acid-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism.

  • Protonation: The strong acid (HI) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule (present in aqueous HI) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the -OR' group, converting it into a good leaving group (R'-OH).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol (R'-OH) as a leaving group.

  • Deprotonation: The resulting protonated carboxylic acid loses a proton to yield the final carboxylic acid product.

This entire process is a series of equilibrium steps.[14] To drive the reaction to completion, an excess of water (as in aqueous HI) is typically used.[13]

ester_hydrolysis ester R-C(=O)-OR' protonated_ester R-C(=O⁺H)-OR' ester->protonated_ester 1. Protonation h_plus H⁺ water H₂O tetrahedral_int1 R-C(OH)(O⁺H₂)-OR' protonated_ester->tetrahedral_int1 2. H₂O Attack tetrahedral_int2 R-C(OH)₂(O⁺HR') tetrahedral_int1->tetrahedral_int2 3. Proton Transfer products R-C(=O)-OH + R'-OH tetrahedral_int2->products 4. Elimination of R'OH workflow setup Reaction Setup (Substrate, Solvent, HI under N₂/Ar) reaction Heating / Reflux (Monitor by TLC/GC/LCMS) setup->reaction workup Aqueous Workup 1. Quench with H₂O/Na₂S₂O₃ 2. Neutralize (e.g., NaHCO₃) 3. Extract with organic solvent reaction->workup purification Purification (Drying, Filtration, Concentration, Column Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: General workflow for HI-mediated cleavage reactions.

Protocol 1: Cleavage of an Aryl Methyl Ether (e.g., 4-Methoxybiphenyl)

This protocol describes the demethylation of 4-methoxybiphenyl to 4-phenylphenol.

Materials:

  • 4-Methoxybiphenyl

  • Hydroiodic acid (57% in water, stabilized)

  • Acetic acid, glacial

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, nitrogen/argon inlet

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybiphenyl (e.g., 5.0 g).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add glacial acetic acid (25 mL) followed by the slow addition of hydroiodic acid (57 wt. %, 25 mL). The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing ice water (200 mL) and a 10% aqueous solution of sodium thiosulfate (added until the dark iodine color disappears).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from hexanes/toluene) or column chromatography on silica gel to yield pure 4-phenylphenol.

Protocol 2: Hydrolysis of an Ester (e.g., Ethyl Benzoate)

Materials:

  • Ethyl Benzoate

  • Hydroiodic acid (48% in water)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine ethyl benzoate (e.g., 3.0 g) and aqueous hydroiodic acid (48%, 15 mL).

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Workup - Basification: Cool the mixture to room temperature. Carefully add 2 M NaOH solution until the solution is basic (pH > 10). This deprotonates the product (benzoic acid) to form sodium benzoate, which is water-soluble, and separates it from any unreacted ester.

  • Workup - Extraction: Wash the basic aqueous solution with diethyl ether (2 x 20 mL) to remove any non-acidic impurities and unreacted starting material. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 6 M HCl until the pH is ~1-2. Benzoic acid will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and allow it to air-dry. The purity can be checked by melting point and the product can be further purified by recrystallization if necessary.

Part 5: Data Summary and Safety

Table 1: Summary of Conditions for HI Ether Cleavage
Ether Substrate TypeTypical MechanismRelative RateKey Considerations
Methyl / Primary Sₙ2SlowRequires forcing conditions (heat, concentrated acid). [10]Attack at the least hindered site.
Secondary Sₙ2 / Sₙ1 BorderlineModerateMechanism can be complex; a mixture of products is possible.
Tertiary Sₙ1FastReacts under mild conditions. [1]Cleavage gives the tertiary iodide.
Benzylic / Allylic Sₙ1FastStabilized carbocation intermediate facilitates rapid cleavage. [7]
Aryl Alkyl Sₙ2 (at alkyl C)ModerateAlways yields a phenol and an alkyl iodide. [7][10]C(aryl)-O bond is not cleaved.
Diaryl No ReactionInertC(aryl)-O bonds are too strong to be cleaved by HI. [7]
Safety and Handling of Hydroiodic Acid

Hydroiodic acid is a highly corrosive and toxic substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always handle HI in a well-ventilated chemical fume hood. Wear acid-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield. [15][16][17][18]* Health Hazards: Contact can cause severe skin and eye burns, with a risk of permanent eye damage. [15][17]Inhalation can irritate the respiratory system. [15][17]* Storage: Store HI in a cool, dry, well-ventilated area, protected from light, as it can decompose to form iodine (giving it a yellow/brown color). [16][18]Recommended storage is often at 2-8 °C. [16][18]* Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal. [15][17]Do not use combustible materials.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [16][17]For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and immediately call for medical assistance. [16][17][19]

References

  • Vertex AI Search Result [20]2. Vertex AI Search Result [21]3. Vertex AI Search Result [22]4. Vertex AI Search Result [23]5. Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • JoVE. (2023, April 30). Ethers to Alkyl Halides: Acidic Cleavage. [Link]

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  • New Jersey Department of Health. (2001, June). Hazardous Substance Fact Sheet: Hydriodic Acid. [Link]

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  • Soderberg, T. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. [Link]

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  • ACS Publications. (n.d.). Rapid hydriodic acid cleavage of ethers and ketals in acetonitrile. [Link]

  • Vertex AI Search Result [24]25. Quora. (n.d.). Can you explain the difference between saponification and hydrolysis?. [Link]

  • ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. [Link]

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  • It's Dr. Dan. (2023, September 20). Acid and Base (Saponification) Hydrolysis Explained [Video]. YouTube. [Link]

  • Reddit. (2012, April 15). [REQUEST]Cleavage of Ethers, M. V. Bhatt and S. U. Kulkarni, Synthesis, 249-282 (1983). [Link]

  • Chem Help ASAP. (2019, December 27). cleavage of ethers with acid [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

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Application Notes and Protocols for the Reduction of Carbonyls with Hydroiodic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the reduction of carbonyl functionalities stands as a cornerstone transformation, pivotal to the construction of complex molecular architectures found in natural products and pharmaceuticals. While numerous methods exist for this purpose, the use of hydroiodic acid (HI), particularly in conjunction with red phosphorus, offers a powerful and often exhaustive deoxygenation pathway, converting aldehydes and ketones directly to their corresponding alkanes. This protocol distinguishes itself from methods that yield alcohols, such as those employing sodium borohydride or lithium aluminum hydride, and offers an alternative to other complete reduction methodologies like the Clemmensen and Wolff-Kishner reductions.[1]

This guide provides a comprehensive overview of the standard protocol for the reduction of carbonyl compounds using hydroiodic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the reaction's mechanism, scope, limitations, and practical execution.

Mechanistic Insights: A Two-Step Deoxygenation Cascade

The reduction of a carbonyl group with hydroiodic acid is a robust reaction that proceeds through a multi-step mechanism. The presence of red phosphorus is crucial for the in-situ regeneration of HI, allowing for the use of catalytic amounts of the acid.[2][3]

The overall process can be conceptualized in two main stages:

  • Formation of an Iodo Intermediate: The carbonyl oxygen is first protonated by HI, activating the carbonyl carbon towards nucleophilic attack by the iodide ion. This leads to the formation of a gem-diiodo intermediate, which is unstable and eliminates water to form a vinyl iodide. Subsequent addition of HI across the double bond and further substitution reactions ultimately lead to a gem-diiodoalkane.

  • Reductive Deiodination: The gem-diiodoalkane is then reduced by HI to the corresponding alkane. In this step, HI acts as the reducing agent, being oxidized to elemental iodine (I₂).

The critical role of red phosphorus is to regenerate HI from the iodine formed during the reduction. Red phosphorus reacts with iodine to produce phosphorus triiodide (PI₃), which is then hydrolyzed by water to regenerate HI and form phosphorous acid (H₃PO₃).[3][4] This catalytic cycle allows the reaction to proceed to completion with only a substoichiometric amount of HI.

Visualizing the Mechanism

The following diagram illustrates the proposed mechanistic pathway for the reduction of a ketone to an alkane.

Carbonyl Reduction with HI cluster_regeneration HI Regeneration Cycle Ketone R(C=O)R' ProtonatedKetone R(C=OH+)R' Ketone->ProtonatedKetone + H⁺ (from HI) Iodoalcohol R(C(I)OH)R' ProtonatedKetone->Iodoalcohol + I⁻ GemDiiodo R(CI2)R' Iodoalcohol->GemDiiodo + HI - H₂O Alkane R(CH2)R' GemDiiodo->Alkane + 2HI - 2I₂ HI1 HI HI2 HI H2O_out - H₂O RedP Red P PI3 PI₃ RedP->PI3 I2 I₂ I2->PI3 Reacts with I2->PI3 H3PO3 H₃PO₃ + HI PI3->H3PO3 + H₂O PI3->H3PO3 H3PO3->HI2 Regenerates H2O_in H₂O H2O_in->H3PO3

Figure 1: Proposed mechanism for the reduction of a ketone with HI and red phosphorus.

Comparative Analysis with Other Reduction Methods

The choice of a reduction method is critical in multistep synthesis, contingent on the substrate's stability and the presence of other functional groups. The HI/red phosphorus system offers a powerful alternative to the more commonly employed Clemmensen and Wolff-Kishner reductions.

FeatureHI / Red Phosphorus ReductionClemmensen ReductionWolff-Kishner Reduction
Reagents Hydroiodic acid (HI), red phosphorus (P)Zinc amalgam (Zn(Hg)), conc. HClHydrazine (N₂H₄), strong base (e.g., KOH)
Conditions Strongly acidic, high temperatureStrongly acidicStrongly basic, high temperature
Functional Group Tolerance Tolerates esters, amides, and ethers.[5] May reduce other oxygen-containing functional groups.[6][7]Sensitive to acid-labile groups (e.g., acetals, some alcohols).Sensitive to base-labile groups (e.g., esters, some halides).
Substrate Scope Broad; reduces aldehydes, ketones, and even carboxylic acids to alkanes.[8]Primarily effective for aryl ketones.Broad; effective for both aliphatic and aromatic aldehydes and ketones.
Safety Considerations Highly corrosive and toxic reagents. Potential for phosphine gas evolution.Use of toxic mercury.Use of carcinogenic hydrazine and high temperatures.

Experimental Protocols

General Considerations and Safety Precautions

Extreme caution must be exercised when working with concentrated hydroiodic acid and red phosphorus.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a large excess of a cooled, stirred solution of sodium thiosulfate or sodium bisulfite to neutralize unreacted iodine and HI.

  • Phosphine Gas: The reaction may produce phosphine gas (PH₃), which is extremely toxic and pyrophoric. Ensure adequate ventilation and have a proper quenching procedure in place.

  • Red Phosphorus: Red phosphorus is flammable and can be ignited by friction or shock. Handle with care and avoid creating dust.[9]

Protocol 1: Reduction of an Aromatic Ketone (e.g., Acetophenone to Ethylbenzene)

This protocol provides a general procedure for the reduction of an aryl alkyl ketone.

Materials:

  • Acetophenone

  • Concentrated Hydroiodic Acid (57% in water)

  • Red Phosphorus

  • Glacial Acetic Acid (optional, as co-solvent)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq).

  • Add red phosphorus (2.0 - 3.0 eq).

  • Carefully add concentrated hydroiodic acid (5.0 - 10.0 eq) to the flask. Glacial acetic acid can be used as a co-solvent if solubility is an issue.

  • Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred, ice-cold solution of saturated sodium thiosulfate. This will quench the excess iodine and HI.

  • Once the iodine color has disappeared, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethylbenzene.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Protocol 2: Reduction of an Aliphatic Ketone (e.g., Cyclohexanone to Cyclohexane)

This protocol outlines the reduction of a cyclic aliphatic ketone.

Materials:

  • Cyclohexanone

  • Concentrated Hydroiodic Acid (57% in water)

  • Red Phosphorus

  • Pentane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place cyclohexanone (1.0 eq) and red phosphorus (2.5 eq).

  • Slowly add concentrated hydroiodic acid (8.0 eq) to the flask.

  • Heat the mixture to a gentle reflux for 6-12 hours. Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature.

  • Work-up: Carefully decant the reaction mixture into a flask containing an ice-cold, stirred solution of saturated sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 40 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain cyclohexane.

Scope and Limitations

The HI/red phosphorus reduction is a powerful method for the complete deoxygenation of carbonyl compounds. However, its harsh conditions impose certain limitations.

Substrate Scope:

  • Effective for: Aldehydes, ketones (both aliphatic and aromatic), and even carboxylic acids can be reduced to the corresponding alkanes.[8] α-Hydroxy carbonyl compounds are also readily deoxygenated.[2]

  • Functional Group Tolerance: While esters, amides, and ethers are generally tolerated, the strongly acidic and reducing environment can affect other sensitive functional groups.[5] For instance, benzylic alcohols are readily reduced to the corresponding alkanes.[2] Molecules with acid-labile protecting groups are not suitable substrates.

Potential Side Reactions:

  • Rearrangements: The strongly acidic conditions can promote carbocation rearrangements, particularly with substrates prone to such transformations.

  • Halogenation: In some cases, iodination of the aromatic ring or other reactive sites can occur.

  • Elimination: For substrates with appropriate leaving groups, elimination reactions may compete with reduction.[2]

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring.
Insufficient amount of HI or red phosphorus.Increase the stoichiometry of the reagents.
Low Yield Product volatility.Use a low-boiling point extraction solvent and be careful during solvent removal.
Side reactions (e.g., polymerization, rearrangement).Optimize reaction conditions (lower temperature, shorter time). Consider alternative reduction methods if side reactions are unavoidable.
Inefficient work-up.Ensure complete quenching and neutralization. Perform multiple extractions.
Formation of Dark Tars Polymerization of starting material or product.Lower the reaction temperature. Add the substrate slowly to the hot acid mixture.

Conclusion

The reduction of carbonyl compounds with hydroiodic acid and red phosphorus is a potent synthetic tool for the complete deoxygenation to alkanes. Its broad substrate scope and tolerance of certain functional groups make it a valuable method in the synthetic chemist's arsenal. However, the harsh reaction conditions and the hazardous nature of the reagents necessitate careful planning, execution, and adherence to strict safety protocols. By understanding the underlying mechanism and potential limitations, researchers can effectively employ this classic reaction to achieve their synthetic goals in drug discovery and development.

References

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  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
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  • Filo. (2023). ⟶ Reduction by Red P/H1: Strongest Redwing Agent - Reduces. Retrieved from [Link]

  • ResearchGate. (n.d.). Deoxygenation of Ketones and α‐Ketoesters with a Bimetallic Iridium‐Molybdenum Catalyst. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2022). Red P+HI with some specific functional groups. Retrieved from [Link]

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  • Hudlicky, M. (1996). Reductions in Organic Synthesis. American Chemical Society.
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  • ResearchGate. (2025). Catalytic reduction of benzaldehyde to toluene over Ni/γ-Al 2O 3 in the presence of aniline and H 2. Retrieved from [Link]

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Application Notes and Protocols: Hydrogen Iodide as a Catalyst in Industrial Chemical Processes

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of hydrogen iodide (HI) as a catalyst and co-catalyst in pivotal industrial chemical processes. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings and practical operational parameters of HI-catalyzed reactions, with a primary focus on the landmark Monsanto and Cativa processes for acetic acid synthesis. Additional applications in organic synthesis, such as the preparation of alkyl iodides and ether cleavage, are also detailed. The protocols provided herein are designed to be self-validating, incorporating safety, in-process monitoring, and catalyst management strategies. This guide is intended to serve as a foundational resource for researchers and professionals seeking to understand and implement HI-based catalysis in their work.

Introduction: The Unique Catalytic Profile of Hydrogen Iodide

Hydrogen iodide, and the iodide ion (I⁻) it generates, plays a critical and often indispensable role in a variety of industrial catalytic cycles. Its efficacy stems from a unique combination of properties: it is a strong acid, a potent nucleophile, and an excellent leaving group. In many processes, HI is not the primary catalyst but rather a crucial co-catalyst or promoter that facilitates the activation of substrates and the regeneration of the primary catalyst.[1]

The most significant industrial application of HI is in the carbonylation of methanol to produce acetic acid, a process that accounts for the majority of global acetic acid production.[2][3] In these reactions, HI is instrumental in converting methanol, a relatively unreactive substrate, into the more reactive methyl iodide, which can then enter the catalytic cycle of a transition metal complex (typically rhodium or iridium).[1][4] This initial activation step is paramount to the overall efficiency of the process.

Beyond acetic acid synthesis, HI is a valuable reagent and catalyst in its own right for various organic transformations, including the synthesis of alkyl iodides from alcohols and the cleavage of ethers.[5][6][7] Its strong reducing properties also find application in specialized chemical syntheses.

This document will provide detailed insights into the mechanisms, operational parameters, and safety considerations for the industrial use of HI as a catalyst, with a focus on providing actionable protocols for laboratory and pilot-plant scale applications.

Acetic Acid Synthesis: The Cornerstone of HI Catalysis

The carbonylation of methanol is the dominant route to acetic acid production worldwide.[2] Two processes, the Monsanto process and the Cativa process, have revolutionized industrial chemistry, and both rely on an iodide promoter, with hydrogen iodide being a key species in the overall reaction scheme.

The Monsanto Process: A Rhodium-Catalyzed Breakthrough

Developed by Monsanto in the 1960s, this process was the first large-scale industrial method for acetic acid production via methanol carbonylation.[1][3] It operates under pressures of 30-60 atm and temperatures of 150-200 °C, achieving selectivity for acetic acid greater than 99%.[3]

Mechanism of Action:

The catalytic cycle of the Monsanto process can be broken down into two interconnected cycles: an organic cycle involving HI and a main organometallic cycle involving a rhodium catalyst.[8]

  • Methyl Iodide Formation: Methanol reacts with hydrogen iodide to form methyl iodide and water. This is a critical first step as methanol itself is not reactive enough to enter the rhodium catalytic cycle.[1][4]

  • Oxidative Addition: Methyl iodide undergoes oxidative addition to the active rhodium(I) catalyst, cis-[Rh(CO)₂I₂]⁻, to form a hexacoordinate rhodium(III) species, [(CH₃)Rh(CO)₂I₃]⁻.[3][9] This step is often the rate-determining step of the overall reaction.[3]

  • Migratory Insertion: A methyl group on the rhodium complex migrates to an adjacent carbonyl ligand, forming a pentacoordinate acetyl complex, [(CH₃CO)Rh(CO)I₃]⁻.[3]

  • CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium complex.

  • Reductive Elimination: Acetyl iodide (CH₃COI) is eliminated from the rhodium complex, regenerating the active cis-[Rh(CO)₂I₂]⁻ catalyst.[3]

  • Hydrolysis: The acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate the hydrogen iodide, which can then react with more methanol, thus closing both catalytic cycles.[3]

Diagram: Monsanto Process Catalytic Cycle

Monsanto_Process cluster_organic Organic Cycle cluster_rhodium Rhodium Catalytic Cycle cluster_hydrolysis Hydrolysis CH3OH Methanol (CH₃OH) CH3I Methyl Iodide (CH₃I) CH3OH->CH3I HI_org Hydrogen Iodide (HI) H2O_in

Caption: Interconnected catalytic cycles in the Monsanto process.

The Cativa Process: An Iridium-Based Enhancement

Introduced by BP Chemicals in the 1990s, the Cativa process is a more efficient and environmentally friendly alternative to the Monsanto process.[10] It utilizes an iridium-based catalyst, which offers several advantages, including higher stability, the ability to operate at lower water concentrations, and reduced formation of byproducts like propionic acid.[11] The Cativa process can often be implemented in existing Monsanto process plants, making it a cost-effective upgrade.[11]

Mechanism of Action:

The catalytic cycle of the Cativa process is analogous to the Monsanto process but with some key differences owing to the properties of iridium.

  • Methyl Iodide Formation: Similar to the Monsanto process, HI reacts with methanol to generate methyl iodide.

  • Oxidative Addition: Methyl iodide adds to the active iridium(I) catalyst, cis-[Ir(CO)₂I₂]⁻, to form an octahedral iridium(III) species, fac-[Ir(CO)₂(CH₃)I₃]⁻.[11]

  • Ligand Exchange and Migratory Insertion: An iodide ligand is replaced by a carbon monoxide molecule, followed by migratory insertion of the methyl group onto a carbonyl ligand to form a square pyramidal acetyl complex.[11]

  • Reductive Elimination: Acetyl iodide is reductively eliminated, regenerating the active iridium(I) catalyst.[11]

  • Hydrolysis: Acetyl iodide is hydrolyzed to acetic acid and HI.[11]

A key feature of the Cativa process is the use of promoters, such as ruthenium complexes, which can facilitate the migratory insertion step, a crucial factor in the overall reaction rate.[11][12]

Diagram: Cativa Process Catalytic Cycle

Cativa_Process cluster_organic Organic Cycle cluster_iridium Iridium Catalytic Cycle cluster_hydrolysis Hydrolysis CH3OH Methanol (CH₃OH) CH3I Methyl Iodide (CH₃I) CH3OH->CH3I HI_org Hydrogen Iodide (HI) H2O_in Water (H₂O) Ir_cat cis-[Ir(CO)₂I₂]⁻ Ir_Me fac-[Ir(CO)₂(CH₃)I₃]⁻ Ir_cat->Ir_Me Ir_Ac Square Pyramidal Acetyl Complex Ir_Me->Ir_Ac Ir_Ac->Ir_cat CH3COI Acetyl Iodide (CH₃COI) CH3COOH Acetic Acid (CH₃COOH) CH3COI->CH3COOH H2O_hydro Water (H₂O) HI_regen Hydrogen Iodide (HI)

Caption: Simplified catalytic cycle of the Cativa process.

Laboratory-Scale Protocol for Methanol Carbonylation (Monsanto Process Adaptation)

This protocol is a representative laboratory-scale adaptation of the Monsanto process. It should be performed by trained personnel in a well-ventilated fume hood and with appropriate high-pressure equipment.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Methanol (anhydrous)

  • Glacial acetic acid (solvent)

  • 57% Hydroiodic acid (HI) in water

  • Carbon monoxide (high purity)

  • High-pressure autoclave reactor with stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Catalyst Precursor Charging: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with RhCl₃·xH₂O (e.g., 0.1-0.5 mol%).

  • Solvent and Reagent Addition: Add glacial acetic acid as the solvent, followed by methanol and a carefully measured amount of 57% hydroiodic acid. The molar ratio of I:Rh is typically high, in the range of 10:1 to 100:1.

  • Reactor Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by purging with carbon monoxide to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 30-40 atm). Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of carbon monoxide. If a liquid sampling port is available, periodically and carefully take samples for analysis by gas chromatography (GC) to determine the concentration of acetic acid, methanol, and methyl acetate.[13][14][15]

  • Reaction Quenching: Once the desired conversion is achieved (or after a set reaction time), cool the reactor to room temperature.

  • Depressurization: Slowly and carefully vent the excess carbon monoxide into a fume hood or a suitable scrubbing system.

  • Product Isolation and Purification: Open the reactor and transfer the liquid contents to a flask. The crude acetic acid can be purified by distillation.[16]

Data Presentation:

ParameterTypical Range (Monsanto)Typical Range (Cativa)
Catalyst Rhodium-basedIridium-based
Promoter HI/Iodide saltsHI/Iodide salts + Ru complexes
Temperature 150-200 °C[3]150-200 °C
Pressure 30-60 atm[3]30-60 atm
Water Content High (~10-15 wt%)Low (<10 wt%)[11]
Selectivity to Acetic Acid >99%[3]>99%

Hydrogen Iodide in General Organic Synthesis

Beyond its role in large-scale industrial processes, HI is a valuable reagent for a range of transformations in the research and drug development laboratory.

Conversion of Alcohols to Alkyl Iodides

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. Hydrogen iodide is an effective reagent for this purpose, with the only byproduct being water.[17]

Mechanism:

The reaction proceeds via protonation of the alcohol's hydroxyl group by HI, forming a good leaving group (water). The iodide ion then acts as a nucleophile, displacing the water molecule in either an Sₙ1 or Sₙ2 fashion, depending on the structure of the alcohol.[17]

Protocol for the Synthesis of an Alkyl Iodide:

This protocol describes the in-situ generation of HI from potassium iodide and phosphoric acid.

Materials:

  • Alcohol (e.g., 1-butanol)

  • Potassium iodide (KI)

  • 85% Phosphoric acid (H₃PO₄)

  • Distillation apparatus

Procedure:

  • Reagent Setup: In a round-bottom flask, combine the alcohol and potassium iodide.

  • Acid Addition: Slowly add phosphoric acid to the stirred mixture. Phosphoric acid is preferred over sulfuric acid as the latter can oxidize iodide to iodine.[2]

  • Reaction and Distillation: Gently heat the mixture. The HI generated in situ will react with the alcohol to form the alkyl iodide, which can then be distilled from the reaction mixture.

  • Workup: The collected distillate should be washed with a dilute solution of sodium thiosulfate to remove any traces of iodine, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude alkyl iodide can be further purified by fractional distillation.

Cleavage of Ethers

Ethers are generally unreactive, but they can be cleaved by strong acids like HBr and HI.[5][6][7] This reaction is a useful method for deprotecting ether-protected functional groups or for breaking down complex molecules.

Mechanism:

The reaction involves the protonation of the ether oxygen by HI, followed by nucleophilic attack of the iodide ion on one of the adjacent carbon atoms, leading to the formation of an alcohol and an alkyl iodide.[6][7] If an excess of HI is used, the initially formed alcohol can be further converted to an alkyl iodide.[6]

Protocol for Ether Cleavage:

Materials:

  • Ether (e.g., anisole)

  • 57% Hydroiodic acid (HI) in water

  • Reflux apparatus

Procedure:

  • Reaction Setup: Combine the ether and an excess of 57% hydroiodic acid in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a dilute solution of sodium thiosulfate (to remove any iodine), followed by a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure to yield the crude product (in the case of anisole, phenol and methyl iodide).

  • Purification: The product can be purified by distillation or chromatography.

Catalyst Management and Troubleshooting

Effective management of the catalyst is crucial for the economic viability and sustainability of these industrial processes.

Catalyst Regeneration

In both the Monsanto and Cativa processes, the noble metal catalyst can deactivate over time due to the formation of inactive species or precipitation. Regeneration procedures aim to restore the catalyst's activity.

General Principles of Regeneration:

  • For Rhodium Catalysts: Deactivation can occur through the formation of inactive Rh(III) species. Regeneration often involves treatment with reducing agents in the presence of CO and iodide to convert the Rh(III) back to the active Rh(I) state.[18]

  • For Iridium Catalysts: While more stable, iridium catalysts can also deactivate. Regeneration may involve controlled oxidation to remove carbonaceous deposits, followed by reduction and re-halogenation to redisperse the metal.[19][20]

A specific protocol for catalyst regeneration is highly process-dependent and often proprietary. However, the general approach involves carefully controlled oxidation and reduction cycles to restore the active metallic state and its dispersion.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Rate - Insufficient catalyst activity- Low concentration of methyl iodide- Catalyst poisoning (e.g., by sulfur compounds)- Check catalyst loading and consider regeneration.- Ensure adequate HI concentration for methanol conversion.- Purify feedstock to remove potential poisons.
Formation of Byproducts (e.g., propionic acid) - Presence of ethanol in methanol feed- High water concentration (in Monsanto process) leading to water-gas shift reaction- Use high-purity methanol.- Optimize water concentration (a key advantage of the Cativa process).
Catalyst Precipitation - Low water concentration in the Monsanto process leading to RhI₃ precipitation- Instability of the catalyst complex- Maintain appropriate water levels.- In the Cativa process, the use of promoters enhances catalyst stability.

Safety and Handling of Hydrogen Iodide

Hydrogen iodide is a highly corrosive and toxic gas.[21] Aqueous solutions (hydroiodic acid) are strong acids. Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[21] Work should be conducted in a well-ventilated fume hood.[22]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[23] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[21]

  • Storage: Store HI solutions in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[23]

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate and absorb with an inert material.

  • High-Pressure Reactions: Carbonylation reactions are performed at high pressures and temperatures. Ensure the pressure reactor is rated for the intended conditions and equipped with safety features like a burst disc.[24][25]

Conclusion

Hydrogen iodide is a cornerstone of modern industrial catalysis, particularly in the production of acetic acid. Its unique chemical properties enable the activation of substrates and facilitate efficient catalytic cycles. The Monsanto and Cativa processes serve as prime examples of the power of HI as a co-catalyst in homogeneous catalysis. Furthermore, its utility in general organic synthesis underscores its versatility. A thorough understanding of the underlying mechanisms, coupled with strict adherence to safety protocols and effective catalyst management, is essential for the successful application of hydrogen iodide in both research and industrial settings.

References

  • Patsnap Eureka. (2025, August 5). Techniques for Monitoring Quality of Glacial Acetic Acid. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. Retrieved from [Link]

  • University of Georgia Office of Research. Hydrogeniodideanhydrous-10034-85-2.docx. Retrieved from [Link]

  • Wikipedia. Cativa process. Retrieved from [Link]

  • Google Patents. US5916422A - Method of purifying acetic acid.
  • Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]

  • Request PDF. (2025, August 7). Feasibility of monitoring acetic acid process using near-infrared spectroscopy. Retrieved from [Link]

  • Google Patents. US3937660A - Regeneration procedure for iridium-containing catalyst.
  • RSC Publishing. Rhodium promoted heteropolyacid catalysts for low temperature methanol carbonylation. Retrieved from [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Valco Group. Manufacturing process for Acetic acid. Retrieved from [Link]

  • ResearchGate. The Cativa'"' Process for the Manufacture of Acetic Acid. Retrieved from [Link]

  • Google Patents. US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides.
  • Reddit. Reaction condition for acid catalyzed ether cleavage. Retrieved from [Link]

  • Organic Syntheses Procedure. methyl iodide. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Safety Data Sheet (SDS). (2022, October 1). Retrieved from [Link]

  • Patna Women's College. (2023, April 12). Monsanto Catalyst. Retrieved from [Link]

  • Wikipedia. Monsanto process. Retrieved from [Link]

  • UW Faculty Web Server. Safety Manual. Retrieved from [Link]

  • Technology Networks. Carbonylation using carbon monoxide: Novasep's shortcut to complex structures. Retrieved from [Link]

  • IJERT. (2025, January 20). Research on Methanol Carbonylation: A Comprehensive Analysis of Acetic Acid Synthesis and Production. Retrieved from [Link]

  • Toppr. The rate-determining step in the catalytic synthesis of acetic acid by Monsanto process is. Retrieved from [Link]

  • Asynt. (2024, August 19). 10 Simple steps for pressure reactor safety in your laboratory. Retrieved from [Link]

  • Google Patents. WO1982001829A1 - Process for the recovery of rhodium catalyst.
  • Google Patents. US5573988A - Catalyst regeneration process.
  • Scribd. Promotion of Iridium Catalyzed Methanol Carbonylation Mechanistic Studies of The CativaÆ Process. Retrieved from [Link]

  • YouTube. (2025, October 8). Working Safely with High Pressure in the Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 12). 14.3.3: Monsanto Acetic Acid Process. Retrieved from [Link]

  • PubMed. (2004, March 10). Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. La-Stabilized, Single-Atom Ir/AC Catalyst for Heterogeneous Methanol Carbonylation to Methyl Acetate. Retrieved from [Link]

  • Patsnap Eureka. (2026, January 7). Top Ten High-Risk Chemical Reaction Types in Laboratories and Their Safety Precautions. Retrieved from [Link]

  • The Organometallic HyperTextBook. The Monsanto Acetic Acid Process. Retrieved from [Link]

  • InnoUA. Simple and innovative detection method for acetic acid. Retrieved from [Link]

  • OUSL Research Repository. Monsanto and Cativa processes of acetic acid synthesis. Retrieved from [Link]

  • ResearchGate. Scheme 2. Synthesis of rhodium(I) catalyst [Rh(CO) 2 I 2] (1) via different routes. Retrieved from [Link]

  • PubMed. (2000, April 7). Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography. Retrieved from [Link]

  • Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Catalyst Regeneration: Methods & Process. Retrieved from [Link]

  • ElectronicsAndBooks. Rhodium and Palladium Catalyzed Carbonylation Reactions with Titanium and Zirconium Alkoxides. Retrieved from [Link]

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  • NIH. (2023, February 2). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. Retrieved from [Link]

  • Quora. How do you troubleshoot common problems or defects in rhodium-plated surfaces?. Retrieved from [Link]

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Applications of Hydroiodic Acid in Pharmaceutical Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Nature of Hydroiodic Acid in Synthetic Chemistry

Hydroiodic acid (HI), an aqueous solution of hydrogen iodide, is a powerful and versatile reagent in the arsenal of the synthetic organic chemist.[1][2] With a pKa of approximately -9.3, it is one of the strongest non-oxidizing acids, yet its utility extends far beyond that of a simple proton source.[1] The iodide ion (I⁻) is an excellent nucleophile and a potent reducing agent, giving HI a dual reactivity that is exploited in a variety of pharmaceutical synthetic transformations. This guide provides an in-depth exploration of the primary applications of hydroiodic acid, offering not just protocols but also the mechanistic rationale and practical insights required for successful and safe implementation in a laboratory setting.

Commercially available as an azeotropic mixture with water (typically 57% by mass), hydroiodic acid is a colorless to yellow or brown liquid that can darken upon exposure to air and light due to the oxidation of iodide to iodine (I₂).[2] This propensity for oxidation underscores the need for proper handling and storage to maintain its reactivity and purity.

Section 1: Ether Cleavage – A Gateway to Phenols and Alcohols

The cleavage of ethers, particularly methyl ethers, is a critical transformation in pharmaceutical synthesis, often employed as a deprotection step in the late stages of complex molecule synthesis, such as in the synthesis of natural products and their derivatives. Aryl methyl ethers are prevalent in many natural product scaffolds, and their cleavage to the corresponding phenols is often a key step to modulate biological activity. Hydroiodic acid is a classic and highly effective reagent for this transformation.

Mechanistic Rationale

The cleavage of ethers by HI proceeds via an acid-catalyzed nucleophilic substitution mechanism. The reaction can follow either an S(_N)1 or S(_N)2 pathway, dictated by the structure of the ether's alkyl groups.

  • Protonation: The ether oxygen is first protonated by the strong acid, converting the poor leaving group (alkoxide) into a good leaving group (an alcohol).

  • Nucleophilic Attack: The highly nucleophilic iodide ion then attacks one of the electrophilic carbon atoms adjacent to the oxonium ion.

    • For methyl and primary ethers: The reaction proceeds via an S(_N)2 mechanism, with the iodide ion attacking the less sterically hindered carbon.

    • For tertiary, benzylic, or allylic ethers: The reaction follows an S(_N)1 pathway, involving the formation of a stable carbocation intermediate which is then trapped by the iodide ion.

The strength of hydroiodic acid lies in the combination of its strong acidity and the high nucleophilicity of the iodide ion, making it more effective than HBr or HCl for this purpose.

Application Example: O-Demethylation of Codeine to Morphine

A classic example of ether cleavage in pharmaceutical synthesis is the demethylation of the methyl ether at the C3 position of codeine to yield the potent analgesic, morphine. While modern methods sometimes employ milder reagents to avoid potential side reactions, the use of strong acids like HI has been historically significant. It's important to note that harsh acidic conditions can sometimes lead to decomposition or rearrangement in complex molecules like opiates.[3]

Reaction Scheme:

Experimental Protocol: General Procedure for Aryl Methyl Ether Cleavage

This protocol provides a general guideline for the cleavage of an aryl methyl ether using hydroiodic acid.

Materials:

  • Aryl methyl ether substrate

  • Hydroiodic acid (57% in water)

  • Acetic anhydride (optional, to consume water)

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a solution of the aryl methyl ether (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask, add hydroiodic acid (57%, 3-5 equivalents). If the substrate is sensitive to water, anhydrous conditions can be approximated by using a mixture of HI and acetic anhydride.

  • Heating: Heat the reaction mixture to reflux (typically 100-127 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with saturated sodium thiosulfate solution to remove any traces of iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired phenol.

Causality and Self-Validation:

  • Excess HI: Using an excess of HI drives the equilibrium towards the products.

  • Reflux: The high temperature is necessary to overcome the activation energy for C-O bond cleavage.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the corrosive hydroiodic acid, making the product easier to handle and preventing degradation during purification.

  • Sodium Thiosulfate Wash: This removes any dissolved iodine (I₂), which can interfere with characterization and subsequent reactions. The disappearance of the iodine color serves as a visual indicator.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the methoxy signal in the NMR spectrum is a key indicator of a successful reaction.

Section 2: Reduction of Functional Groups

The reducing properties of hydroiodic acid are particularly valuable for certain transformations where other reducing agents may lack efficacy or selectivity. The in-situ generation of hydrogen iodide from other reagents is also a common strategy.

Application Example: Reduction of Nitroarenes to Aryl Amines

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in the synthesis of many pharmaceuticals, dyes, and other fine chemicals.[4] While catalytic hydrogenation and metal/acid reductions (e.g., Fe/HCl) are common, hydroiodic acid offers an alternative, particularly in a one-pot denitrative iodination process.

Mechanistic Insight: Denitrative Iodination

A powerful application of HI is the one-pot conversion of nitroarenes to aryl iodides.[5][6] In this process, HI acts as both the reducing agent to convert the nitro group to an amino group (which then forms a diazonium salt intermediate) and as the iodine source for the subsequent Sandmeyer-type iodination.[5] This streamlined approach is highly atom-economical.[5]

Experimental Protocol: Reductive Iodination of a Nitroarene

This protocol is adapted from a procedure for the denitrative iodination of nitroarenes.[5]

Materials:

  • Nitroarene substrate

  • Hydroiodic acid (57% in water)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitroarene (1 equivalent) in hydroiodic acid (57%, 10 equivalents).

  • Diazotization: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (1.5 equivalents) in a minimal amount of water, keeping the temperature below 5 °C.

  • Iodination: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Follow the work-up, drying, and purification steps as described in the ether cleavage protocol.

Causality and Self-Validation:

  • HI as Reductant and Iodide Source: The dual role of HI simplifies the reaction setup and improves atom economy.[5][6]

  • Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures, so the initial reaction is carried out at 0 °C to prevent decomposition.

  • Heating for Iodination: The substitution of the diazonium group with iodide requires thermal energy.

Section 3: Synthesis of Iodine-Containing Pharmaceuticals

Hydroiodic acid serves as a primary source of iodine for the synthesis of organoiodine compounds, which are important in various pharmaceutical classes, including thyroid hormones, antiarrhythmics, and radio-contrast agents.[7][8]

Application Example 1: Synthesis of Amiodarone Intermediate

Amiodarone is a potent antiarrhythmic drug characterized by its diiodo-substituted benzoyl moiety.[9] The synthesis involves the iodination of a phenolic precursor. While many procedures use molecular iodine (I₂) and a base, hydroiodic acid in the presence of an oxidant can also be used to generate the electrophilic iodine species required for aromatic substitution.

Reaction Scheme (Iodination Step):

Application Example 2: Synthesis of Iodinated Contrast Media

Iodinated contrast media, such as iopamidol, are essential for enhancing the visibility of internal structures in X-ray imaging.[7] Their synthesis involves the tri-iodination of an aromatic core. The iodination is typically achieved through electrophilic substitution using iodine monochloride or a mixture of iodine and an oxidizing agent. The principles of this reaction are similar to those for the synthesis of the amiodarone intermediate.

General Protocol: Electrophilic Iodination of an Activated Aromatic Ring

This protocol outlines a general procedure for the iodination of a phenol or aniline derivative.

Materials:

  • Activated aromatic substrate (e.g., phenol or aniline derivative)

  • Hydroiodic acid (57% in water)

  • Hydrogen peroxide (30% solution) or other suitable oxidant

  • Methanol or ethanol

  • Water

  • Saturated sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent such as methanol.

  • Iodine Generation: In a separate flask, carefully add hydrogen peroxide (2-3 equivalents) to hydroiodic acid (2-3 equivalents) at 0 °C to generate iodine in situ.

  • Iodination: Add the freshly prepared iodine solution to the solution of the aromatic substrate. Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated sodium thiosulfate solution until the iodine color disappears.

    • Add water to precipitate the iodinated product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure iodinated compound.

Causality and Self-Validation:

  • In Situ Iodine Generation: The oxidation of HI to I₂ provides the electrophilic agent for the substitution reaction. This can sometimes be more convenient than handling solid iodine.

  • Activated Substrate: Electrophilic iodination works best on electron-rich aromatic rings, such as phenols and anilines.

  • Quenching: The use of sodium thiosulfate is essential to remove excess iodine, which simplifies purification and prevents the formation of byproducts.

  • Characterization: Mass spectrometry is particularly useful for confirming the number of iodine atoms incorporated into the molecule due to the characteristic isotopic pattern of iodine.

Section 4: Hydroiodic Acid as a Catalyst

While less common than its use as a reagent for ether cleavage and reduction, the strong acidity of HI allows it to function as a catalyst in certain reactions, such as Fischer esterification.

Application: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process, and a strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

While sulfuric acid or p-toluenesulfonic acid are more commonly used, hydroiodic acid can also effectively catalyze this transformation. However, its high reactivity and potential for side reactions with sensitive substrates mean it is often not the first choice.

Data Summary Table

ApplicationSubstrate ClassProduct ClassKey Reaction ConditionsTypical Yields
Ether Cleavage Aryl Methyl EthersPhenolsRefluxing 57% HI70-90%
Reduction NitroarenesAryl Amines/IodidesHI, NaNO₂, heat60-85%
Iodination Activated ArenesIodoarenesHI, Oxidant (e.g., H₂O₂)75-95%
Catalysis Carboxylic AcidsEstersHI (catalytic), AlcoholVariable

Visualizing the Workflows

Workflow for Ether Cleavage

Ether_Cleavage_Workflow sub Substrate (Aryl Methyl Ether) setup Reaction Setup (Combine in Flask) sub->setup reagents Reagents (HI, Solvent) reagents->setup reflux Heating (Reflux) setup->reflux workup Aqueous Work-up (Neutralization, Extraction) reflux->workup purify Purification (Chromatography) workup->purify product Final Product (Phenol) purify->product

Caption: General workflow for aryl methyl ether cleavage using HI.

Mechanism of S(_N)2 Ether Cleavage

SN2_Ether_Cleavage start R-O-CH₃ protonated R-O⁺(H)-CH₃ start->protonated + H⁺ transition [I⁻···CH₃···O⁺(H)-R]‡ protonated->transition + I⁻ (SN2 attack) products R-OH + I-CH₃ transition->products

Caption: S(_N)2 mechanism for the cleavage of a methyl ether with HI.

Safety and Handling

Hydroiodic acid is a highly corrosive and toxic substance that must be handled with extreme care in a well-ventilated fume hood.[1][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.[1][11][12]

  • Handling: Always add acid to water, never the other way around, to manage the exothermic reaction.[10] Store in a cool, dark, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[10][11] Containers should be tightly sealed and stored upright.[10][11]

  • Spills: Small spills can be neutralized with a weak base like sodium bicarbonate and absorbed with an inert material.[1] For large spills, evacuate the area and follow emergency procedures.[10]

  • Waste Disposal: Aqueous waste containing HI must be neutralized before disposal.[10] Iodinated organic waste should be collected and disposed of as halogenated waste.

Conclusion

Hydroiodic acid is a reagent of significant utility in pharmaceutical synthesis, valued for its potent capabilities in ether cleavage, specific reductions, and the introduction of iodine into organic molecules. Its strong acidity and the nucleophilicity of the iodide ion provide a unique combination of reactivity. However, its corrosiveness and potential for harsh reaction conditions necessitate careful consideration of substrate compatibility and stringent adherence to safety protocols. By understanding the underlying mechanisms and applying the protocols outlined in this guide, researchers can effectively and safely leverage the power of hydroiodic acid to advance their synthetic endeavors in drug discovery and development.

References

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  • Ishii, A., Suzuki, T., & Ito, Y. (2020). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PubMed Central. Retrieved from [Link]

  • Chemistry For Everyone. (2024, April 14). What Are The Uses Of Hydroiodic Acid? [Video]. YouTube. Retrieved from [Link]

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  • Google Patents. (n.d.). The preparation method of Amiodarone Hydrochloride intermediate 2 butyl 3 (the diiodo- benzoyl of 4 hydroxyl 3,5) benzofuran.
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Quantitative Determination of Iodide in Research Samples: Principles, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine is an essential micronutrient vital for the synthesis of thyroid hormones, which are critical for metabolic regulation and neurological development. The quantitative determination of its most common form, the iodide ion (I⁻), is paramount across diverse scientific disciplines. In pharmaceutical development, accurate iodide quantification is crucial for quality control of supplements and therapeutic formulations.[1][2] In biomedical research, measuring iodide in biological matrices like serum, urine, and saliva provides insights into thyroid function, nutritional status, and metabolic studies.[3][4][5] Environmental monitoring also relies on sensitive iodide detection in samples such as seawater and drinking water.[6][7]

However, the analysis of iodide is often challenging due to its presence at trace levels within complex sample matrices. These matrices can contain a host of interfering substances that compromise the accuracy and reliability of the results.[8][9] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of three robust methods for the quantitative determination of iodide: Ion Chromatography (IC), Spectrophotometry based on the Sandell-Kolthoff reaction, and Potentiometry using an Ion-Selective Electrode (ISE). This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Method 1: Ion Chromatography (IC)

Ion Chromatography is a powerful and versatile technique for the separation and quantification of ionic species. It has become a preferred method for iodide analysis, particularly in complex samples, due to its high selectivity and sensitivity.[10] The technique is well-suited for separating iodide from other anions that might interfere with other methods.[6][10]

Principle of the Method

IC separates ions based on their affinity for a stationary phase (ion-exchange resin) packed in a column. A liquid mobile phase, or eluent, carries the sample through the column. Ions with a lower affinity for the resin move through the column faster, while those with a higher affinity are retained longer. This differential retention allows for the separation of different ions. For iodide detection, several methods can be employed post-separation:

  • Suppressed Conductivity Detection: A highly sensitive and common method where the high conductivity of the eluent is "suppressed" chemically, allowing for the low-conductivity signal of the analyte ions to be detected against a low-background noise.[10]

  • UV Detection: Iodide absorbs UV light at approximately 223-226 nm. This detection method is particularly advantageous in saline matrices, as major ions like chloride and carbonate do not absorb at this wavelength and thus do not interfere.[6]

  • Pulsed Amperometric Detection (PAD): An electrochemical detection technique offering high sensitivity, where iodide is detected at a silver working electrode.[3]

Expertise & Experience: The Rationale Behind IC

The choice of IC is often driven by the need for specificity. Unlike some colorimetric or potentiometric methods, IC physically separates iodide from potentially interfering ions like bromide or sulfide before detection. This makes it an exceptionally reliable method for complex matrices such as serum, urine, or food samples.[3][11] For instance, when analyzing seawater, the immense concentration of chloride and carbonate would overwhelm conductivity detection. By using a high-capacity anion-exchange column and UV detection, iodide can be accurately quantified without interference.[6] For biological samples like serum, a preliminary ultrafiltration step is crucial to remove proteins, which would otherwise foul the analytical column and compromise the separation.[3]

Detailed Protocol: Iodide Determination in Serum by IC-PAD

This protocol is adapted from validated methods for analyzing iodide in biological fluids.[3]

1. Reagents and Materials

  • Potassium Iodide (KI), analytical standard grade

  • Deionized (DI) water, >18 MΩ·cm

  • Nitric Acid (HNO₃), eluent grade

  • Syringe filters, 0.22 µm

  • Centrifugal ultrafiltration units (e.g., 3 kDa MWCO)

  • Anion-exchange column (e.g., a hydroxide-selective, high-capacity column)[11]

  • Ion Chromatograph equipped with a Pulsed Amperometric Detector and a silver working electrode.

2. Standard Preparation

  • Stock Standard (1000 mg/L Iodide): Accurately weigh and dissolve 1.308 g of KI in 1000 mL of DI water. Store at 4°C.

  • Working Standards (0.1 to 5.0 mg/L): Prepare a series of working standards by serial dilution of the stock standard with DI water. These standards should bracket the expected concentration of the samples.

3. Sample Preparation

  • Thaw frozen serum samples at room temperature.[3]

  • Vortex the sample to ensure homogeneity.

  • Place 500 µL of serum into an ultrafiltration unit.

  • Centrifuge according to the manufacturer's instructions to separate proteins.

  • Collect the protein-free ultrafiltrate.

  • Inject a 100 µL aliquot of the filtered sample directly into the IC system.[3]

4. Instrumental Parameters

  • Eluent: 25 mM Nitric Acid[3]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 45°C[10]

  • Injection Volume: 100 µL[3]

  • Detector: Pulsed Amperometry with a silver working electrode.

  • Run Time: Approx. 20 minutes (or until the iodide peak has eluted).[3]

5. Calibration and Quantification

  • Generate a calibration curve by injecting the working standards and plotting the peak area against concentration.

  • The linearity should be confirmed (r² > 0.998).[3]

  • Quantify the iodide concentration in the samples by comparing their peak areas to the calibration curve.

IC Workflow Diagram

IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Iodide Standards Injection Inject 100 µL into IC System Std_Prep->Injection Sample_Prep Serum Sample (Thaw & Vortex) Ultrafiltration Ultrafiltration (Remove Proteins) Sample_Prep->Ultrafiltration Ultrafiltration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for Iodide Quantification by Ion Chromatography.

Trustworthiness: Pitfalls and Troubleshooting
  • Matrix Interference: Despite high selectivity, extreme concentrations of other anions can cause peak co-elution or suppression. Diluting the sample is a primary strategy to mitigate this.[4]

  • Column Contamination: Biological samples can irreversibly bind to the column. The use of guard columns and rigorous sample cleanup (like ultrafiltration) is essential to prolong column life.

  • Detector Stability: Electrochemical detectors can be sensitive to eluent composition and flow rate changes. Ensure the system is well-equilibrated before analysis to prevent baseline drift.

Method 2: Spectrophotometry (Sandell-Kolthoff Reaction)

The Sandell-Kolthoff (S-K) reaction is the most widely used colorimetric method for iodide determination, especially in clinical and epidemiological studies for assessing urinary iodide.[8][12] It is valued for its high sensitivity and cost-effectiveness.

Principle of the Method

The method is based on the catalytic effect of iodide on the slow reduction of yellow ceric ions (Ce⁴⁺) to colorless cerous ions (Ce³⁺) by arsenious acid (As³⁺).[8][13] The rate of the color change (fading of the yellow color) is directly proportional to the concentration of iodide in the sample. The reaction is monitored spectrophotometrically by measuring the decrease in absorbance at around 405-420 nm.[13]

Expertise & Experience: The Rationale Behind the S-K Method

The power of the S-K method lies in its catalytic nature, which allows for the detection of very low iodide concentrations.[13] However, this reaction is not inherently specific to iodide and is susceptible to interference from other reducing or oxidizing substances present in complex biological matrices like urine.[8][9] Therefore, a critical and indispensable preliminary step is the digestion of the sample. Digestion using reagents like ammonium persulfate or chloric acid serves to destroy interfering organic matter and release iodide, ensuring the reaction rate is solely dependent on the iodide concentration.[8][12] Temperature control is also paramount, as reaction kinetics are highly temperature-dependent.

Detailed Protocol: Iodide Determination in Urine via S-K Reaction

This protocol is based on established methods for urinary iodide analysis.[12][14]

1. Reagents and Materials

  • Warning: This method uses highly toxic reagents (Arsenious Acid). Handle with extreme care under a fume hood and follow all institutional safety guidelines.

  • Potassium Iodate (KIO₃) or Potassium Iodide (KI), analytical standard

  • Ammonium Persulfate

  • Arsenious Acid (As₂O₃)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Ceric Ammonium Sulfate

  • Spectrophotometer (plate reader or cuvette-based) with temperature control.

2. Standard and Reagent Preparation

  • Iodide Standards (20-300 µg/L): Prepare from a stock solution of KIO₃ or KI.

  • Arsenious Acid Solution: Dissolve As₂O₃ in NaOH, then neutralize and acidify with H₂SO₄.

  • Ceric Ammonium Sulfate Solution: Dissolve in H₂SO₄.

  • Ammonium Persulfate Solution: Prepare fresh daily.

3. Sample Preparation (Digestion)

  • Pipette 250 µL of urine samples, standards, and controls into test tubes or a microplate.

  • Add 500 µL of ammonium persulfate solution.

  • Incubate in a heating block or oven at 90-100°C for 60 minutes to digest the organic matrix.[8]

  • Allow the samples to cool to room temperature.

4. Kinetic Measurement

  • Equilibrate the digested samples, standards, and reagents to a constant temperature (e.g., 25°C).

  • Add 250 µL of arsenious acid solution to each well/tube and mix.

  • Initiate the reaction by adding 125 µL of ceric ammonium sulfate solution. Mix immediately.

  • Measure the absorbance at 405 nm at a fixed time point (e.g., 15 or 30 minutes) or monitor the change in absorbance over time (kinetic reading).

5. Calibration and Quantification

  • Construct a calibration curve by plotting the absorbance (or rate of change of absorbance) against the concentration of the iodide standards.

  • Calculate the iodide concentration in the samples from the calibration curve.

Sandell-Kolthoff Workflow Diagram

SK_Workflow cluster_prep Sample Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Sample Urine Sample, Standards, Controls Persulfate Add Ammonium Persulfate Sample->Persulfate Digestion Digest at 95°C for 60 min Persulfate->Digestion Cooling Cool to Room Temperature Digestion->Cooling Arsenic Add Arsenious Acid Solution Cooling->Arsenic Ceric Add Ceric Ammonium Sulfate (Start Rxn) Arsenic->Ceric Measure Measure Absorbance (405 nm) vs. Time Ceric->Measure Calculate Calculate Iodide Concentration Measure->Calculate

Caption: Workflow for the Sandell-Kolthoff Catalytic Method.

Trustworthiness: Pitfalls and Troubleshooting
  • Reagent Toxicity: Arsenious acid is highly toxic and carcinogenic.[8] Strict safety protocols are non-negotiable. Safer modifications of this method are actively being researched.[15]

  • Interferences: Incomplete digestion can lead to falsely low results as other substances interfere with the redox reaction.[16] Conversely, some preservatives in urine samples can also interfere.[9][17]

  • Method Sensitivity: The reaction is sensitive to temperature, timing, and light. All samples and standards must be treated identically and simultaneously to ensure comparability.

Method 3: Ion-Selective Electrode (ISE)

The iodide Ion-Selective Electrode (ISE) is a potentiometric sensor that allows for the rapid and direct determination of iodide ion activity in a solution.[7] It is a convenient tool for a variety of applications, from environmental testing to quality control in food production.[18][19]

Principle of the Method

An ISE works like a specialized pH electrode. The iodide ISE contains a solid-state membrane, typically made of compressed silver iodide (AgI).[18] When the electrode is immersed in a sample containing iodide ions, an ion exchange occurs at the membrane surface. This generates an electrical potential difference across the membrane that is proportional to the logarithm of the iodide ion activity in the sample, as described by the Nernst equation.[18] This potential is measured against a stable reference electrode.

Expertise & Experience: The Rationale Behind ISE

The primary advantage of the ISE is its speed and ease of use, providing direct, real-time measurements without extensive sample preparation. However, a critical concept to understand is that the electrode responds to ion activity, not concentration. In dilute solutions, these are nearly identical. But in samples with high or variable ionic strength, the activity coefficient can change, leading to inaccurate concentration measurements. To overcome this, an Ionic Strength Adjuster (ISA) solution is added to both the standards and samples.[18] The ISA provides a high and constant background ionic strength, which stabilizes the activity coefficient and ensures the electrode's potential is directly proportional to the iodide concentration.

Detailed Protocol: Direct Iodide Measurement with ISE

This protocol provides a general framework for using an iodide ISE.[18][20]

1. Equipment and Reagents

  • Iodide ISE (combination or separate sensing/reference electrodes).[18][20]

  • Ion Meter or pH/mV meter.

  • Potassium Iodide (KI), analytical standard.

  • Iodide Ionic Strength Adjuster (ISA) solution (commercially available or prepared, e.g., a high concentration solution of an inert salt like potassium nitrate).[18]

2. Electrode Setup and Calibration

  • Connect the ISE and reference electrode to the meter.

  • Prepare a series of at least three iodide standards (e.g., 10 mg/L, 100 mg/L, 1000 mg/L) by diluting a stock solution.

  • For every 50 mL of each standard, add 1 mL of ISA solution (or follow manufacturer's recommendation).

  • Immerse the electrode tips in the lowest concentration standard, stir gently, and wait for the reading to stabilize. Record the millivolt (mV) value.

  • Rinse and blot the electrodes dry. Repeat the measurement for the remaining standards, moving from lowest to highest concentration.

  • The meter will generate a calibration curve (mV vs. log concentration). The electrode slope should be within the acceptable range (typically -54 ± 5 mV per decade change in concentration).[21]

3. Sample Measurement

  • Measure a known volume of the sample (e.g., 50 mL).

  • Add the same proportion of ISA as used for the standards (e.g., 1 mL).

  • Immerse the electrodes in the sample, stir, and record the stable mV reading.

  • The meter will use the calibration curve to automatically convert the mV reading into the iodide concentration.

4. Electrode Maintenance

  • Rinse electrodes with DI water and blot dry between measurements.

  • Store the electrode according to the manufacturer's instructions. The sensing membrane should be kept clean; some models include a polishing set.[20]

ISE Measurement Workflow Diagram

ISE_Workflow cluster_prep Preparation & Calibration cluster_measure Sample Measurement cluster_result Result Setup Connect ISE to Meter Std_Prep Prepare Iodide Standards Setup->Std_Prep Add_ISA_Std Add ISA to Standards Std_Prep->Add_ISA_Std Calibrate Calibrate Electrode (mV vs. log[I⁻]) Add_ISA_Std->Calibrate Measure Immerse Electrodes & Record Stable mV Calibrate->Measure Sample Take Sample Aliquot Add_ISA_Sample Add ISA to Sample Sample->Add_ISA_Sample Add_ISA_Sample->Measure Result Read Concentration from Meter Measure->Result

Caption: Workflow for Direct Iodide Measurement using an ISE.

Trustworthiness: Pitfalls and Troubleshooting
  • Ionic Interferences: The ISE membrane is not perfectly selective. High concentrations of other ions, particularly cyanide (CN⁻), sulfide (S²⁻), and bromide (Br⁻), can interfere with the measurement and produce inaccurate results.[19][21]

  • Electrode Fouling: Proteins, oils, and other substances in samples can coat the sensing membrane, leading to slow response times and calibration drift. Proper cleaning and regular polishing (if applicable) are necessary.

  • Calibration Drift: The electrode slope and intercept can change over time. Frequent recalibration (e.g., at the beginning of each day or after every few hours of continuous use) is essential for maintaining accuracy.

Data Presentation: Method Comparison

Choosing the right method depends on the specific requirements of the research, including sample type, required sensitivity, sample throughput, and available budget.

FeatureIon Chromatography (IC)Sandell-Kolthoff (Spectrophotometry)Ion-Selective Electrode (ISE)
Principle Physical separation & detectionCatalytic kinetic colorimetryPotentiometry (Nernst equation)
Selectivity Very HighLow (requires digestion)Moderate
Sensitivity (LOD) Very High (0.1 - 20 ng/mL)[3][22]Highest (~1-2 ng/mL)[2][14]Moderate (~10-100 ng/mL)[18][21]
Linearity Range Wide (e.g., 100 - 5000 ng/mL)[3]Narrow (e.g., 20 - 300 µg/L)[16]Very Wide (0.01 - 127,000 mg/L)[18]
Sample Throughput Moderate (automated)High (microplate format)Very High (direct measurement)
Major Interferences Co-eluting anionsRedox-active species, matrix effects[9][16]CN⁻, S²⁻, Br⁻[19][21]
Sample Prep Moderate (filtration/dilution)Extensive (digestion)Minimal (add ISA)
Cost (Instrument) HighLowLow
Expertise Required HighModerate (care with toxic reagents)Low to Moderate
Best For Complex matrices, high specificity needed, regulatory methods[10][11]High-throughput screening (e.g., urine), low-cost applications[12]Rapid QC checks, field testing, process monitoring[7]

References

  • Hanna Instruments. (n.d.). Iodide Combination Ion Selective Electrode (ISE) - HI4111. Retrieved from [Link]

  • NT Sensors. (n.d.). Iodide Ion Selective Electrode (ISE). Retrieved from [Link]

  • Ghent, C. A., & Reynolds, J. D. (2002). Development and validation of an assay for iodide in serum using ion chromatography with pulsed amperometric detection. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 775(1), 133-139. Retrieved from [Link]

  • Ionode. (n.d.). Ionode ISE-I Iodide Ion Selective Electrode. Retrieved from [Link]

  • ATO.com. (n.d.). Iodide Ion Selective Electrode. Retrieved from [Link]

  • Gawlik-Scislicka, M., & Szozda, R. (2005). Assay of iodine in edible salt using Sandell-Kolthoff catalytic method. Polish Journal of Food and Nutrition Sciences, 14(4), 387-390. Retrieved from [Link]

  • Eawag. (1998). Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. Analytical Chemistry, 70(19), 4148-4153. Retrieved from [Link]

  • Mary, G., Balasubramanian, N., & Nagaraja, K. S. (2008). Spectrophotometric Determination of Iodine Species in Table Salt and Pharmaceutical Preparations. Chemical & Pharmaceutical Bulletin, 56(7), 888-893. Retrieved from [Link]

  • Ma, W., & Zhelev, N. (2014). Review of analytical methods for the quantification of iodine in complex matrices. Journal of Separation Science & Technology, 3(1). Retrieved from [Link]

  • Garcia, M. S., Sanchez-Pedreño, C., Albero, M. I., & Sanchez, C. (1991). Kinetic determination of iodide in pharmaceutical and food samples. Analyst, 116(6), 653-656. Retrieved from [Link]

  • Dunn, J. T., Crutchfield, H. E., Gutekunst, R., & Dunn, A. D. (1993). Two simple methods for measuring iodine in urine. Thyroid, 3(2), 119-123. Retrieved from [Link]

  • Yüksel, B., Özcan, O., & Yılmaz, F. M. (2018). Interference of preservatives on urinary iodine measurement by Sandell–Kolthoff method. Journal of Clinical Laboratory Analysis, 32(5), e22387. Retrieved from [Link]

  • Donnen, P., Dramaix, M., & Brancart, F. (2012). Titrimetric Method Validation for the Quantification of Iodine in Salt Using the Accuracy Profile Approach. Food and Nutrition Sciences, 3, 1141-1147. Retrieved from [Link]

  • Yüksel, B., Özcan, O., & Yılmaz, F. M. (2018). Interference of preservatives on urinary iodine measurement by Sandell–Kolthoff method. Journal of Clinical Laboratory Analysis, 32(5), e22387. Retrieved from [Link]

  • Shrilatha, B. (2011). Spectrophotometric method for the determination of iodate using methylene blue as a chromogenic reagent. Journal of Chemistry, 8(S1), S101-S106. Retrieved from [Link]

  • Ryšavá, L., Spáčil, J., & Bílek, R. (2004). Spectrophotometric determination of urinary iodine by the Sandell-Kolthoff reaction subsequent to dry alkaline ashing. Results from the Czech Republic in the period 1994-2002. Physiological Research, 53(5), 517-524. Retrieved from [Link]

  • Scientific Centre for Anti-infectious Drugs. (2016). STANDARDIZATION METHOD OF QUANTITATIVE DETERMINATION OF IODIDE IONS IN SUBSTANCES AND TABLETS CONTAINING IODINE ADDUCTS. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 119-125. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(4)/[9].pdf]([Link]9].pdf)

  • Deutsche Forschungsgemeinschaft. (2021). Determination of iodide in serum/plasma or urine by ion chromatography-ICP-MS. The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Van der Reijden, O. L., van der Knaap, H. C. M., & Zimmermann, M. B. (2011). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Food and Nutrition Bulletin, 32(1), 34-39. Retrieved from [Link]

  • Theivasanthi, T., & Alagar, M. (2020). Highly Selective Detection of Iodide in Biological, Food, and Environmental Samples Using Polymer-Capped Silver Nanoparticles. ACS Omega, 5(4), 1845-1855. Retrieved from [Link]

  • Archer, M. & TONG, A. (1998). Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy. Analytical Chemistry, 70(18), 3987-3991. Retrieved from [Link]

  • Sulistyarti, H., Atikah, Fardiyah, Q., Febriyanti, S., & Asdauna. (2015). A Simple and Safe Spectrophotometric Method for Iodide Determination. Makara Journal of Science, 19(2), 43-48. Retrieved from [Link]

  • Gélinas, Y., Krushevska, A., & Barnes, R. M. (1998). Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. Analytical Chemistry, 70(5), 1021-1025. Retrieved from [Link]

  • Soriguer, F., Garcia-Fuentes, E., & Santiago-Fernandez, P. (2012). Introduction of a spectrophotometric method for salivary iodine determination on microplate based on Sandell-Kolthoff reaction. Journal of Clinical Endocrinology & Metabolism, 97(7), E1238-E1242. Retrieved from [Link]

  • Sulistyarti, H., Atikah, Fardiyah, Q., Febriyanti, S., & Asdauna. (2015). A Simple and Safe Spectrophotometric Method for Iodide Determination. Makara Journal of Science, 19(2), 43-48. Retrieved from [Link]

  • Safavi, A., & Ensafi, A. A. (2001). Iodine and iodate determination by a new spectrophotometric method using N,N-dimethyl-p-phenylenediamine, validated in veterinary supplements and table salt. Analytica Chimica Acta, 434(2), 261-268. Retrieved from [Link]

  • Lapanant, L., & Grudpan, K. (1998). Simple and selective method for determination of iodide in pharmaceutical products by flow injection analysis using the iodine-starch reaction. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 441-449. Retrieved from [Link]

  • Gontova, T. M., & Kolisnyk, S. V. (2020). Development and validation of the quantitative determination procedure of iodine in the iodides form in the kelp thallus by the ionometry method. Pharmacognosy Journal, 12(4), 793-798. Retrieved from [Link]

  • Scientific Centre for Anti-infectious Drugs. (2023). VALIDATION OF THE METHOD FOR DETERMINING IODIDE IONS IN SOLUTIONS BY CAPILLARY ELECTROPHORESIS. ResearchGate. Retrieved from [Link]

  • Li, Y., Teng, W., & Shan, Z. (2020). Concentration-dependent Differences in Urinary Iodine Measurements Between Inductively Coupled Plasma Mass Spectrometry and the Sandell-Kolthoff Method. Thyroid, 30(10), 1523-1530. Retrieved from [Link]

  • ResearchGate. (2022). Effect of diverse ions on the determination of iodide (n = 4). Retrieved from [Link]

Sources

The Role of Hydroiodic Acid in the Synthesis of Iodide-Containing Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and protocols for utilizing hydroiodic acid (HI) in the synthesis of a wide range of iodide-containing materials. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that practitioners can not only replicate procedures but also troubleshoot and adapt them for novel applications.

Foundational Principles: The Unique Reactivity of Hydroiodic Acid

Hydroiodic acid is a powerful reagent in the chemist's toolkit, distinguished by its strong acidity and the excellent nucleophilicity of the iodide ion.[1] An aqueous solution of hydrogen iodide gas, HI is one of the strongest non-oxidizing acids, completely dissociating in water.[1] This high acidity, with a pKa of approximately -10, allows it to protonate even weak bases, a critical first step in many of its synthetic applications.[2]

The utility of HI stems from a combination of two key properties:

  • A Strong Proton Source: Its ability to readily donate a proton is fundamental to its role in activating substrates, such as converting the poor leaving group of an alcohol's hydroxyl (-OH) into a much better leaving group, water (H₂O).[3][4]

  • A Potent Nucleophile: The iodide ion (I⁻) is a large, highly polarizable, and soft nucleophile, making it exceptionally effective in nucleophilic substitution reactions (both SN1 and SN2).[3][5]

These characteristics make HI a versatile reagent for the synthesis of organic and inorganic iodides, as a powerful reducing agent, and as a catalyst in various chemical transformations.[6][7][8]

Core Applications in Organic Synthesis

Hydroiodic acid is a cornerstone reagent for the introduction of iodine into organic molecules, primarily through the conversion of alcohols and the cleavage of ethers.

Synthesis of Alkyl Iodides from Alcohols

The reaction of alcohols with hydroiodic acid is a fundamental method for preparing alkyl iodides.[9] The reaction mechanism is highly dependent on the structure of the alcohol substrate.[3][10]

  • Primary Alcohols (SN2 Mechanism): Primary alcohols react with HI via an SN2 pathway. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The iodide ion then attacks the electrophilic carbon in a concerted step, displacing the water molecule.[3]

  • Tertiary Alcohols (SN1 Mechanism): Tertiary alcohols react through an SN1 mechanism. Following protonation of the hydroxyl group and its departure as water, a stable tertiary carbocation is formed. This carbocation is then rapidly attacked by the iodide ion.[3][10]

  • Secondary Alcohols: Secondary alcohols can react via a mixture of SN1 and SN2 pathways, and the predominant mechanism can be influenced by the specific reaction conditions.[3]

The general order of reactivity for alcohols with hydrogen halides is 3° > 2° > 1°, while the reactivity of the hydrogen halides themselves follows the order HI > HBr > HCl.[10][11]

Protocol 1: Synthesis of Methyl Iodide from Methanol

This protocol details the preparation of methyl iodide, a widely used methylating agent, from methanol using red phosphorus and iodine, which generate hydroiodic acid in situ.

Materials:

  • Methanol (180 g)

  • Red Phosphorus (50 g)

  • Iodine (500 g)

  • Dilute sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure:

  • Combine 180 g of methanol and 50 g of red phosphorus in a round-bottom flask fitted with a reflux condenser.[12]

  • Gradually add 500 g of iodine to the mixture. The reaction is exothermic, so the addition should be controlled to manage the heat evolution.[12]

  • After the addition is complete, allow the reaction mixture to stand overnight.[12]

  • The following day, distill the crude methyl iodide from the reaction mixture.[12]

  • Wash the distillate in a separatory funnel with a dilute sodium hydroxide solution to remove unreacted iodine and hydroiodic acid. The methyl iodide layer should become colorless.[12]

  • Separate the methyl iodide layer and dry it over anhydrous calcium chloride.[12]

  • Purify the final product by distillation. The boiling point of methyl iodide is 42-43°C.[13][14]

Safety Note: Methyl iodide is a volatile and toxic compound. All manipulations should be performed in a well-ventilated fume hood.

Cleavage of Ethers

Ethers are generally unreactive, which makes them excellent solvents. However, they can be cleaved by strong acids, with HI being particularly effective.[15][16][17] This reaction is a valuable tool for removing ether protecting groups or for breaking down complex molecules.

The mechanism again depends on the structure of the ether:

  • Ethers with Primary Alkyl Groups (SN2): The reaction begins with the protonation of the ether oxygen.[5] The iodide ion then attacks the less sterically hindered carbon atom in an SN2 displacement, yielding an alcohol and an alkyl iodide.[18] If an excess of HI is used, the alcohol formed will be further converted to an alkyl iodide.[5]

  • Ethers with Tertiary Alkyl Groups (SN1): For ethers containing a tertiary alkyl group, the protonated ether undergoes cleavage to form a stable tertiary carbocation and an alcohol. The carbocation is then captured by the iodide ion.[5][18]

EtherCleavage

Applications in Inorganic and Materials Chemistry

The utility of HI extends beyond traditional organic synthesis into the realm of advanced materials, most notably in the synthesis of perovskite solar cells.

Synthesis of Perovskite Precursors

In the fabrication of inorganic cesium lead triiodide (CsPbI₃) perovskite solar cells, hydroiodic acid is a crucial additive in the precursor solution.[19][20] Its role is multifaceted:

  • Phase Stabilization: HI facilitates the formation of the desired cubic "black phase" (α-CsPbI₃) at lower temperatures, which is the photoactive phase.[19][21]

  • Enhanced Solubility: It is believed to improve the solubility of lead iodide (PbI₂) through the formation of an intermediate species, HPbI₃.[21]

  • Crystallinity and Morphology Control: The concentration of HI in the precursor solution has a significant impact on the crystallinity, morphology, and ultimately, the photovoltaic performance of the resulting solar cells.[19][20]

Protocol 2: Preparation of a CsPbI₃ Perovskite Precursor Solution with HI

This protocol is adapted from studies on the optimization of HI concentration for perovskite solar cell fabrication.[19][21]

Materials:

  • Cesium iodide (CsI)

  • Lead iodide (PbI₂)

  • N,N-dimethylformamide (DMF, anhydrous)

  • Hydroiodic acid (57 wt % in H₂O)

Procedure:

  • Prepare a 0.48 M CsPbI₃ precursor solution by dissolving stoichiometric amounts of CsI and PbI₂ in 1 mL of anhydrous DMF.[21]

  • Prior to deposition, add a specific volume of hydroiodic acid to the precursor solution. A systematic study found that an optimal concentration of 36 µL of 57 wt % HI per mL of precursor solution yielded superior device performance.[19]

  • The solution is then ready for spin-coating onto a substrate to form the perovskite layer.[21]

Note: The optimal concentration of HI can be system-dependent and may require empirical optimization.

Table 1: Effect of HI Concentration on CsPbI₃ Solar Cell Performance
HI Concentration (µL/mL)Power Conversion Efficiency (PCE) (%)Reference
30Low (incomplete phase transition)[19]
33Commonly Used[19]
366.44% (Optimized)[19][20]
39Decreased performance[21]
42Decreased performance[21]

Safety and Handling of Hydroiodic Acid

Hydroiodic acid is a highly corrosive and hazardous chemical that requires strict safety protocols.[1][22][23]

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[24][25]

  • Skin Protection: Wear acid-resistant gloves (e.g., nitrile rubber) and protective clothing.[22][23][24]

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary.[22][25]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area, away from light.[23][25] Recommended storage temperature is 2-8 °C.[23]

  • Keep containers tightly closed.[25]

  • HI is incompatible with bases, amines, and many metals.[8]

Spill and Exposure Procedures:

  • Spills: Evacuate the area. Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for disposal as hazardous waste.[22][25]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[23][24]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[24][26]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[24]

HI_Safety

Conclusion

Hydroiodic acid is an indispensable reagent for the synthesis of iodide-containing materials across various scientific disciplines. Its strong acidic nature, coupled with the potent nucleophilicity of the iodide ion, enables a wide range of transformations, from the fundamental preparation of alkyl iodides to the cutting-edge fabrication of perovskite-based optoelectronic devices. A thorough understanding of its reaction mechanisms and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

  • How Does Hydroiodic Acid React With Alcohols? - Chemistry For Everyone. (2025, September 7). YouTube.
  • Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Uses of Hydroiodic Acid: Key Applications & Study Guide. Vedantu.
  • Hydroiodic Acid: Structure, Reactions, and Industrial Uses. (2025, March 3). Patsnap.
  • What is hydriodic acid used for? (2024, November 2). ChemicalBook.
  • Effects of Hydroiodic Acid Concentration on the Properties of CsPbI3 Perovskite Solar Cells. ACS Omega.
  • Effects of Hydroiodic Acid Concentration on the Properties of CsPbI3 Perovskite Solar Cells. Semantic Scholar.
  • Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Common Name: HYDRIODIC ACID HAZARD SUMMARY. NJ.gov.
  • Ethers to Alkyl Halides: Acidic Cleavage. (2023, April 30). JoVE.
  • methyl iodide. Organic Syntheses Procedure.
  • Hydriodic acid 55-58%. (2022, July 20). Penta chemicals.
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
  • High-Purity Hydroiodic Acid for Pharma & Industry Use. (2025, June 8). Jubilant.
  • Hydriodic Acid: Properties, Applications, and Industry Insights. Odyssey Organics.
  • Hydriodic Acid CAS No 10034-85-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Hydriodic acid - Safety Data Sheet. (2025, February 1). ChemicalBook.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, September 30). Chemistry LibreTexts.
  • Hydriodic acid. Multichem Exports.
  • SAFETY DATA SHEET - Hydriodic acid, 57%, stabilized with 1.5% hypophosphorous acid. Fisher Scientific.
  • How Is Hydroiodic Acid Used In Organic Chemistry? (2025, August 29). YouTube.
  • methylene iodide. Organic Syntheses Procedure.
  • Hydroiodic Acid Definition. Fiveable.
  • 14.1: Reactions of Alcohols with Hydrohalic Acids. (2020, May 30). Chemistry LibreTexts.
  • Effects of Hydroiodic Acid Concentration on the Properties of CsPbI3 Perovskite Solar Cells. (2018, September 26). ACS Publications.
  • What Are The Uses Of Hydroiodic Acid? (2025, April 15). YouTube.
  • (PDF) Effects of Hydroiodic Acid Concentration on the Properties of CsPbI 3 Perovskite Solar Cells. (2018, September 13). ResearchGate.
  • Halide Perovskites for Solar Hydrogen Production: Moving from Hydrohalic Acid toward Water Splitting. (2025, November 18). PubMed.
  • Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps.
  • Alcohol Reactivity. MSU chemistry.
  • Alcohols showing incomplete or unselective reaction with hydriodic acid... ResearchGate.
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  • Hydrogen iodide. Wikipedia.
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  • Physical Properties of Hydroiodic Acid – HI. BYJU'S.
  • Hydroiodic acid. (2023, June 20). Sciencemadness Wiki.
  • Hydroiodic acid – Knowledge and References. Taylor & Francis.
  • Formation of methyl iodide from methoxyl-free compounds by hydriodic acid treatment. (2025, August 7). SpringerLink.
  • Metal Halide Perovskite Nanocrystals: Synthesis, Post-Synthesis Modifications, and Their Optical Properties. (2019, February 13). ACS Publications.
  • High-yield halide-assisted synthesis of metal–organic framework UiO-based nanocarriers. Nature.
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Application Notes and Protocols for the Demethylation of Aryl Methyl Ethers by Hydroiodic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis, particularly crucial in the late-stage modification of complex molecules and natural products. Among the various reagents developed for this purpose, hydroiodic acid (HI) remains a classic and effective choice due to its potent acidic and nucleophilic properties. This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and essential safety considerations for the successful demethylation of aryl methyl ethers using HI.

I. The Underlying Mechanism of Demethylation

The cleavage of aryl methyl ethers by HI proceeds through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. The reaction is facilitated by the strong acidity of HI and the excellent nucleophilicity of the iodide ion.

The key steps of the mechanism are as follows:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid, HI. This protonation converts the methoxy group into a good leaving group (methanol).

  • Nucleophilic Attack by Iodide: The iodide ion (I⁻), a potent nucleophile, then attacks the electrophilic carbon of the methyl group. This attack occurs from the backside, leading to an inversion of configuration if the carbon were chiral.

  • Displacement of the Phenol: The carbon-oxygen bond of the ether is cleaved, resulting in the formation of a phenol and methyl iodide.

It is important to note that the aryl C-O bond is not cleaved due to the high energy required to break a bond with sp² character and the steric hindrance of the aromatic ring.

The overall reaction can be summarized as:

Ar-O-CH₃ + HI → Ar-OH + CH₃I

The historic Zeisel determination, a method for quantifying methoxy groups, is based on this reaction, where the resulting methyl iodide is trapped and measured.

II. Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of aryl methyl ether demethylation by HI.

Aryl Methyl Ether Demethylation with HI cluster_reactants Reactants cluster_protonation Step 1: Protonation cluster_sn2 Step 2: SN2 Attack cluster_products Products aryl_methyl_ether Ar-O-CH₃ protonated_ether Ar-O⁺(H)-CH₃ aryl_methyl_ether->protonated_ether + H⁺ HI H-I iodide_ion I⁻ HI->iodide_ion Dissociation transition_state [I···CH₃···O⁺(H)-Ar]‡ protonated_ether->transition_state + I⁻ phenol Ar-OH transition_state->phenol Cleavage methyl_iodide CH₃-I transition_state->methyl_iodide

Caption: S(_N)2 mechanism of aryl methyl ether demethylation by HI.

III. Experimental Protocol

This protocol provides a general procedure for the demethylation of an aryl methyl ether on a laboratory scale. Researchers should optimize the reaction conditions for their specific substrate.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Aryl methyl etherReagentVariesEnsure purity of starting material.
Hydroiodic acid (57% in water)ACS ReagentMajor chemical suppliersCorrosive and toxic. Handle with extreme care.
Acetic acid, glacialACS ReagentMajor chemical suppliersOptional solvent.
Dichloromethane (DCM)HPLC GradeMajor chemical suppliersFor extraction.
Saturated sodium bicarbonate solutionLaboratory prepared-For neutralization.
Saturated sodium thiosulfate solutionLaboratory prepared-To quench excess iodine.
Brine (saturated NaCl solution)Laboratory prepared-For washing.
Anhydrous magnesium sulfate or sodium sulfateReagentMajor chemical suppliersFor drying.

B. Safety Precautions

  • Hydroiodic acid is extremely corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

  • An emergency eyewash and shower should be readily accessible.

  • The reaction may generate volatile and toxic methyl iodide. Ensure the reaction is conducted in a closed system or with adequate ventilation to prevent inhalation.

  • The reaction is typically performed at elevated temperatures, so use appropriate heating mantles and ensure the glassware is free of cracks.

C. Step-by-Step Procedure

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq).

    • If the substrate is a solid, dissolve it in a minimal amount of glacial acetic acid.

    • Under a fume hood, carefully add hydroiodic acid (57% in water, 3-5 eq) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 110-130 °C) using a heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Saturated sodium thiosulfate solution to remove any iodine formed during the reaction.

      • Brine to remove any residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude phenol product can be purified by flash column chromatography, recrystallization, or distillation, depending on its physical properties.

IV. Workflow Visualization

The following diagram outlines the general workflow for the demethylation of aryl methyl ethers using HI.

Demethylation Workflow start Start: Aryl Methyl Ether reaction_setup Reaction Setup: - Add substrate to flask - Add HI (and optional solvent) start->reaction_setup reflux Reflux at 110-130 °C reaction_setup->reflux monitoring Monitor by TLC/HPLC reflux->monitoring workup Aqueous Work-up: - Quench with water - Extract with DCM monitoring->workup Reaction Complete washing Wash Organic Layer: - NaHCO₃ (aq) - Na₂S₂O₃ (aq) - Brine workup->washing drying Dry with MgSO₄/Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purify Product: - Chromatography - Recrystallization - Distillation concentration->purification end End: Pure Phenol purification->end

Caption: General workflow for aryl methyl ether demethylation.

V. Factors Influencing Reaction Success

  • Strength of the Acid: HI is more effective than HBr for ether cleavage due to the higher nucleophilicity of the iodide ion compared to the bromide ion. HCl is generally not effective for this transformation.

  • Steric Hindrance: The S(_N)2 attack is sensitive to steric hindrance. While the methyl group is sterically unhindered, bulky groups near the ether linkage on the aromatic ring can slow down the reaction.

  • Reaction Temperature: The cleavage of the stable aryl methyl ether bond often requires elevated temperatures to proceed at a reasonable rate.

  • Alternative Reagents: For substrates sensitive to strong acids, alternative demethylating agents such as boron tribromide (BBr₃) or thiolates can be employed. More recently, methods using iodocyclohexane in DMF have been developed to generate HI in situ under milder conditions.

VI. Conclusion

The demethylation of aryl methyl ethers using hydroiodic acid is a robust and well-established method in organic synthesis. A thorough understanding of the S(_N)2 mechanism, careful adherence to safety protocols, and optimization of reaction conditions are paramount for achieving high yields of the desired phenolic products. This application note serves as a comprehensive guide for researchers to effectively and safely perform this important transformation.

References

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Cleavage of Ethers by HBr and HI. (2025, January 13). Read Chemistry. Retrieved from [Link]

  • 12.1: Reactions of Ethers - Chemistry LibreTexts. (2021, July 5). Retrieved from [Link]

  • Zeisel determination. In Wikipedia. Retrieved from [Link]

  • The Zeisel method is an old analytical procedure for determining the number of methoxyl groups in... - Homework.Study.com.

The Synthesis of Inorganic Iodides Utilizing Hydroiodic Acid: Principles, Protocols, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Inorganic iodides are fundamental precursors and catalysts in a multitude of fields, including pharmaceutical synthesis, materials science, and analytical chemistry.[1][2] Hydroiodic acid (HI) serves as a powerful and direct reagent for the preparation of high-purity inorganic iodides from a variety of common starting materials.[3][4][5] This guide provides a comprehensive overview of the synthesis of inorganic iodides using hydroiodic acid. It delves into the core chemical principles, offers detailed, step-by-step laboratory protocols, and establishes a framework for safe handling and execution. The methodologies are designed to be robust and reproducible, equipping researchers and development professionals with the necessary knowledge to confidently perform these syntheses.

Introduction to Hydroiodic Acid as a Reagent

Hydroiodic acid (HI) is an aqueous solution of hydrogen iodide gas and is one of the strongest mineral acids.[6] Its utility in synthesis extends beyond its acidity; it is also a potent reducing agent, a property that must be considered during experimental design.[7] Commercial preparations are typically available in concentrations ranging from 48% to 57% by mass, with the 57% solution representing the azeotrope that boils at a constant 127°C.[6][7][8]

A critical characteristic of hydroiodic acid is its instability when exposed to air and light.[9] Oxygen readily oxidizes the iodide anion back to elemental iodine (I₂), imparting a yellow or brown color to the solution.[6][9]

4 HI(aq) + O₂ → 2 H₂O + 2 I₂(aq)

For synthetic purposes, using a fresh, colorless, or stabilized (often with hypophosphorous acid) solution is paramount to prevent side reactions and ensure product purity.[10]

Physicochemical Properties

A summary of the key properties of hydroiodic acid is presented below for quick reference.

PropertyValueSource(s)
Chemical Formula HI(aq)[3][7]
Molar Mass 127.91 g/mol [6][7]
Appearance Colorless to yellow/brown liquid[7][9]
pKa ~ -9.3[6][7]
Boiling Point (Azeotrope) ~127 °C (at 57% w/w)[6][7]
Density (Azeotrope) ~1.70 g/mL[6][7][9]

Core Principles of Synthesis: Acid-Base Chemistry

The preparation of inorganic iodides using hydroiodic acid is primarily governed by fundamental acid-base neutralization reactions. The strong acidity of HI allows it to react readily with a range of basic precursors, including metal oxides, hydroxides, and carbonates, to yield the corresponding metal iodide salt and water.[5][11][12] The general principle involves the reaction of the hydrogen ion (H⁺) from HI with the anionic part of the precursor (e.g., O²⁻, OH⁻, CO₃²⁻) to form a stable, low-energy molecule like water or carbon dioxide, driving the reaction to completion.[11][12]

The choice of precursor often depends on its availability, cost, and the required purity of the final product. The diagram below illustrates the primary synthetic pathways.

G cluster_precursors Basic Precursors cluster_byproducts Byproducts Metal Oxide (e.g., MgO) Metal Oxide (e.g., MgO) HI Hydroiodic Acid (HI) Metal Oxide (e.g., MgO)->HI + HI Metal Hydroxide (e.g., NaOH) Metal Hydroxide (e.g., NaOH) Metal Hydroxide (e.g., NaOH)->HI + HI Metal Carbonate (e.g., K₂CO₃) Metal Carbonate (e.g., K₂CO₃) Metal Carbonate (e.g., K₂CO₃)->HI + HI MI Target Metal Iodide (e.g., MgI₂, NaI, KI) HI->MI Neutralization Reaction H2O Water (H₂O) MI->H2O forms CO2 Carbon Dioxide (CO₂) MI->CO2 forms (from carbonate)

Caption: Synthetic pathways from common precursors to metal iodides using HI.

Reaction with Metal Oxides

Metal oxides react with HI in a classic acid-base manner. The oxide ion (O²⁻) is a strong base that readily accepts protons from HI to form water.[11][13]

  • General Equation: MO(s) + 2HI(aq) → MI₂(aq) + H₂O(l)[5]

  • Causality: The reaction is driven by the highly favorable formation of water. Gentle heating is often required to increase the reaction rate with insoluble oxides.[11]

Reaction with Metal Hydroxides

This is the most straightforward neutralization reaction, where the hydroxide ion (OH⁻) reacts with the hydrogen ion (H⁺).[11]

  • General Equation: M(OH)(s/aq) + HI(aq) → MI(aq) + H₂O(l)[5]

  • Causality: The reaction is typically fast and exothermic, especially with soluble hydroxides. The formation of water is the primary thermodynamic driver.

Reaction with Metal Carbonates

The reaction with carbonates produces the metal iodide, water, and carbon dioxide gas.[12]

  • General Equation: MCO₃(s) + 2HI(aq) → MI₂(aq) + H₂O(l) + CO₂(g)[5]

  • Causality: The initial reaction forms carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into water and carbon dioxide. The evolution of CO₂ gas, which escapes the system, drives the reaction to completion according to Le Châtelier's principle.

Experimental Protocols & Methodologies

Self-Validation and Trustworthiness: The following protocols are designed as self-validating systems. The slow, controlled addition of acid to the base, monitoring of physical changes (e.g., cessation of gas evolution), and final pH verification ensure the reaction proceeds to completion and that reagents are consumed appropriately.

General Considerations & Best Practices
  • Reagent Quality: Always use fresh, colorless, or stabilized hydroiodic acid. If the acid is discolored, it indicates the presence of I₂, which can be removed by adding a small amount of a reducing agent like sodium thiosulfate or hypophosphorous acid until the color disappears.[10]

  • Inert Atmosphere: For preparing iodides of easily oxidizable metals or for applications requiring the highest purity, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation by ambient air.

  • Temperature Control: Neutralization reactions are exothermic. The slow, portion-wise addition of hydroiodic acid to the basic precursor, often in an ice bath, is crucial to control the reaction temperature, prevent excessive boiling, and minimize the release of HI fumes.

  • Ventilation: All work with hydroiodic acid must be performed in a certified chemical fume hood due to its corrosive and irritating vapors.[14][15]

Protocol 1: Preparation of Potassium Iodide (KI) from Potassium Carbonate (K₂CO₃)

This protocol describes the synthesis of potassium iodide via the reaction of hydroiodic acid with potassium carbonate.

Materials:

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Hydroiodic Acid (HI), 57% w/w, stabilized

  • Deionized Water

  • Isopropanol (for washing)

  • Glassware: Beaker, magnetic stirrer and stir bar, dropping funnel, pH paper or meter

Procedure:

  • Prepare Carbonate Slurry: In a 500 mL beaker equipped with a magnetic stir bar, add 50.0 g of anhydrous potassium carbonate. To this, add 100 mL of deionized water and stir to create a slurry. Place the beaker in an ice bath on a magnetic stir plate.

  • Acid Addition: Measure approximately 164 mL of 57% hydroiodic acid (a slight excess is acceptable) and place it in a dropping funnel.

  • Controlled Reaction: Add the hydroiodic acid dropwise to the stirring potassium carbonate slurry over a period of 60-90 minutes. Vigorous effervescence (CO₂ evolution) will occur. Control the addition rate to prevent excessive foaming.

    • Causality: Slow addition is critical to manage the exothermic reaction and prevent the reaction mixture from overflowing.[12]

  • Reaction Completion: Continue stirring for 30 minutes after the acid addition is complete. The cessation of gas evolution is the primary indicator of reaction completion.

  • pH Adjustment: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral to slightly acidic (pH 6-7). If the solution is too acidic, add small portions of K₂CO₃ until the target pH is reached. If it is basic, add a few more drops of HI.

  • Crystallization: Reduce the volume of the solution by about half using a rotary evaporator or by gentle heating on a hot plate. Cool the concentrated solution in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the white KI crystals by vacuum filtration. Wash the crystals twice with small portions of cold isopropanol to remove any adsorbed water or impurities.

  • Drying: Dry the crystals in a vacuum oven at 60-70°C to a constant weight. The expected yield is high (>90%).

Protocol 2: Preparation of Barium Iodide (BaI₂) from Barium Carbonate (BaCO₃)

This protocol is analogous to the KI synthesis and demonstrates the general applicability of the method.[4]

Materials:

  • Barium Carbonate (BaCO₃)

  • Hydroiodic Acid (HI), 48-57% w/w

  • Deionized Water

  • Acetone (for washing)

Procedure:

  • Prepare Carbonate Slurry: In a fume hood, carefully weigh 50.0 g of barium carbonate into a 500 mL beaker with a magnetic stir bar. Add 75 mL of deionized water and place in an ice bath.

  • Acid Addition: Slowly add ~130 mL of 57% hydroiodic acid dropwise from a dropping funnel to the stirring slurry. The reaction will be vigorous.

    • Causality: Barium carbonate is less soluble than potassium carbonate, so a well-stirred slurry is essential for the reaction to proceed efficiently.

  • Reaction Completion & pH Check: After gas evolution ceases, continue stirring for 30 minutes. Check that the solution pH is near neutral (pH ~7). Adjust as necessary with small additions of BaCO₃ or HI.

  • Filtration: Filter the solution to remove any unreacted barium carbonate or insoluble impurities.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the hydrated barium iodide (BaI₂·2H₂O) as a crystalline solid.

  • Drying: The product can be used as the hydrate or dried carefully under vacuum at an elevated temperature to yield the anhydrous salt.

Safety, Handling, and Emergency Procedures

Hydroiodic acid is a highly corrosive and hazardous substance that demands strict safety protocols.[9][14][16] Adherence to these guidelines is mandatory for ensuring personnel safety.

Hazard Assessment
  • Primary Hazards: Causes severe skin burns and eye damage.[14][16] Vapors are highly irritating to the respiratory tract.[15]

  • Reactivity: Reacts exothermically with bases. Corrodes many metals, potentially generating flammable hydrogen gas.[9]

Safety Workflow

G cluster_workflow Safety Workflow for Handling Hydroiodic Acid Assess 1. Assess Risks (Review SDS) PPE 2. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) Assess->PPE Handle 3. Handle in Fume Hood (Control additions, manage temperature) PPE->Handle Dispose 4. Dispose of Waste (Neutralize, follow institutional protocol) Handle->Dispose Emergency Emergency Response (Eyewash, Shower, Seek Medical Aid) Handle->Emergency In case of exposure

Caption: A mandatory workflow for the safe handling of hydroiodic acid.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear acid-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.[14][16]

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[14][16][17]

  • Body Protection: Wear a chemical-resistant lab coat and closed-toe shoes.[14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15][16]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15][16]

  • Spills: Evacuate the area. Absorb small spills with an inert material (e.g., vermiculite, dry sand). Neutralize the area with a weak base like sodium bicarbonate. Dispose of as hazardous waste.[14][15]

Conclusion

The use of hydroiodic acid provides a direct, efficient, and broadly applicable method for the synthesis of a wide range of inorganic iodides. By understanding the fundamental acid-base chemistry and adhering to the detailed protocols and stringent safety measures outlined in this guide, researchers can reliably and safely produce high-purity materials for their work in drug development and other scientific disciplines. The key to success lies in careful planning, control of reaction conditions, and an unwavering commitment to safety.

References

  • Vertex AI Search Result. (2025). Hydroiodic Acid: Structure, Reactions, and Industrial Uses.
  • BYJU'S. Physical Properties of Hydroiodic Acid – HI.
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  • New Jersey Department of Health. (2001). Hazard Summary: Hydriodic Acid.
  • ChemBK. Hydriodic acid.
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  • Loba Chemie. (2017). HYDRIODIC ACID 55% AR (WITH STABILIZER) MSDS.
  • CDH Fine Chemical.
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Electrochemical Applications of the Iodide/Triiodide Redox Couple: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of modern electrochemistry, prized for its unique combination of favorable redox potential, rapid kinetics, and good solubility in a variety of solvents.[1][2] This guide provides an in-depth exploration of its applications, offering both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Section 1: Fundamental Principles of the Iodide/Triiodide Redox Couple

The iodide/triiodide redox system is characterized by the following equilibrium:

I₃⁻ + 2e⁻ ⇌ 3I⁻

The standard redox potential of this couple is approximately +0.536 V versus the standard hydrogen electrode (SHE). However, in the context of many applications, particularly in non-aqueous solvents used in dye-sensitized solar cells, the formal potential is often cited. For instance, in acetonitrile, the standard potential of the iodide/triiodide redox couple is 0.35 V (versus the normal hydrogen electrode, NHE).[1][2]

A key feature of this system is the formation of the triiodide ion (I₃⁻) from the reaction of iodide (I⁻) with molecular iodine (I₂):

I₂ + I⁻ ⇌ I₃⁻

This equilibrium is crucial as it enhances the solubility of iodine in iodide-containing solutions and modulates the redox potential of the electrolyte. The interplay between these species is fundamental to the function of the iodide/triiodide couple in various electrochemical devices.

Section 2: Dye-Sensitized Solar Cells (DSSCs)

The iodide/triiodide redox couple has been the most successful and widely used redox mediator in dye-sensitized solar cells since their inception, contributing to devices with impressive stability and efficiency.[1][2] Its primary role is to regenerate the photo-oxidized dye and transport charge to the counter electrode.

The Causality Behind Its Preeminence in DSSCs

The success of the I⁻/I₃⁻ couple in DSSCs is not accidental but a result of a confluence of advantageous properties:

  • Rapid Dye Regeneration: The oxidation of iodide to triiodide is kinetically fast, ensuring the efficient regeneration of the dye molecule after it injects an electron into the semiconductor's conduction band.[1] This rapid regeneration is critical to maintaining a high photocurrent.

  • Slow Recombination Kinetics: A defining characteristic of the I⁻/I₃⁻ system is the remarkably slow recombination rate between electrons in the TiO₂ conduction band and the oxidized species (I₃⁻).[2] This property is a major contributor to the high open-circuit voltage (Voc) and overall efficiency of DSSCs.

  • Favorable Redox Potential: The redox potential of the I⁻/I₃⁻ couple is suitably positioned to facilitate efficient dye regeneration without a significant loss in the overall cell voltage.[1][2]

  • Good Solubility and Stability: The components of the redox couple are readily soluble in the organic solvents typically used in DSSC electrolytes, and the resulting solutions exhibit good long-term stability.[1][3]

Experimental Protocol: Fabrication and Characterization of a DSSC with an Iodide/Triiodide Electrolyte

This protocol outlines the fabrication of a laboratory-scale DSSC for research purposes.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Ruthenium-based dye (e.g., N719)

  • Iodide-based electrolyte: 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine (4-TBP) in a solvent mixture of acetonitrile and valeronitrile (85:15 v/v)[3]

  • Platinized FTO counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Ethanol

  • Deionized water

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly with detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste to the conductive side of an FTO slide using the doctor-blade technique.

    • Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to create a mesoporous film.

    • While still warm (around 80°C), immerse the photoanode in a solution of the ruthenium-based dye for 12-24 hours to ensure monolayer dye adsorption.

    • Rinse the dye-sensitized photoanode with ethanol to remove any excess, unbound dye.

  • Counter Electrode Preparation:

    • Clean another FTO slide as described above.

    • Deposit a thin layer of platinum on the conductive side. This can be achieved by applying a drop of chloroplatinic acid solution and heating it at 400°C for 15 minutes.

  • Cell Assembly:

    • Place a thermoplastic sealant frame on the dye-sensitized photoanode.

    • Position the platinized counter electrode on top of the sealant, with the conductive sides facing each other.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

  • Electrolyte Injection:

    • Introduce the iodide/triiodide electrolyte into the cell through the pre-left opening using a syringe.

    • Seal the opening with a small piece of sealant and a soldering iron.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.

    • From the I-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Data Presentation: Performance of DSSCs with Various Iodide-Based Electrolytes
Electrolyte CompositionAdditiveJsc (mA/cm²)Voc (V)FFη (%)Reference
1 M LiI, 0.05 M I₂ in ACN/VCN (85:15)None (Reference)11.20.680.554.15[3]
0.5 M LiI, 0.5 M [C2DMIM]I, 0.05 M I₂ in ACN/VCN[C2DMIM]I12.10.670.554.48[3]
1 M LiI, 0.05 M I₂ in ACN/VCN (85:15)0.5 M 4-TBP (Reference)10.50.750.766.00[3]
0.5 M LiI, 0.5 M [C2DMIM]I, 0.05 M I₂ in ACN/VCN0.5 M 4-TBP10.90.760.786.48[3]

ACN: Acetonitrile; VCN: Valeronitrile; [C2DMIM]I: 1-ethyl-2,3-dimethylimidazolium iodide

Visualization: DSSC Operational Workflow

dssc_workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode (Cathode) Dye Dye TiO2 TiO2 Dye->TiO2 Electron Injection Iodide 3I⁻ Dye->Iodide Dye Regeneration External_Load Load TiO2->External_Load Electron Flow Triiodide I₃⁻ Iodide->Triiodide Oxidation Triiodide->Iodide Reduction Pt_Catalyst Pt Catalyst Pt_Catalyst->Triiodide Catalytic Reduction Sunlight Sunlight->Dye Excitation External_Load->Pt_Catalyst

Caption: Operational workflow of a Dye-Sensitized Solar Cell.

Section 3: Redox Flow Batteries (RFBs)

The high solubility of iodide salts and the fast kinetics of the iodide/triiodide redox couple make it an attractive candidate for high-energy-density aqueous redox flow batteries.[4] The zinc-polyiodide flow battery is a particularly promising system that leverages these advantages.

The Rationale for Iodide in High-Energy-Density RFBs
  • High Solubility: Zinc iodide (ZnI₂) has a very high solubility in water, which allows for the formulation of highly concentrated electrolytes.[5] This directly translates to a higher energy density for the battery.

  • High Energy Density: The zinc-polyiodide system can achieve theoretical energy densities significantly higher than conventional vanadium-based RFBs.[4][5]

  • Safety: The use of near-neutral aqueous electrolytes enhances the safety profile of the battery compared to systems that rely on strongly acidic or corrosive electrolytes.[6]

  • Cost-Effectiveness: Zinc and iodine are relatively abundant and low-cost materials, making this technology economically viable for large-scale energy storage.

Experimental Protocol: Assembly and Testing of a Lab-Scale Zinc-Polyiodide Flow Battery

This protocol provides a general outline for the assembly and testing of a zinc-polyiodide RFB.

Materials:

  • Zinc iodide (ZnI₂)

  • Ethanol (optional, as an additive to mitigate dendrite growth)[7]

  • Deionized water

  • Graphite felt electrodes

  • Ion-exchange membrane (e.g., Nafion)

  • Flow battery cell hardware (e.g., graphite plates with flow fields, end plates)

  • Peristaltic pumps

  • Tubing

  • Electrolyte reservoirs

  • Potentiostat/galvanostat with battery cycling capabilities

Procedure:

  • Electrolyte Preparation:

    • Prepare a high-concentration aqueous solution of ZnI₂ (e.g., 5 M).[7]

    • If desired, add ethanol as an additive to the electrolyte.[7]

  • Cell Assembly:

    • Cut the graphite felt electrodes and the ion-exchange membrane to the desired size.

    • Assemble the flow battery cell in a layered structure: end plate, current collector (graphite plate), positive electrode (graphite felt), membrane, negative electrode (graphite felt), current collector, and end plate.

    • Ensure proper sealing to prevent electrolyte leakage.

  • System Setup:

    • Connect the electrolyte reservoirs to the cell inlets and outlets using tubing and peristaltic pumps.

    • Fill the positive and negative electrolyte reservoirs with the prepared ZnI₂ solution.

  • Battery Cycling:

    • Connect the cell to the potentiostat/galvanostat.

    • Perform charge-discharge cycling at a constant current density (e.g., 20 mA/cm²).

    • Monitor the cell voltage, capacity, and efficiency over multiple cycles.

Data Presentation: Performance Metrics of Zinc-Polyiodide RFBs
ParameterValueConditionsReference
Discharge Energy Density167 Wh/L5.0 M ZnI₂ electrolyte[6]
Roundtrip Efficiencyup to 80%-[8]
Depth of Discharge (DoD)100%-[8]
Cycle Life>2500 cycles140 mA/cm²[9]
Visualization: Zinc-Polyiodide RFB Operation

rfb_operation cluster_charge Charging cluster_discharge Discharging Anode_Charge Negative Electrode (Anode) Zn²⁺ + 2e⁻ → Zn Cathode_Charge Positive Electrode (Cathode) 3I⁻ → I₃⁻ + 2e⁻ Power_Source Power Source Cathode_Charge->Power_Source e⁻ Anode_Discharge Negative Electrode (Anode) Zn → Zn²⁺ + 2e⁻ External_Load_RFB Load Anode_Discharge->External_Load_RFB e⁻ Cathode_Discharge Positive Electrode (Cathode) I₃⁻ + 2e⁻ → 3I⁻ Power_Source->Anode_Charge e⁻ External_Load_RFB->Cathode_Discharge e⁻

Caption: Charging and discharging processes in a Zinc-Polyiodide Redox Flow Battery.

Section 4: Electrocatalysis

The iodide/triiodide redox couple can act as a mediator in electrocatalytic reactions, facilitating transformations that are otherwise kinetically hindered.[10] A notable application is in electrochemical oxidative cross-coupling reactions.

The Role of Iodide as an Electrocatalytic Mediator

In these reactions, iodide is electrochemically oxidized to a more reactive iodine species (e.g., I⁺), which then acts as an oxidant to drive the desired chemical transformation. The reduced iodide is then regenerated at the electrode, completing the catalytic cycle. This approach offers a green and efficient alternative to traditional chemical oxidants.[11]

Protocol: Iodide-Mediated Electrocatalytic Dichlorination of Alkenes

This protocol is based on the principles of iodide-mediated electrocatalysis for the dichlorination of alkenes.[11]

Materials:

  • Alkene substrate

  • 4-Iodotoluene (as the electrocatalyst)

  • Tetrabutylammonium chloride (as the chloride source and supporting electrolyte)

  • Hexafluoroisopropanol (HFIP) (as the solvent)

  • Undivided electrochemical flow cell with graphite electrodes

Procedure:

  • Electrolyte Preparation:

    • Prepare a solution of the alkene substrate, 4-iodotoluene, and tetrabutylammonium chloride in HFIP.

  • Electrochemical Reaction:

    • Pump the electrolyte solution through the electrochemical flow cell.

    • Apply a constant current to the cell to initiate the electrocatalytic reaction.

    • The aryl iodide is oxidized at the anode, followed by chloride ligand exchange to form the dichloroiodoarene mediator.

    • This mediator then chlorinates the alkene.

  • Product Analysis:

    • Collect the product mixture from the outlet of the flow cell.

    • Analyze the product by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity of the dichlorinated product.

Visualization: Electrocatalytic Cycle

electrocatalytic_cycle Iodide Ar-I Oxidized_Iodide [Ar-I]⁺ Iodide->Oxidized_Iodide -e⁻ (Anode) Dichloroiodoarene Ar-ICl₂ Oxidized_Iodide->Dichloroiodoarene + 2Cl⁻ Dichloroiodoarene->Iodide Chlorination Alkene Alkene Dichlorinated_Alkene Dichlorinated Alkene Alkene->Dichlorinated_Alkene Reaction with Ar-ICl₂

Caption: Iodide-mediated electrocatalytic cycle for alkene dichlorination.

Section 5: Electrochemical Sensors

The electrochemical properties of the iodide/triiodide system are also harnessed in the development of sensors for the detection of iodide and other analytes.[12][13] These sensors offer advantages such as high sensitivity, rapid response, and low cost.

Principles of Iodide-Based Electrochemical Sensing

Iodide sensors can operate on various principles, including potentiometry and voltammetry. Potentiometric sensors, or ion-selective electrodes (ISEs), measure the potential difference between the sensing electrode and a reference electrode, which is related to the concentration of iodide ions.[14] Voltammetric sensors, on the other hand, measure the current response resulting from the electrochemical oxidation or reduction of iodide at an electrode surface.

Protocol: Potentiometric Detection of Iodide Using an Ion-Selective Electrode

This protocol describes the general procedure for measuring iodide concentration using a commercial iodide ISE.

Materials:

  • Iodide ion-selective electrode (ISE)

  • Reference electrode

  • pH/ion meter

  • Standard iodide solutions of known concentrations

  • Sample solution

Procedure:

  • Calibration:

    • Prepare a series of standard iodide solutions of varying concentrations.

    • Immerse the iodide ISE and the reference electrode in each standard solution, starting from the lowest concentration.

    • Record the potential reading for each standard.

    • Plot a calibration curve of potential versus the logarithm of the iodide concentration.

  • Sample Measurement:

    • Rinse the electrodes with deionized water and gently blot them dry.

    • Immerse the electrodes in the sample solution.

    • Record the stable potential reading.

  • Concentration Determination:

    • Use the calibration curve to determine the iodide concentration in the sample corresponding to the measured potential.

Data Presentation: Characteristics of an Iodide Ion-Selective Electrode
ParameterSpecificationReference
Concentration Range0.1 to 10,000 mg/L (8x10⁻⁷ to 0.07 mol/L)[14]
Reproducibility10% of full scale[14]
Interfering IonsCl⁻, OH⁻, Ag⁺, S²⁻, CN⁻[14]
pH Range2 to 12[14]
Electrode Slope-54 ± 5 mV[14]

References

  • Boschloo, G., & Hagfeldt, A. (2009). Characteristics of the iodide/triiodide redox mediator in dye-sensitized solar cells. Accounts of Chemical Research, 42(11), 1819–1826. [Link]

  • Boschloo, G., & Hagfeldt, A. (2009). Characteristics of the iodide/triiodide redox mediator in dye-sensitized solar cells. PubMed. [Link]

  • Fabrication procedure of dye-sensitized solar cells. (n.d.). University of Texas at Austin. [Link]

  • Calogero, G., et al. (2015). Effect of Iodide-Based Organic Salts and Ionic Liquid Additives in Dye-Sensitized Solar Cell Performance. Materials, 8(11), 7434-7448. [Link]

  • Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (2018). IOP Conference Series: Materials Science and Engineering, 342, 012020. [Link]

  • Performance values of the test cells employing the various iodide-based... (n.d.). ResearchGate. [Link]

  • Li, B., et al. (2015). Ambipolar zinc-polyiodide electrolyte for a high-energy density aqueous redox flow battery. Nature Communications, 6, 6303. [Link]

  • Role of the Triiodide/Iodide Redox Couple in Dye Regeneration in p-Type Dye-Sensitized Solar Cells. (2013). The Journal of Physical Chemistry C, 117(28), 14458–14467. [Link]

  • US startup unveils zinc-polyiodid redox flow battery with energy density of 320 Wh/L. (2025). pv magazine International. [Link]

  • Fabrication of Solid-State Dye-Sensitized Solar Cells by Controlled Evaporation of Solvents for Creation of Facile Charge Transport. (2023). physica status solidi (a), 220(15), 2300116. [Link]

  • Iodine/iodide-free dye-sensitized solar cells. (2009). Accounts of Chemical Research, 42(11), 1827–1836. [Link]

  • Influence of Different Iodide Salts on the Performance of Dye-Sensitized Solar Cells Containing Phosphazene-Based Nonvolatile Electrolytes. (2006). Chemistry of Materials, 18(22), 5164–5172. [Link]

  • Ambipolar zinc-polyiodide electrolyte for a high-energy density aqueous redox flow battery. (2015). OSTI.GOV. [Link]

  • Electrocatalytic continuous flow chlorinations with iodine(I/III) mediators. (2024). Nature Communications, 15(1), 6393. [Link]

  • Performance of dye-sensitized solar cells based on Ionic liquids: Effect of temperature and iodine concentration. (2009). Solar Energy Materials and Solar Cells, 93(6-7), 994-998. [Link]

  • Constructing a Dye Sensitized Solar Cell. (2009). YouTube. [Link]

  • Ambipolar zinc-polyiodide electrolyte for a high-energy density aqueous redox flow battery. (2015). Nature Communications, 6, 6303. [Link]

  • Anomalous Charge Transfer Behavior of an Iodide/Triiodide Redox Couple at an Ionic Liquid/Pt-Electrode Interface. (2011). The Journal of Physical Chemistry C, 115(45), 22568–22575. [Link]

  • U.S. startup unveils zinc-polyiodid redox flow battery with energy density of 320 Wh/L. (2025). pv magazine International. [Link]

  • Double Type Detection of Triiodide and Iodide Ions Using a Manganese(III) Porphyrin as Sensitive Compound. (2024). Sensors, 24(17), 5517. [Link]

  • Iodide Sensing via Electrochemical Etching of Ultrathin Gold Films. (2015). Analytical Chemistry, 87(4), 2469–2475. [Link]

  • Ambipolar zinc-polyiodide electrolyte for a high-energy density aqueous redox flow battery. (2015). PubMed. [Link]

  • Fast and Sensitive Determination of Iodide Based on Ternary Chalcogenides Nanoparticles. (2024). Molecules, 29(19), 4751. [Link]

  • Iodide based electrochemical gold quantification method for lateral flow assays. (2024). Biosensors and Bioelectronics, 262, 116524. [Link]

  • Fast and Sensitive Determination of Iodide Based on Ternary Chalcogenides Nanoparticles. (2024). Molecules, 29(19), 4751. [Link]

  • Anomalous Charge Transfer Behavior of an Iodide/Triiodide Redox Couple at an Ionic Liquid/Pt-Electrode Interface. (2011). The Journal of Physical Chemistry C, 115(45), 22568-22575. [Link]

  • An Iodine/Triiodide Reduction Electrocatalyst for Aqueous and Organic Media. (n.d.). AMiner. [Link]

  • Iodide based electrochemical gold quantification method for lateral flow assays. (2024). Biosensors and Bioelectronics, 262, 116524. [Link]

  • Limitations Imposed Using an Iodide/Triiodide Redox Couple in Solar-Powered Electrochromic Devices. (2023). Energies, 16(19), 7084. [Link]

  • Recent advances in iodine mediated electrochemical oxidative cross-coupling. (2020). Organic & Biomolecular Chemistry, 18(28), 5349-5359. [Link]

  • Iodide Ion Selective Electrode (ISE). (n.d.). NT Sensors. [Link]

  • High-performance rechargeable lithium-iodine batteries using triiodide/iodide redox couples in an aqueous cathode. (2013). Nature Communications, 4, 1896. [Link]

  • Iodide based electrochemical gold quantification method for lateral flow assays. (2024). ResearchGate. [Link]

  • Zinc-iodide redox flow battery for next generation of solar energy storage. (2021). Tesis Doctorals en Xarxa. [Link]

  • Schematic of the zinc-polyiodide redox flow battery (ZIB). (n.d.). ResearchGate. [Link]

  • CoII(dbbip)22+ Complex Rivals Tri-iodide/Iodide Redox Mediator in Dye-Sensitized Photovoltaic Cells. (2006). The Journal of Physical Chemistry B, 110(50), 25263–25265. [Link]

  • Testing a Zinc-Iodide flow battery with a microporous membrane. (2023). Chemisting. [Link]

  • Assembling a redox-flow battery testing cell. (2021). YouTube. [Link]

  • Ambipolar zinc-polyiodide electrolyte for a high-energy density aqueous redox flow battery. (2015). OSTI.GOV. [Link]

  • In-situ analyses of triiodide formation in an iodine-free electrolyte for dye-sensitized solar cells using electro-diffuse-reflection spectroscopy (EDRS). (2015). Scientific Reports, 5, 12854. [Link]

Sources

Troubleshooting & Optimization

Preventing the oxidation of hydroiodic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydroiodic acid (HI). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent reducing agent and strong acid in their work. Hydroiodic acid is notoriously unstable, and its tendency to oxidize can compromise experimental integrity. This resource provides in-depth, field-proven insights into preventing and troubleshooting the oxidation of HI solutions, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: My hydroiodic acid solution has turned yellow/brown. What happened?

A1: The discoloration of your hydroiodic acid solution is a clear indicator of decomposition. Hydroiodic acid is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen and light.[1][2] The iodide ion (I⁻) is oxidized to elemental iodine (I₂), which imparts the characteristic yellow-to-brown color to the solution.[2]

The primary reaction responsible for this degradation is:

4 HI + O₂ → 2 H₂O + 2 I₂ [3][4]

This process can be accelerated by exposure to direct sunlight, elevated temperatures, and the presence of trace impurities.[1][5] In essence, the color you are observing is dissolved iodine.

Q2: Can I still use a discolored hydroiodic acid solution for my experiment?

A2: The usability of a discolored HI solution is highly dependent on the specific requirements of your application. As a strong reducing agent, the presence of elemental iodine (an oxidizing agent) can interfere with many chemical reactions. For reactions sensitive to oxidants or requiring precise stoichiometry of HI, using a discolored solution is not recommended as it can lead to inconsistent results and the formation of unwanted byproducts. However, for applications where a small amount of iodine impurity is tolerable, it might still be usable, though not ideal. For most high-stakes applications, such as in pharmaceutical development, purification is necessary.

Q3: What is the purpose of the stabilizer in commercially available hydroiodic acid?

A3: Commercial hydroiodic acid solutions are often sold with a stabilizer to extend their shelf life by inhibiting oxidation.[6] The most common stabilizer is hypophosphorous acid (H₃PO₂), typically added at a concentration of around 1.5%.[6][7] Hypophosphorous acid is a powerful reducing agent that scavenges any elemental iodine as it forms, converting it back to hydroiodic acid and thereby preventing discoloration.[8]

The stabilizing reaction can be represented as:

I₂ + H₃PO₂ + H₂O → 2 HI + H₃PO₃

Red phosphorus (Pred) is also used, particularly in synthetic applications, where it acts in a regenerative cycle to convert liberated iodine back into HI.[9][10]

Troubleshooting Guide: Preventing and Reversing Oxidation

This section provides actionable protocols for the proper storage, stabilization, and purification of hydroiodic acid solutions.

Issue 1: Preventing Oxidation During Storage

Proper storage is the first line of defense against the degradation of hydroiodic acid. The goal is to minimize exposure to oxygen and light.

  • Container Selection: Always store hydroiodic acid in its original, tightly sealed, corrosion-resistant container.[5][11] Dark amber glass bottles are ideal for minimizing light exposure.

  • Inert Atmosphere: For long-term storage or for high-purity applications, consider blanketing the headspace of the container with an inert gas like nitrogen or argon.[5] This displaces oxygen, a key reactant in the decomposition process.

  • Temperature Control: Store the solution in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][11] Refrigeration (2-8°C) is often recommended to maintain stability.

  • Chemical Incompatibility: Ensure the storage area is segregated from incompatible chemicals, especially strong oxidizing agents, bases, and reactive metals.[5][11][12]

start Receive HI Solution check_container Is container dark & sealed? start->check_container transfer Transfer to appropriate container check_container->transfer No storage_location Select Cool, Dark, Ventilated Area check_container->storage_location Yes transfer->storage_location check_compat Segregate from Incompatible Chemicals storage_location->check_compat inert_gas Blanket with Inert Gas (Optional) check_compat->inert_gas store Store Securely inert_gas->store start HI Solution is Discolored check_sensitivity Is the experiment sensitive to I₂? start->check_sensitivity use_as_is Use with caution (not recommended) check_sensitivity->use_as_is No purify Purification Required check_sensitivity->purify Yes distill Perform Distillation purify->distill stabilize_store Add Stabilizer & Store Properly distill->stabilize_store

Sources

Technical Support Center: Purification of Commercial Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrogen iodide (HI) purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity HI for their work. Commercial grades of hydrogen iodide, whether as anhydrous gas or aqueous hydroiodic acid, often contain impurities that can interfere with sensitive chemical processes. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges, explaining not just the procedural steps but the chemical principles that ensure success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered with commercial hydrogen iodide.

Q1: My bottle of hydroiodic acid is yellow or brown. What causes this discoloration and is it still usable?

Answer: The characteristic yellow or brown color of aged hydroiodic acid is almost always due to the presence of dissolved elemental iodine (I₂). Hydrogen iodide is susceptible to oxidation, especially in the presence of oxygen and light. The iodide ion (I⁻) is oxidized to iodine (I₂), which then reacts with excess I⁻ to form the triiodide ion (I₃⁻), imparting a brown color to the solution.[1]

The primary reaction is: 4 HI + O₂ → 2 H₂O + 2 I₂

This process is accelerated by exposure to light.[2] For many applications, particularly in organic synthesis where HI is used as a reducing agent or a nucleophilic iodide source, the presence of iodine is undesirable as it can lead to unwanted side reactions. While the acid is still fundamentally HI, its purity is compromised. For precise and clean reactions, purification is strongly recommended.

Q2: How can I remove the brown iodine color from my hydroiodic acid?

Answer: You can restore the colorless state of your hydroiodic acid by removing the dissolved iodine. There are two primary, reliable methods for this: distillation and chemical reduction.

  • Method 1: Distillation: Hydrogen iodide forms a high-boiling azeotrope with water, boiling at approximately 127 °C and containing about 57% HI by mass.[1] Since iodine is much less volatile than the HI-water azeotrope, simple distillation is a highly effective method for separating the pure, colorless acid, leaving the iodine and other non-volatile impurities behind in the distillation flask.

  • Method 2: Chemical Reduction: A common and rapid method is to add a small amount of a reducing agent that will convert the elemental iodine (I₂) back into iodide (I⁻). Red phosphorus is a classic choice for this purpose.[3] Alternatively, hypophosphorous acid (H₃PO₂) is often used as a stabilizer in commercial HI solutions to prevent this very issue.[4] A small, cautious addition of H₃PO₂ followed by stirring will typically remove the brown color.

Field Insight: While chemical reduction is faster, distillation provides a higher purity product by removing not only iodine but also any non-volatile salts or stabilizers present in the commercial grade acid. The choice of method depends on the required purity for your application.

Q3: My synthesis requires strictly anhydrous HI gas. How can I prepare it from commercial 57% hydroiodic acid?

Answer: Preparing anhydrous HI from the aqueous azeotrope requires a powerful dehydrating agent because simple distillation will not break the HI-water azeotrope. The standard and most effective laboratory method involves the dehydration of concentrated hydroiodic acid with phosphorus pentoxide (P₄O₁₀).

Causality: Phosphorus pentoxide is an exceptionally strong desiccant that reacts irreversibly with the water in the azeotropic mixture to form non-volatile phosphoric acid. This frees the hydrogen iodide to be evolved as a gas. Concentrated sulfuric acid is unsuitable for this purpose as it will oxidize HI to elemental iodine.[1]

A detailed protocol for this procedure is provided later in this document. The generated gas must be properly purified to remove any potential contaminants before use.

Q4: What are the critical safety precautions I must take when purifying and handling hydrogen iodide?

Answer: Hydrogen iodide, in both its gaseous and aqueous forms, is a hazardous chemical that demands strict safety protocols. Failure to adhere to these can result in serious injury.

  • Corrosivity: HI is extremely corrosive to skin, eyes, and mucous membranes. It can cause severe chemical burns upon contact.[5][6][7]

  • Toxicity: Inhalation of HI gas can cause severe irritation and damage to the respiratory tract.[8][9]

  • Handling Environment: All work must be conducted in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), chemical splash goggles, a full-face shield, and a lab coat.[5][8]

  • Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower. All personnel must be aware of the location and operation of this equipment.[8]

  • Storage: Store hydroiodic acid in a cool, dark place in a tightly sealed, corrosion-resistant container to minimize decomposition.[6][10] Anhydrous HI is typically stored as a liquefied gas under pressure and requires specialized cylinders and handling procedures.[8]

Common Impurities and Purification Strategies

The following table summarizes the most common impurities found in commercial HI and the recommended methods for their removal.

ImpurityCommon SourceRecommended Purification Method(s)Principle of Removal
Iodine (I₂) / Triiodide (I₃⁻) Oxidation of HI by air and light[1]1. Distillation of the HI-H₂O azeotrope[1]2. Chemical reduction with red phosphorus or H₃PO₂[3][4]1. Separation based on volatility difference.2. I₂ is chemically reduced back to non-colored I⁻.
Water (H₂O) Inherent in aqueous hydroiodic acidDehydration using phosphorus pentoxide (P₄O₁₀) followed by gas evolution or distillation[1][11]P₄O₁₀ chemically reacts with H₂O, allowing anhydrous HI to be isolated.
Phosphine (PH₃) / Phosphonium Iodide (PH₄I) By-product of synthesis using phosphorus and iodine[11]Scrubbing the gas stream through a solution (e.g., saturated CaI₂) or over moist red phosphorus[3][11]Impurities are trapped or react within the scrubbing medium.
Metal Ions Leaching from storage containers or synthesis precursors1. Distillation2. Adsorption using a mesoporous silica adsorbent[12]1. Metal salts are non-volatile and remain in the distillation residue.2. Ions are physically adsorbed onto the high-surface-area material.

Experimental Protocols

The following are detailed, step-by-step methodologies for the most critical purification workflows. Always perform these procedures within a certified chemical fume hood.

Protocol 1: Purification of Aqueous Hydroiodic Acid by Distillation

This protocol is designed to remove dissolved iodine and other non-volatile impurities from commercial hydroiodic acid.

  • Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full with the discolored commercial hydroiodic acid (e.g., 47-57% grade). Add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect the Azeotrope: The temperature will rise and stabilize at the boiling point of the HI-water azeotrope, approximately 127 °C.[1] Collect the colorless distillate that comes over at this constant temperature.

  • Shutdown: Stop the distillation when the temperature begins to rise above 127 °C or when only a small volume of dark residue remains in the distillation flask. Do not distill to dryness.

  • Storage: Transfer the purified, colorless hydroiodic acid to a clean, dark glass bottle and seal it tightly. Store in a cool, dark location.

G cluster_input Input cluster_process Purification Process cluster_output Outputs A Commercial HI (Brown, with I₂ impurity) B Simple Distillation Apparatus A->B Charge flask C Heat to 127 °C B->C Apply heat D Purified, Colorless HI (57% Azeotrope) C->D Collect distillate E Non-Volatile Residue (I₂ and other impurities) C->E Left in flask

Caption: Workflow for purifying aqueous HI via distillation.

Protocol 2: Generation and Purification of Anhydrous HI Gas

This protocol describes the dehydration of concentrated hydroiodic acid to produce pure, anhydrous HI gas. This procedure is hazardous and requires significant care.

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a pressure-equalizing dropping funnel and a gas outlet adapter. The third neck should be stoppered.

    • The gas outlet should be connected via tubing to a series of purification traps:

      • Trap 1 (Scrubber): A bubbler containing a saturated solution of calcium iodide (CaI₂) or a U-tube packed with glass wool and moist red phosphorus to remove any iodine vapor or phosphine.[3][11]

      • Trap 2 (Drying): A U-tube filled with anhydrous P₄O₁₀ mixed with glass wool to remove final traces of moisture.

    • The outlet of the drying tube should lead to your reaction vessel or a cold trap (e.g., cooled with dry ice/acetone, ~-78 °C) for collection of liquid HI (boiling point: -35.4 °C[1]).

  • Reagent Preparation:

    • Carefully place a layer of phosphorus pentoxide (P₄O₁₀) in the three-neck flask.

    • Fill the dropping funnel with concentrated (57%) hydroiodic acid.

  • System Purge: Before starting, purge the entire apparatus with an inert gas like nitrogen or argon to remove all oxygen.

  • Gas Generation: Slowly add the hydroiodic acid from the dropping funnel onto the P₄O₁₀. The addition should be dropwise, as the reaction can be vigorous. A steady stream of HI gas will evolve.

  • Purification & Collection: The generated gas will pass through the scrubbing and drying traps before being used or collected.

  • Shutdown: Once sufficient HI has been generated, stop the addition of acid. Continue purging the system with inert gas to ensure all HI is transferred out of the generation flask.

  • Neutralization: Carefully and slowly quench the P₄O₁₀/phosphoric acid residue in the reaction flask by adding ice, then water, and finally neutralizing with a base like sodium bicarbonate.

G cluster_setup Generation & Purification Train A Conc. HI (57%) in Dropping Funnel B Generation Flask with P₄O₁₀ A->B Slow Addition C Scrubbing Trap (Moist Red P) B->C Evolved Gas D Drying Tube (P₄O₁₀) C->D Removes I₂/PH₃ E Cold Trap (-78 °C) or Reaction Vessel D->E Removes H₂O

Caption: Apparatus train for generating pure, anhydrous HI gas.

References

  • Wikipedia. (n.d.). Hydrogen iodide. Retrieved from [Link]

  • Kovach, J. L. (1993). Parametric studies of radioactive iodine, hydrogen iodide and methyl iodide removal. 22nd Department of Energy/Nuclear Regulatory Commission nuclear air cleaning and treatment conference. Retrieved from [Link]

  • Google Patents. (n.d.). JP4489487B2 - Method for separating hydrogen iodide.
  • Google Patents. (n.d.). WO2022155659A1 - Methods for removing water from iodine (i2).
  • Google Patents. (n.d.). EP1819657B1 - Distillation process of a mixture containg water and hydrogen iodide.
  • Google Patents. (n.d.). US3044862A - Process for recovering iodine from mixtures of iodine, hydrogen iodide and water.
  • Google Patents. (n.d.). US20220219979A1 - Methods for producing anhydrous hydrogen iodide (hi).
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  • Rhodium.ws. (n.d.). The Preparation of Anhydrous Hydrogen Iodide. Retrieved from [Link]

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  • Rhodium.ws. (n.d.). Hydrogen Iodide Gas and 57% aqueous Hydriodic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Hydrogen iodide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Recovery of Iodine from Iodine, Hydrogen Iodide and water mixture. Retrieved from [Link]

  • Analytice. (n.d.). Hydrogen iodide (HI) (Determination of gaseous iodine (iodine)) - analysis. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogen iodide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249190B - Method for purifying hydroiodic acid.
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  • Google Patents. (n.d.). US7785542B2 - Hydrogen iodide manufacturing method and hydrogen iodide manufacturing apparatus.
  • Engineering Research Publication. (2025). Understanding Iodine Stabilizers in Iodized Salt. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. Retrieved from [Link]

  • YouTube. (2025). How Can You Fix Problems In Distillation Columns?. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yields in Ether Cleavage Reactions with HI

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ether cleavage reactions using hydroiodic acid (HI). Ether cleavage is a fundamental transformation in organic synthesis, yet it can be fraught with difficulties leading to diminished yields. This document provides in-depth, field-tested insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.

Part 1: Troubleshooting Guide - Low Yields & Side Reactions

This section addresses the most frequent and critical problems encountered during the cleavage of ethers with HI. Each question is structured to help you identify the root cause of the issue and provides a clear, actionable solution based on established chemical principles.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

A1: An incomplete reaction is one of the most common issues and typically points to suboptimal reaction conditions or insufficient reagent activity. Ethers are generally unreactive, and their cleavage requires forcing conditions.[1][2] Let's break down the potential culprits:

  • Insufficient HI Stoichiometry or Concentration: The first step of the mechanism involves the protonation of the ether oxygen.[2][3][4][5] If the acid is not present in sufficient excess, this equilibrium will not favor the protonated intermediate, slowing down the reaction. Furthermore, if the alcohol product formed is intended to be converted to an alkyl iodide, a second equivalent of HI is required.[3]

    • Solution: Use at least 2-3 equivalents of concentrated HI (typically 57% in water). For very unreactive ethers, using an even larger excess or anhydrous HI (generated in situ) might be necessary.

  • Inadequate Temperature or Reaction Time: Ether cleavage is often slow at room temperature.[6] The reaction requires significant thermal energy to overcome the activation barrier for the nucleophilic attack on the protonated ether.

    • Solution: Most ether cleavages with HI require heating. Refluxing in a suitable solvent (e.g., acetic acid, or neat if the boiling point of the ether is appropriate) is common. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Poor Solvent Choice: The solvent must be able to withstand the strong acid and high temperatures and should solubilize the starting ether.

    • Solution: Acetic acid is a common solvent as it is polar and has a relatively high boiling point. For some substrates, using HI as both reagent and solvent (neat) can be effective.

  • Steric Hindrance: In SN2-type cleavages, the iodide ion attacks the less sterically hindered carbon atom adjacent to the ether oxygen.[7][8] If both sides of the ether are sterically demanding, the reaction rate will be significantly reduced.

    • Solution: For sterically hindered ethers, prolonged reaction times and higher temperatures are necessary. If this fails, consider switching to a Lewis acid-based reagent like boron tribromide (BBr₃), which can be more effective for bulky groups.[2]

Decision Tree for Optimizing Incomplete Reactions

G start Incomplete Reaction: High Starting Material reagent Check HI Stoichiometry (>2 eq.) & Concentration start->reagent temp_time Increase Temperature (Reflux) & Time reagent->temp_time Sufficient HI solvent Verify Solvent (e.g., Acetic Acid, Neat) temp_time->solvent Reaction Still Incomplete sterics Assess Steric Hindrance solvent->sterics Solvent is Appropriate alternative Consider Alternative Reagents (e.g., BBr3) sterics->alternative Highly Hindered Substrate G cluster_sn1 SN1 Pathway (Tertiary Ethers) cluster_sn2 SN2 Pathway (Primary Ethers) ether_sn1 R-O-tBu + H+ protonated_sn1 R-O(H+)-tBu ether_sn1->protonated_sn1 carbocation tBu+ Carbocation protonated_sn1->carbocation product_sn1 tBu-I (Desired) carbocation->product_sn1 I- attack rearrangement Rearranged Product carbocation->rearrangement Hydride/Alkyl Shift elimination Alkene (Side Product) carbocation->elimination Deprotonation (E1) ether_sn2 R-O-Me + H+ protonated_sn2 R-O(H+)-Me ether_sn2->protonated_sn2 product_sn2 R-OH + Me-I protonated_sn2->product_sn2 I- backside attack

Caption: Competing SN1 and SN2 mechanisms in HI-mediated ether cleavage.

Q3: My aryl ether is not cleaving efficiently, or I'm seeing iodination of the aromatic ring. What should I do?

A3: Aryl ethers, such as anisole derivatives, have their own unique set of challenges.

  • Inefficient Cleavage: The carbon-oxygen bond of an aryl ether has partial double bond character due to resonance, making it stronger and harder to break. The sp²-hybridized carbon of the aromatic ring is also resistant to nucleophilic attack. [1][7]Therefore, the cleavage almost exclusively breaks the alkyl-oxygen bond to produce a phenol and an alkyl iodide. [7][9][10] * Solution: Higher temperatures and longer reaction times are almost always necessary for aryl ethers compared to dialkyl ethers. If HI is ineffective, BBr₃ is an excellent alternative and is often the reagent of choice for deprotecting phenolic methyl ethers.

  • Aromatic Ring Iodination: Concentrated HI can decompose, especially when heated or exposed to light, to form iodine (I₂). [11]This I₂ can then act as an electrophile, leading to undesired electrophilic aromatic substitution (iodination) on electron-rich aromatic rings.

    • Solution:

      • Use Fresh, Stabilized HI: Use a recently opened bottle of HI that contains a stabilizer (like hypophosphorous acid) to prevent I₂ formation.

      • Scavenge Iodine: If you notice the characteristic purple or brown color of I₂ forming, you can add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or hypophosphorous acid during the workup to quench it.

      • Run Under Inert Atmosphere: Performing the reaction under nitrogen or argon can help minimize oxidative decomposition of HI.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of ether cleavage with HI?

The reaction proceeds in two main steps. First, the ether oxygen is protonated by the strong acid (HI) to form an oxonium ion, which turns the poor leaving group (alkoxide) into a good leaving group (an alcohol). [2][3][4][5]The second step depends on the structure of the ether:

  • For methyl and primary ethers: The iodide ion (I⁻), a strong nucleophile, attacks the less sterically hindered carbon in an SN2 reaction, displacing the alcohol. [1][2][7]* For tertiary, benzylic, or allylic ethers: The protonated ether dissociates to form a relatively stable carbocation and an alcohol in an SN1 reaction. The carbocation is then trapped by the iodide ion. [2][3][7][9]

G ether R-O-R' protonation Protonation (HI) ether->protonation oxonium R-O+(H)-R' (Oxonium Ion) protonation->oxonium sn2_path SN2 Attack (Primary/Methyl R') oxonium->sn2_path Path A sn1_path SN1 Dissociation (Tertiary R') oxonium->sn1_path Path B products R-OH + R'-I sn2_path->products sn1_path->products

Caption: General mechanism for acid-catalyzed ether cleavage.

FAQ 2: How do I choose between HI, HBr, and other reagents like BBr₃?

The choice of reagent depends on the substrate, functional group tolerance, and desired selectivity.

ReagentKey CharacteristicsBest ForLimitations
HI Very strong acid; I⁻ is an excellent nucleophile. [12]General purpose cleavage of robust alkyl and aryl ethers.Harsh conditions (high temp) can lead to side reactions (rearrangement, elimination). [2]Not suitable for sensitive substrates.
HBr Strong acid; Br⁻ is a good nucleophile but less so than I⁻.Similar to HI, but generally less reactive.Requires forcing conditions; less effective than HI for difficult cleavages.
BBr₃ Strong Lewis acid.Aryl methyl ethers, sterically hindered ethers, and substrates with acid-sensitive functional groups.Stoichiometric amounts are required; moisture-sensitive and requires careful handling.
TMSI Mild, neutral conditions.Sensitive substrates where acidic conditions must be avoided.More expensive than HI or HBr.
FAQ 3: What are the essential safety precautions when working with concentrated HI?

Hydroiodic acid is a highly corrosive and hazardous chemical that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (consult a glove compatibility chart). [13][14][15]* Ventilation: Handle concentrated HI exclusively inside a certified chemical fume hood to avoid inhaling corrosive vapors. [13][15][16]* Handling:

    • Add acid to other reagents slowly to control any exothermic reactions.

    • Store in a cool, dry, dark place away from incompatible materials like bases and oxidizing agents. [11]Light can cause decomposition and the formation of iodine. [11]* Spill & Emergency:

    • Have a spill kit with a neutralizer (such as sodium bicarbonate) readily available.

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Part 3: Standardized Workup Protocol

A proper workup is critical for isolating the product and achieving a good yield.

Step-by-Step Methodology:

  • Cooling: After the reaction is complete (as determined by TLC/LC-MS), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-water. This will dilute the acid and precipitate any non-polar products.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is ~7-8.

  • Iodine Removal: If the solution has a brown/purple tint due to I₂ formation, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) three times.

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography, recrystallization, or distillation.

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI. Retrieved from [Link]

  • Pearson. (n.d.). Ether Cleavage Explained. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 10). How Should Hydroiodic Acid Be Stored? [Video]. YouTube. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 3). Cleavage of Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. [Video]. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

  • Linquip. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Belding Tank. (n.d.). Safety Precautions for Hydrochloric Acid. Retrieved from [Link]

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Identifying and minimizing side reactions of hydrogen iodide in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

G cluster_prep Reaction Setup cluster_reaction During Reaction cluster_workup Workup start Start Reaction check_hi Use Fresh/Purified HI? start->check_hi inert Establish Inert Atmosphere (N₂/Ar) check_hi->inert Yes add_scavenger Add Scavenger (e.g., Red P, H₃PO₂) inert->add_scavenger monitor Monitor Reaction (TLC, LC-MS) add_scavenger->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Purification extract->purify

G cluster_cleavage Desired Cleavage Pathway (Sₙ2) cluster_reduction Side Reaction: Reduction start Substrate with Ether and Reducible Group protonation Protonation of Ether Oxygen {R-O-R' + HI -> R-O⁺H-R' + I⁻} start->protonation sn2 Nucleophilic Attack by I⁻ {I⁻ + R-O⁺H-R' -> R-I + R'-OH} protonation->sn2 Lower Temp reduction Reduction of Susceptible Group (e.g., Benzylic Alcohol) protonation->reduction Higher Temp, Excess HI product Desired Product (Alcohol/Phenol) sn2->product byproduct Reduced Byproduct reduction->byproduct

Technical Support Center: Controlling Regioselectivity in the Addition of HI to Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that precise control over molecular architecture is paramount. The regioselective addition of hydrogen iodide (HI) to alkenes is a fundamental transformation, yet it presents unique challenges that can often lead to unexpected results in the laboratory. While the "default" Markovnikov addition is generally robust, achieving the opposite, or anti-Markovnikov, regioselectivity is not straightforward and is a common point of failure for those attempting to adapt protocols from other hydrogen halides.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move from the foundational principles to advanced synthetic strategies, explaining the causality behind each recommendation and providing validated protocols to ensure your experiments are both successful and self-validating.

FAQ 1: The Standard Reaction: How do I reliably synthesize a Markovnikov alkyl iodide from an alkene and HI?

Answer: The addition of HI to an unsymmetrical alkene reliably follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the iodide adds to the more substituted carbon.[1][2] This outcome is not arbitrary; it is dictated by the reaction mechanism, which proceeds through the most stable possible carbocation intermediate.[3][4][5]

Mechanism Deep Dive: The Primacy of Carbocation Stability

The reaction is a two-step electrophilic addition.[6][7][8]

  • Protonation of the Alkene: The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HI. This breaks the H-I bond and forms a new C-H bond. This step is the rate-determining step of the reaction.[9]

  • Formation of a Carbocation Intermediate: The other carbon of the original double bond is left with a positive charge, forming a carbocation. The proton will add in such a way as to create the most stable carbocation possible. The stability of carbocations increases with the number of attached alkyl groups (tertiary > secondary > primary > methyl).[10][11][12] This increased stability is due to two main electronic effects:

    • Inductive Effect: Alkyl groups are weakly electron-donating and push electron density toward the positively charged carbon, helping to disperse the charge.[11][12]

    • Hyperconjugation: The overlap of adjacent C-H σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, further stabilizing it.[13][14]

  • Nucleophilic Attack by Iodide: The iodide anion (I⁻), now a potent nucleophile, rapidly attacks the electrophilic carbocation, forming the final C-I bond.[6]

Because the pathway involving the more stable carbocation has a lower activation energy, it is the kinetically favored route, leading to the Markovnikov product as the major isomer.[9][14]

Diagram: Markovnikov Electrophilic Addition Pathway

Markovnikov_Addition Mechanism for Markovnikov Addition of HI cluster_step1 Step 1: Protonation (Rate-Determining) R_Alkene R₂C=CH₂ TS1 Transition State 1 (Higher Energy for 1° Path) R_Alkene->TS1 + H-I HI H-I Carbocation_3 Tertiary Carbocation (More Stable) TS1->Carbocation_3 Favored Path Carbocation_1 Primary Carbocation (Less Stable) TS1->Carbocation_1 Product_Markovnikov Markovnikov Product (Major) Carbocation_3->Product_Markovnikov Product_AntiMarkovnikov Anti-Markovnikov Product (Minor) Carbocation_1->Product_AntiMarkovnikov + I⁻ I_minus I⁻

Caption: Electrophilic addition of HI proceeds via the most stable carbocation intermediate.

Validated Protocol: Markovnikov Hydroiodination of an Alkene
  • Reagent Preparation: Dissolve the alkene (1.0 eq) in a non-polar, aprotic solvent (e.g., dichloromethane or hexane) in a round-bottom flask equipped with a magnetic stirrer. The reaction should be cooled in an ice bath (0 °C).

  • Reagent Addition: Add a solution of hydroiodic acid (HI, 57% in water, 1.2 eq) dropwise to the stirred alkene solution. Note: Anhydrous HI, generated in situ or bubbled as a gas, can also be used for substrates sensitive to water.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the disappearance of the alkene starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess I₂ (which forms from oxidation of HI). Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude alkyl iodide can then be purified by flash column chromatography on silica gel.

Troubleshooting this Protocol
  • Issue: A significant amount of an unexpected product isomer is formed.

    • Cause & Solution: This is the classic signature of a carbocation rearrangement .[3][13] If the initial protonation forms a carbocation (e.g., a secondary carbocation) that is adjacent to a more substituted carbon, a 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation (e.g., a tertiary carbocation) before the iodide attacks. To mitigate this, run the reaction at the lowest possible temperature to favor the kinetic product over the rearranged thermodynamic product. If rearrangement is unavoidable, an alternative synthetic route that does not involve a free carbocation may be necessary.

  • Issue: Low yield and formation of dark-colored impurities.

    • Cause & Solution: HI is prone to oxidation, forming elemental iodine (I₂), which can lead to side reactions and decomposition. Ensure you use fresh, high-quality HI. The sodium thiosulfate wash during workup is critical for removing I₂.[15] Running the reaction under an inert atmosphere (N₂ or Ar) can also minimize oxidation.

FAQ 2: The "Peroxide Effect" Failure: Why can't I achieve anti-Markovnikov addition of HI using peroxides like I do with HBr?

Answer: This is a critical and frequently misunderstood issue. The "peroxide effect," which successfully reverses the regioselectivity for HBr addition, proceeds through a free-radical chain mechanism.[16][17][18] This mechanism is thermodynamically non-viable for HI , and attempting this reaction will not yield the desired anti-Markovnikov product.[15][19][20][21][22]

Mechanism Deep Dive: A Tale of Two Unfavorable Steps

The radical chain reaction consists of initiation, propagation, and termination steps. For the chain to propagate efficiently, both propagation steps must be exothermic or, at worst, thermally neutral.[15][18]

The HBr Radical Cycle (Successful):

  • Initiation: Peroxide (ROOR) homolytically cleaves to form alkoxy radicals (2 RO•). An alkoxy radical then abstracts a hydrogen from HBr to generate a bromine radical (Br•).

  • Propagation Step 1: The Br• radical adds to the alkene at the least substituted carbon to form the more stable (e.g., secondary or tertiary) carbon radical. This step is exothermic .

  • Propagation Step 2: The carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the C-H bond of the anti-Markovnikov product and regenerating a Br• radical to continue the chain. This step is also exothermic .

The HI Radical Cycle (Failure):

  • Initiation: Peroxide can generate an iodine radical (I•) from HI.

  • Propagation Step 1 (The First Failure Point): The I• radical adds to the alkene. However, the C-I bond is significantly weaker than a C-Br bond. The energy released upon forming this weak bond is not sufficient to compensate for the energy cost of breaking the alkene's π-bond. Therefore, this step is endothermic and does not proceed to any significant extent at normal temperatures.[18][21] The equilibrium lies far to the left, favoring the starting materials.

  • Propagation Step 2 (The Second Failure Point): Even if some carbon radical were formed, the H-I bond is very weak. This means that iodine radicals (I•) are not very reactive in abstracting hydrogen atoms. Furthermore, iodine radicals tend to recombine to form stable I₂ molecules, which acts as a radical sink and terminates the chain reaction.[15]

Diagram: Thermodynamic Trap in Radical Addition of HI

Radical_Failure Radical Chain Propagation: HBr vs. HI cluster_hbr HBr Pathway (Exothermic Propagation) cluster_hi HI Pathway (Endothermic Propagation) Br_rad Br• C_rad_Br R-ĊH-CH₂Br (Stable C-radical) Br_rad->C_rad_Br + Alkene ΔH < 0 (Favorable) Alkene R-CH=CH₂ Product_Br Anti-M Product C_rad_Br->Product_Br + H-Br ΔH < 0 (Favorable) HBr H-Br Product_Br->Br_rad Regenerates Br• I_rad I• C_rad_I R-ĊH-CH₂I (Stable C-radical) I_rad->C_rad_I + Alkene ΔH > 0 (Unfavorable) CHAIN BREAK Alkene2 R-CH=CH₂ Product_I Anti-M Product HI H-I

Caption: The radical addition of HI fails because the first propagation step is energetically uphill.

Troubleshooting this Protocol
  • Issue: I added peroxide and HI to my alkene and still isolated the Markovnikov product.

    • Cause & Solution: This is the expected outcome. The radical mechanism failed as predicted. The standard ionic electrophilic addition mechanism is still operative and will proceed, likely at a faster rate than any unproductive radical initiation, to give the thermodynamically favored Markovnikov product. Adding peroxide here only serves to complicate the reaction mixture.

FAQ 3: The Synthetic Workaround: How can I synthesize an anti-Markovnikov alkyl iodide?

Answer: Since the direct anti-Markovnikov addition of HI is not feasible, a reliable, multi-step approach is required. The most common and effective strategy is to first install a functional group with anti-Markovnikov selectivity that can then be cleanly converted to an iodide.

Validated Protocol 1: Hydroboration-Oxidation followed by Iodination

This is the most robust and widely used method. It first creates an anti-Markovnikov alcohol, which is then converted to the desired iodide.

  • Step 1: Anti-Markovnikov Hydroboration-Oxidation [5][23]

    • Methodology: Under an inert atmosphere (N₂), dissolve the alkene (1.0 eq) in anhydrous tetrahydrofuran (THF). To this, add borane-THF complex (BH₃•THF, ~0.5 eq, as BH₃ reacts with 3 eq of alkene) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours to ensure complete formation of the trialkylborane.

    • Carefully add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) at 0 °C.

    • Stir the reaction at room temperature for several hours or until the oxidation is complete.

    • Work up by separating the layers and extracting the aqueous layer with ether. The combined organic layers are washed, dried, and concentrated to yield the crude anti-Markovnikov alcohol.

  • Step 2: Conversion of Alcohol to Alkyl Iodide (Appel Reaction)

    • Methodology: Dissolve the crude alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile at 0 °C.

    • Add iodine (I₂, 1.5 eq) portion-wise. The reaction mixture will turn brown and then may become lighter as the reaction proceeds.

    • Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate, wash with brine, dry the organic layer, and concentrate.

    • The product is purified by flash chromatography. The main byproduct is triphenylphosphine oxide, which can often be removed by crystallization or careful chromatography.

Troubleshooting this Protocol
  • Issue: Low yield in the hydroboration step.

    • Cause & Solution: This step is extremely sensitive to moisture and air. Ensure all glassware is oven-dried, the solvent is anhydrous, and a fresh, titrated source of BH₃•THF is used.

  • Issue: The Appel reaction is sluggish or incomplete.

    • Cause & Solution: Ensure all reagents are anhydrous. Imidazole acts as a catalyst and helps to avoid the formation of acidic byproducts that can cause side reactions. Ensure the stoichiometry of PPh₃ and I₂ is correct.

Summary of Methodologies

The table below provides a clear comparison of the strategies for achieving regiocontrol in the hydroiodination of alkenes.

FeatureMarkovnikov Addition Anti-Markovnikov Synthesis
Objective Add Iodine (I) to the more substituted carbon.Add Iodine (I) to the less substituted carbon.
Mechanism Electrophilic Addition[6][7]Two-step: Hydroboration followed by Nucleophilic Substitution
Key Intermediate Most stable carbocation[3][4]Trialkylborane, then primary alcohol[5][23]
Primary Reagents Alkene + HI1. Alkene + BH₃•THF, then H₂O₂/NaOH 2. Alcohol + PPh₃/I₂/Imidazole
Use of Peroxides? NO. Peroxides are irrelevant and will not change the outcome.NO. This is not a radical addition of HI.
Key Success Factors Control of temperature to minimize rearrangements.[3]Strict anhydrous/inert conditions for the hydroboration step.[23]
Common Pitfalls Unpredicted carbocation rearrangements.[13]Incomplete oxidation or substitution steps; moisture contamination.

References

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  • Chemistry LibreTexts. (2019). 7.14: Carbocation Stability. [Link]

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  • brainly.com. (2024). [FREE] Why does the presence of peroxide, HCl, and HI not result in anti-Markovnikov addition to alkenes?. [Link]

  • The Journal of Organic Chemistry. Regioselectivity of Radical Additions to Substituted Alkenes: Insight from Conceptual Density Functional Theory. [Link]

  • Chemistry LibreTexts. (2021). 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. [Link]

  • Chemistry LibreTexts. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes. [Link]

  • Chemistry LibreTexts. (2024). Hydrogen Bromide and Alkenes: The Peroxide Effect. [Link]

  • Chemistry LibreTexts. (2025). 7.10: Carbocation Structure and Stability. [Link]

  • BYJU'S. Carbocation Stability. [Link]

  • Quora. (2021). Does the addition of hydrogen halides to alkenes proceed as a radical reaction?. [Link]

  • Chemistry Steps. Reaction of Alkenes With HCl, HBr, and HI. [Link]

  • Master Organic Chemistry. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). [Link]

  • JoVE. (2025). Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule. [Link]

  • Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes. [Link]

  • Testbook. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

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  • Chemistry LibreTexts. (2023). Radical Additions: Anti-Markovnikov Product Formation. [Link]

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Technical Support Center: Materials Compatibility and Corrosion Prevention with Hydroiodic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hydroiodic acid (HI). This guide is designed for researchers, scientists, and drug development professionals who work with this highly corrosive and reactive acid. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the safety, integrity, and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems you may encounter during your work with hydroiodic acid.

Q1: I've noticed a yellow or brown discoloration in my supposedly colorless hydroiodic acid. What's happening and is it still usable?

A1: Cause Analysis and Mitigation

The discoloration of hydroiodic acid is a common issue resulting from its decomposition. The primary cause is the oxidation of iodide ions (I⁻) to form elemental iodine (I₂), which imparts a characteristic yellow-to-brown color to the solution. This reaction is accelerated by exposure to oxygen and light.[1][2]

Chemical Mechanism: 4HI + O₂ → 2H₂O + 2I₂

The usability of the discolored acid depends on the sensitivity of your application. The presence of iodine introduces a significant impurity that can alter reaction kinetics, act as an unwanted reactant, or interfere with analytical measurements. For high-purity applications, such as pharmaceutical synthesis, using discolored HI is not recommended.

Preventative Protocol:

  • Procurement: Purchase HI with stabilizers, such as hypophosphorous acid, if your process allows.

  • Storage: Store hydroiodic acid in tightly sealed, amber glass or opaque, corrosion-resistant containers to protect it from light.[1][3][4]

  • Inert Atmosphere: For long-term storage or high-purity applications, store the acid under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

  • Temperature Control: Keep the storage area cool, dry, and well-ventilated, ideally between 2°C and 8°C, to slow the rate of decomposition.[3]

Q2: My stainless steel (304/316) fittings are showing signs of rapid corrosion. Why is this happening and what should I use instead?

A2: Understanding Metal Corrosion and Selecting Alternatives

This is a critical safety and experimental integrity issue. Standard stainless steels, including grades 304 and 316, are not suitable for use with hydroiodic acid. HI is a strong, non-oxidizing acid that aggressively attacks most common metals, including steel.[5] The reaction not only destroys the equipment but also generates highly flammable hydrogen gas.[6]

Corrosion Mechanism: Fe(s) + 2HI(aq) → FeI₂(aq) + H₂(g)

The protective passive layer on stainless steel is ineffective against hydroiodic acid. For a robust and safe setup, you must select materials with proven resistance.

Recommended Metallic Alternatives:

  • High-Nickel Alloys: Alloys like Hastelloy B-2 and C-22/C-276 offer excellent resistance to hydrochloric acid and other reducing acids, making them suitable candidates for HI service.[7][8]

  • Tantalum & Zirconium: These refractory metals offer exceptional resistance to hydroiodic acid across a wide range of concentrations and temperatures.

Material Compatibility Summary: Metals
MaterialCompatibility RatingNotes
Carbon SteelNot RecommendedRapidly corrodes.[5]
Stainless Steel (302, 304, 316)Not RecommendedSevere corrosion.[9][10]
AluminumNot RecommendedReacts to generate flammable hydrogen gas.[6]
Hastelloy C-276Good to ExcellentHigh resistance to reducing acids.[7][11]
Nickel 200FairGood resistance to non-aerated acids.
TantalumExcellentHighly inert to most acids.
ZirconiumExcellentOften used in acidic chemical processing.
Q3: The polymer tubing in my setup is becoming brittle and has failed. What plastic should I be using for hydroiodic acid?

A3: Polymer Selection Based on Chemical Resistance

Polymer failure is typically due to chemical attack that breaks down the polymer chains or leaches out plasticizers. Material selection is paramount. While many common plastics like polyethylene and polypropylene offer good resistance to weak acids, they are often unsuitable for prolonged contact with strong, corrosive acids like HI, especially at elevated temperatures or concentrations.[12][13]

Recommended Polymeric Alternatives:

  • Fluoropolymers: These are the materials of choice for severe chemical service.

    • PTFE (Polytetrafluoroethylene): Offers near-universal chemical inertness and is an excellent choice.[14]

    • PVDF (Polyvinylidene Fluoride): Exhibits excellent chemical resistance against strong acids and halogens.[11][14]

    • PFA (Perfluoroalkoxy): A melt-processible fluoropolymer with resistance comparable to PTFE.[14]

Material Compatibility Summary: Polymers
MaterialCompatibility Rating (at ambient temp)Notes
LDPE / HDPEFair to PoorShows some effect after 7 days; not recommended at 50°C.[12]
Polypropylene (PP)Good (for varying pH)Good for general acid/base use but may be unsuitable for concentrated HI.[14]
PVCFair to PoorNot suitable for strong acids; maximum service temp of 140°F (60°C).[11]
PVDF (Kynar®)ExcellentStrong, abrasion-resistant, and excellent with most acids.[11][14]
PTFE (Teflon®)ExcellentAlmost totally insoluble and chemically inert.[14]
Q4: How do I safely clean up and neutralize a small hydroiodic acid spill?

A4: Spill Response Protocol

A hydroiodic acid spill is a hazardous situation that must be addressed immediately and correctly. Improper neutralization can generate heat and fumes.

Step-by-Step Spill Neutralization Protocol:

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Don PPE: Before addressing the spill, put on appropriate Personal Protective Equipment (PPE), including:

    • Acid-resistant gloves (nitrile, neoprene, or Viton).[15]

    • Chemical splash goggles and a face shield.[3][4]

    • A fully-buttoned lab coat or chemical-resistant apron.[15][16]

  • Contain the Spill: If possible, contain the liquid to prevent it from spreading.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or diatomaceous earth.[3][5][17] Do not use combustible materials like sawdust.[17]

  • Neutralize Slowly: Carefully and slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate), to the absorbed material.[18][19] Add the neutralizer from the outside of the spill inwards. Be prepared for foaming and gas evolution (CO₂).

  • Collect Waste: Once neutralized, collect the material using non-sparking tools and place it in a clearly labeled, compatible waste container (e.g., a polyethylene container).[4][15]

  • Decontaminate: Wash the spill area thoroughly with plenty of water.[3]

  • Dispose: Dispose of the hazardous waste according to your institution's and local regulations.[5][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors I need to consider when selecting materials for handling hydroiodic acid?

A1: The selection of compatible materials is a multi-faceted decision. Beyond a simple name-match on a chart, you must consider:

  • Concentration: Material resistance can decrease significantly as the acid concentration increases.

  • Temperature: Higher temperatures accelerate corrosion rates for all materials. A material suitable at ambient temperature may fail at elevated temperatures.

  • Presence of Oxidizing Agents: The presence of impurities or oxidizing agents can drastically alter the corrosive nature of the solution, potentially leading to failure of otherwise resistant materials.

  • Mechanical Stress: Stressed components (e.g., fasteners, bends in tubing) can be more susceptible to certain types of corrosion, like stress corrosion cracking.

Material Selection Workflow

Below is a logical workflow to guide your material selection process.

MaterialSelectionWorkflow start Define Operating Conditions (Temp, Conc., Pressure) check_polymers Evaluate Fluoropolymers (PTFE, PVDF, PFA) start->check_polymers polymers_ok Select Appropriate Fluoropolymer check_polymers->polymers_ok Yes check_metals Polymer Unsuitable (High Temp/Pressure) check_polymers->check_metals No final_choice Final Material Specification polymers_ok->final_choice evaluate_alloys Evaluate High-Performance Alloys (Hastelloy, Tantalum) check_metals->evaluate_alloys alloys_ok Select Appropriate Alloy evaluate_alloys->alloys_ok Yes reassess Re-evaluate Experiment Parameters or Consult Specialist evaluate_alloys->reassess No alloys_ok->final_choice

Caption: Workflow for selecting HI-compatible materials.

Q2: Which elastomers are suitable for gaskets and seals in a hydroiodic acid environment?

A2: Elastomer choice is critical for preventing leaks. Many common elastomers will degrade rapidly.

Material Compatibility Summary: Elastomers
ElastomerCompatibility RatingNotes
Buna-N (Nitrile)Not RecommendedPoor resistance to strong acids.[20]
EPDMGood to FairGenerally good with acids, but testing is recommended.[20][21]
FKM (Viton®)GoodBroad chemical resistance, often suitable for mineral acids.[11]
SiliconeNot RecommendedPoor resistance to strong acids.[20]
FFKM (Kalrez®)ExcellentOffers the broadest chemical resistance, similar to PTFE.

For critical applications, FFKM is the safest choice, followed by FKM. Always verify compatibility with your specific operating conditions.

Q3: What are the key incompatible materials I must avoid mixing with hydroiodic acid?

A3: Hydroiodic acid is a strong acid and a powerful reducing agent that can react violently with a wide range of substances.[22] Mixing with incompatible materials can produce intense heat, toxic gases, or flammable gases.

Key Incompatibilities:

  • Strong Bases (e.g., Sodium Hydroxide): A classic and vigorous acid-base neutralization reaction that is highly exothermic.[5][6]

  • Oxidizing Agents (e.g., Perchlorates, Nitrates, Peroxides): Can cause a violent reaction, potentially leading to an explosion.[1][5]

  • Chemically Active Metals (e.g., Potassium, Sodium, Magnesium, Zinc): Reacts to produce flammable hydrogen gas.[5][6]

  • Fluorine, Chlorine, Bromine: Reacts vigorously with other halogens.

  • Sulfides, Carbides, Phosphides: Reacts to generate toxic or flammable gases.[6]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before beginning any experiment.[15]

References

  • Chemistry For Everyone. (2025, August 10). How Should Hydroiodic Acid Be Stored? YouTube.
  • Washington State University.
  • Penta chemicals. (2022, July 20).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydriodic Acid.
  • NOAA. CAMEO Chemicals: Hydriodic Acid.
  • Techno PharmChem.
  • CDH Fine Chemical.
  • Omkar Speciality Chemicals Ltd.
  • Patsnap. (2025, March 3). Hydroiodic Acid: Structure, Reactions, and Industrial Uses.
  • Quora. (2020, November 26).
  • Chemline. Chemical Resistance Guide.
  • CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
  • Curbell Plastics. Chemical Resistance of Plastics Chart.
  • IPEX Inc. EPDM & FKM Chemical Resistance Guide.
  • Mykin Inc. Rubber Chemical Resistance Chart.
  • Furrow Pump. Chemical Resistance Guide.
  • Bal Seal Engineering Co., Inc.
  • Reddit. (2022, May 10). Need some ideas on how to neutralize hydriodic acid with readily available chemicals. r/chemistry.
  • CP Lab Safety.
  • University of Florida Digital Collections. Stability of Hydriodic Acid.
  • Cabot Corporation. (1984). Corrosion Resistance of HASTELLOY® Alloys.
  • Haynes Intern

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Technical Support Center: Optimizing the Thermochemical Iodine-Sulfur (IS) Process

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermochemical water-splitting Iodine-Sulfur (IS) process. This guide is designed for researchers, scientists, and drug development professionals engaged in hydrogen production via the IS cycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency of your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your work.

Introduction to the IS Process

The sulfur-iodine (S-I) cycle is a promising thermochemical process for large-scale hydrogen production, utilizing heat from nuclear or solar sources.[1][2][3] It involves three main chemical reactions that collectively split water into hydrogen and oxygen, with all other chemical intermediates being recycled.[2][3]

  • Bunsen Reaction (approx. 120 °C): I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄[2][4]

  • Sulfuric Acid Decomposition (>800 °C): H₂SO₄ → H₂O + SO₂ + ½O₂[2]

  • Hydrogen Iodide Decomposition (approx. 450 °C): 2HI → H₂ + I₂[2]

Despite its potential for high thermal efficiency, the IS process presents significant challenges, including high operating temperatures, corrosive environments, and the potential for side reactions that can diminish overall efficiency.[2][5] This guide will provide structured solutions to these and other common experimental hurdles.

Core Process Workflow

IS_Process_Workflow cluster_bunsen Bunsen Reaction Section cluster_sulfuric Sulfuric Acid Section cluster_hi Hydrogen Iodide Section Bunsen_Reaction Bunsen Reaction (I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄) Phase_Separation Phase Separation (HIx and H₂SO₄ phases) Bunsen_Reaction->Phase_Separation Aqueous Mixture H2SO4_Concentration H₂SO₄ Concentration Phase_Separation->H2SO4_Concentration H₂SO₄ Phase HI_Purification HI Purification & Concentration Phase_Separation->HI_Purification HIx Phase H2SO4_Decomposition H₂SO₄ Decomposition (H₂SO₄ → H₂O + SO₂ + ½O₂) H2SO4_Concentration->H2SO4_Decomposition Concentrated H₂SO₄ H2SO4_Decomposition->Bunsen_Reaction Recycled SO₂ O2_Output O₂ Product H2SO4_Decomposition->O2_Output Oxygen HI_Decomposition HI Decomposition (2HI → H₂ + I₂) HI_Purification->HI_Decomposition Concentrated HI HI_Decomposition->Bunsen_Reaction Recycled I₂ H2_Output H₂ Product HI_Decomposition->H2_Output Hydrogen H2SO4_Troubleshooting Low_Conversion Low SO₃ Conversion Check_Temp Verify Temperature (750-900°C) Low_Conversion->Check_Temp Temp_OK Temperature in Range? Check_Temp->Temp_OK Check_Catalyst Inspect Catalyst Activity Catalyst_Active Catalyst Active? Check_Catalyst->Catalyst_Active Check_Feed Analyze Feed Purity Feed_Pure Feed Pure? Check_Feed->Feed_Pure Temp_OK->Check_Catalyst Yes Adjust_Temp Adjust Temperature Temp_OK->Adjust_Temp No Catalyst_Active->Check_Feed Yes Regen_Replace Regenerate/Replace Catalyst Catalyst_Active->Regen_Replace No Purify_Feed Purify H₂SO₄ Feed Feed_Pure->Purify_Feed No Success Conversion Improved Feed_Pure->Success Yes Adjust_Temp->Check_Temp Regen_Replace->Check_Catalyst Purify_Feed->Check_Feed

Caption: Troubleshooting workflow for low SO₃ conversion.

Section 3: Hydrogen Iodide (HI) Decomposition

The decomposition of HI is an equilibrium-limited reaction that is crucial for hydrogen production. [6]Achieving high conversion rates is a significant challenge.

Issue 1: Low HI Conversion Efficiency

  • Symptoms: Low yield of hydrogen gas.

  • Causality: The thermal decomposition of HI has a low conversion rate. [6]Catalysts are often employed to improve efficiency, but their performance can be hindered by factors such as impurities or suboptimal operating conditions.

  • Troubleshooting Protocol:

    • Catalyst Performance: Activated carbon and platinum-based catalysts are commonly used. [7]The presence of oxygen-containing functional groups on activated carbon can be detrimental to its catalytic activity. [7] 2. Temperature Optimization: The decomposition temperature influences the conversion rate, with higher temperatures generally leading to increased conversion. 3. Membrane Reactors: The use of a membrane reactor to continuously remove hydrogen from the reaction mixture can shift the equilibrium and significantly increase HI conversion. [6] 4. Electrochemical Decomposition: As an alternative to thermal decomposition, electrochemical decomposition of HI can be considered to overcome some of the challenges associated with the thermal process. [8] Issue 2: Material Corrosion

  • Symptoms: Degradation of reactor components, leading to leaks and contamination of the process stream.

  • Causality: The IS process involves highly corrosive chemicals such as iodine, hydriodic acid, and sulfuric acid, especially at elevated temperatures. [2][5]This poses a significant challenge for material selection.

  • Troubleshooting Protocol:

    • Material Selection: Utilize materials known for their resistance to corrosion in the specific chemical and thermal environments of each section of the IS cycle. Refractory metals, certain superalloys, and ceramics are often considered. [2] 2. Regular Inspection: Implement a regular inspection schedule for all reactor components to detect early signs of corrosion.

    • Process Control: Maintaining stable operating conditions (temperature, pressure, and concentration) can help to minimize corrosion rates.

    • Corrosion Inhibitors: In some cases, the use of corrosion inhibitors may be feasible, although this requires careful consideration of their potential impact on the overall process chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inefficiency in the overall IS cycle?

A1: The primary sources of inefficiency are the high-temperature heat requirements for sulfuric acid decomposition, the challenges in achieving high conversion rates for HI decomposition, and the energy-intensive separation and purification steps. [9][10]Additionally, side reactions and material corrosion contribute to reduced efficiency. [2][4] Q2: How can I improve the purity of the hydrogen product?

A2: The hydrogen gas produced from HI decomposition needs to be separated from unreacted HI and iodine. [2]This is typically achieved by cooling the gas stream to condense the iodine and any water or SO₂ present. [2]Further purification may involve pressure swing adsorption or membrane separation techniques.

Q3: What are the main safety concerns when working with the IS process?

A3: The primary safety hazards are associated with the high temperatures and the corrosive and toxic nature of the chemicals involved, including H₂SO₄, SO₂, HI, and I₂. [11]The production of flammable hydrogen gas also requires careful handling and proper ventilation to prevent the risk of explosion. [11]A thorough safety assessment should be conducted before operating any experimental setup.

Q4: Can catalysts be used in the Bunsen reaction?

A4: The Bunsen reaction is typically not catalyzed as it proceeds readily at moderate temperatures. The main challenges in this step are related to phase separation and avoiding side reactions, which are primarily controlled by temperature and reactant concentrations. [12][13] Q5: What role does pressure play in the IS process?

A5: While temperature and reactant concentrations are the most commonly discussed parameters, pressure can also influence reaction equilibria and phase behavior. For instance, in HI decomposition, increasing the pressure can enhance the separation of hydrogen through a membrane. [6]The overall process is typically designed to operate at pressures that optimize both reaction kinetics and separations.

References

  • Lee, B. J., et al. (2008). An optimal operating window for the Bunsen process in the I-S thermochemical cycle. International Journal of Hydrogen Energy, 33(9). [Link]

  • U.S. Department of Energy. Hydrogen Production: Thermochemical Water Splitting. [Link]

  • CIC energiGUNE. (2022). Thermochemical Water Splitting Cycles: A promising technology to turn sunlight and waste heat into green hydrogen. [Link]

  • Lee, B. J., et al. (2008). An optimal operating window for the Bunsen process in the I–S thermochemical cycle. Request PDF on ResearchGate. [Link]

  • ReneEnergy. (2024). Thermochemical Water Splitting - Revolutionizing Hydrogen Production. YouTube. [Link]

  • Experimental study on side-reaction occurrence condition in the iodine–sulfur thermochemical hydrogen production process. ResearchGate. [Link]

  • Design and Optimization of Pilot-Scale Bunsen Process in Sulfur-Iodine (SI) Cycle for Hydrogen Production. Request PDF on ResearchGate. [Link]

  • Process optimization and safety assessment on a pilot-scale Bunsen process in sulfur-iodine cycle. Request PDF on ResearchGate. [Link]

  • Iodine-sulfur cycle for nuclear hydrogen production with improved thermo-chemical efficiency.
  • The catalytic decomposition of hydrogen iodide in the IS thermochemical cycle. CDER. [Link]

  • Sulfur Iodine Process Summary For the Hydrogen Technology Down-Selection. Idaho National Laboratory. [Link]

  • Sulfur–iodine cycle. Wikipedia. [Link]

  • Bunsen reaction. Wikipedia. [Link]

  • Boosting Hydrogen Production from Hydrogen Iodide Decomposition over Activated Carbon by Targeted Removal of Oxygen Functional Groups: Evidence from Experiments and DFT Calculations. MDPI. [Link]

  • Hydrogen iodide decomposition.
  • Thermochemical water splitting cycles for hydrogen production: Perspectives for thermodynamic approaches. IDEAS/RePEc. [Link]

  • The future of hydrogen production - Exploring thermochemical water splitting. YouTube. [Link]

  • Room-temperature thermochemical water splitting: efficient mechanocatalytic hydrogen production. Journal of Materials Chemistry A. [Link]

  • Development of catalysts for sulfuric acid decomposition in the sulfur–iodine cycle: a review. SpringerLink. [Link]

  • Design and optimization of pilot-scale Bunsen process in sulfur-iodine (Si) cycle for hydrogen production. Kyung Hee University. [Link]

  • Optimum HI to H Conversion Opti Ther Numerical Simulations of HI Decomposition in Packed Bed Membrane Reactor with Molten Salt H. BARC. [Link]

  • Research on Hydrogen Production by Electrochemical Decomposition of HIx Solution. MDPI. [Link]

  • Initial Assessment of Sulfur-Iodine Process Safety Issues and How They May Affect Pilot Plant Design and Operation. Idaho National Laboratory. [Link]

  • A general survey of the potential and the main issues associated with the sulfur–iodine thermochemical cycle for hydrogen production using nuclear heat. Request PDF on ResearchGate. [Link]

  • Corrosion. Wikipedia. [Link]

  • Introduction to Corrosion and Process. Rust Bullet Australasia. [Link]

  • Activity and Stability of Sulfuric Acid Decomposition Catalysts for Thermochemical Water Splitting Cycles. Idaho National Laboratory. [Link]

  • Sulfur–iodine cycle. Grokipedia. [Link]

  • Modeling the Sulfuric Acid Decomposition Section for Hydrogen Production. OSTI.GOV. [Link]

  • What is Corrosion? The Electrochemical Society. [Link]

  • Catalyst deactivation during water electrolysis: Understanding and mitigation. AIP Publishing. [Link]

  • Thermochemical Water Splitting. HI ACT. [Link]

  • What is Corrosion? AMPP. [Link]

  • Corrosion. School of Materials Science and Engineering - UNSW Sydney. [Link]

  • How does sulfuric acid decompose? Quora. [Link]

  • Thermochemical Processing. Unknown Source.
  • Lec 13 Catalyst deactivation. YouTube. [Link]

  • II.J.1 Sulfur-Iodine Thermochemical Cycle. ResearchGate. [Link]

  • Thermochemical Reliability of Components in Immersion Solutions. YouTube. [Link]

  • Sulfuric Acid Decomposition with Heat and Mass Recovery Using a Direct Contact Exchanger. OSTI.gov. [Link]

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Technical Support Center: Purification of Hydrogen Iodide (HI) Gas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydrogen Iodide (HI) Gas Purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity HI gas for their experimental work. As a Senior Application Scientist, I have structured this resource to provide not only procedural steps but also the underlying scientific principles and practical troubleshooting advice to ensure the integrity of your research.

Introduction: The Critical Need for Pure Hydrogen Iodide

Hydrogen iodide (HI) is a highly reactive and essential reagent in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals.[1][2] However, the presence of trace impurities such as water, unreacted iodine (I₂), and other synthesis byproducts can significantly impact reaction yields, catalyst performance, and the purity of the final product.[3] This guide provides a comprehensive overview of the methods for removing these impurities, ensuring the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when approaching the purification of hydrogen iodide gas.

Q1: What are the most common impurities in commercially available or synthesized hydrogen iodide gas?

A1: The primary impurities depend on the synthesis route. For HI produced from the reaction of hydrogen (H₂) and iodine (I₂), the most common impurities are unreacted iodine and water.[3] Water can be introduced from the starting materials or through handling and storage.[3] Other trace impurities can include higher boiling point compounds, though these are generally less prevalent.[3]

Q2: Why is the removal of water from hydrogen iodide gas so critical?

A2: Anhydrous hydrogen iodide is essential for many applications. In the presence of moisture, HI readily forms hydroiodic acid, which is highly corrosive to many common laboratory materials, including most metals.[2] This corrosion can damage equipment and introduce metallic impurities into your reaction. Furthermore, the presence of water can form a ternary mixture with iodine and HI, which can complicate product separation and reduce reaction yields.[3]

Q3: Can I use standard desiccants like silica gel or calcium chloride to dry hydrogen iodide gas?

A3: No, most common desiccants are not compatible with the highly reactive nature of hydrogen iodide. It is crucial to use adsorbents that are chemically resistant to HI. Suitable options include specific types of molecular sieves, silicalite, and certain metal halides like nickel(II) iodide.[3]

Q4: How can I tell if my hydrogen iodide gas is sufficiently pure?

A4: The required purity level will depend on your specific application. Analytical techniques such as Gas Chromatography with a Pulsed Discharge Helium Ionization Detector (GC-PDHID) or Mass Spectrometry (GC-MS) can be used to detect and quantify trace impurities.[4][5][6][7] For routine checks, the absence of the characteristic violet color of iodine vapor can be a qualitative indicator of its removal.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of hydrogen iodide gas.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Persistent violet color in the gas stream after purification. 1. Inefficient iodine removal. 2. Adsorbent for iodine is saturated. 3. Temperature of the purification trap is too high.1. Check the iodine removal method: Ensure that your chosen method (e.g., cold trap, specific adsorbent) is appropriate for the amount of iodine present. 2. Regenerate or replace the adsorbent: If using an adsorbent for iodine removal, it may be saturated. Follow the manufacturer's instructions for regeneration or replace it with fresh material. 3. Lower the temperature of the cold trap: For cryogenic trapping of iodine, ensure the temperature is sufficiently low to effectively condense the iodine vapor.
Moisture is still present in the purified HI gas (e.g., formation of fumes in moist air). 1. The desiccant is saturated. 2. The flow rate of the gas is too high for the desiccant bed. 3. The desiccant is not suitable for HI.1. Regenerate or replace the desiccant: Molecular sieves and other adsorbents have a finite capacity for water.[8][9][10][11][12] Follow the regeneration protocol provided in this guide. 2. Reduce the gas flow rate: A lower flow rate increases the contact time between the gas and the desiccant, allowing for more efficient water removal. 3. Verify desiccant compatibility: Ensure you are using a desiccant known to be stable in the presence of HI, such as specific types of molecular sieves (e.g., 3A or 4A).[3][10][11]
Reduced flow rate or blockage in the purification train. 1. Condensation and solidification of impurities (e.g., iodine) in the tubing. 2. Clogging of the adsorbent bed.1. Gently warm the tubing: If iodine has solidified, gentle warming of the tubing can help to re-vaporize it and clear the blockage. Ensure this is done in a well-ventilated fume hood. 2. Check the packing of the adsorbent bed: Ensure the adsorbent is packed in a way that allows for gas flow without excessive back pressure. Use glass wool plugs at the ends of the column to contain the adsorbent.
Corrosion of the experimental apparatus. 1. Presence of moisture leading to the formation of hydroiodic acid. 2. Use of incompatible materials.1. Improve the drying efficiency: Ensure that the water removal step is functioning correctly. 2. Use compatible materials: Construct your apparatus from materials resistant to anhydrous HI and hydroiodic acid, such as borosilicate glass, PTFE, and certain stainless steel alloys for specific components. Avoid materials like standard elastomers and most metals.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of hydrogen iodide gas in a laboratory setting.

Protocol 1: Removal of Water using Adsorption with Molecular Sieves

This protocol describes the use of a packed column of molecular sieves to dry a stream of hydrogen iodide gas.

Materials:

  • Hydrogen iodide gas cylinder

  • Corrosion-resistant gas regulator

  • Borosilicate glass or stainless steel tubing

  • Glass column for packing adsorbent

  • Molecular sieves (type 3A or 4A, activated)[10][11]

  • Glass wool

  • Heating tape or oven for regeneration

  • Dry, inert gas (e.g., nitrogen or argon) for purging

Step-by-Step Procedure:

  • Activation of Molecular Sieves:

    • Place the molecular sieves in a porcelain or glass dish and heat in an oven at 250-300°C for at least 3 hours under a slow stream of dry nitrogen or under vacuum. This removes any adsorbed water.

    • Allow the molecular sieves to cool to room temperature in a desiccator over a fresh desiccant before use.

  • Packing the Adsorption Column:

    • Take a clean, dry glass column and place a small plug of glass wool at the bottom outlet.

    • Carefully pack the activated molecular sieves into the column, gently tapping the column to ensure even packing and prevent channeling of the gas.

    • Place another plug of glass wool at the top of the adsorbent bed to secure it in place.

  • Assembling the Purification Train:

    • The diagram below illustrates a typical laboratory setup for the purification of hydrogen iodide gas.

    Caption: Experimental setup for HI gas purification.

  • Purging the System:

    • Before introducing the HI gas, purge the entire system with a dry, inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any atmospheric moisture and oxygen.

  • Drying the Hydrogen Iodide Gas:

    • Slowly open the valve on the HI gas cylinder and adjust the regulator to achieve the desired flow rate. A low flow rate is recommended for optimal drying.

    • Pass the HI gas through the packed column of molecular sieves.

  • Regeneration of Molecular Sieves:

    • Once the molecular sieves are saturated with water (indicated by the presence of moisture downstream), they can be regenerated.

    • Disconnect the column from the HI gas line and purge with a dry, inert gas to remove any residual HI.

    • Heat the column to 250-300°C with a heating tape or in an oven while passing a slow stream of dry, inert gas through it to carry away the desorbed water.[10]

    • Continue heating for at least 3 hours, then allow to cool to room temperature under the inert gas stream before reusing.

Protocol 2: Removal of Trace Iodine via Cryogenic Trapping

This protocol is used to remove trace amounts of unreacted iodine from the HI gas stream. It is typically performed after the drying step.

Materials:

  • Purified, dry hydrogen iodide gas stream from Protocol 1

  • U-tube or similar glass trap

  • Dewar flask

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Step-by-Step Procedure:

  • Assembling the Cold Trap:

    • Place a U-tube in the gas line after the drying column.

    • Immerse the U-tube in a Dewar flask containing a suitable cooling bath. A dry ice/acetone slurry (-78°C) is often sufficient to trap iodine. For very low residual iodine levels, liquid nitrogen (-196°C) can be used, but care must be taken to avoid condensation of the HI gas itself (boiling point: -35.4°C[1]).

  • Trapping the Iodine:

    • Pass the dry HI gas through the cold trap. The iodine will condense and solidify on the cold walls of the trap, while the HI gas passes through.

  • Monitoring and Maintenance:

    • Periodically check the cold trap for the accumulation of solid iodine.

    • When a significant amount of iodine has collected, the trap can be removed from the line (after purging with an inert gas) and the iodine can be safely removed.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

purification_logic cluster_impurities Common Impurities cluster_purification Purification Steps Water Water (H₂O) Drying Drying (Adsorption) Water->Drying Iodine Iodine (I₂) Iodine_Removal Iodine Removal (Cryogenic Trap) Iodine->Iodine_Removal Drying->Iodine_Removal Dry HI with Iodine Pure_HI Pure HI Gas Iodine_Removal->Pure_HI Anhydrous, Iodine-free HI Raw_HI Raw HI Gas Raw_HI->Drying Contains Water & Iodine

Caption: Logical workflow for HI gas purification.

Safety Precautions

Working with anhydrous hydrogen iodide requires strict adherence to safety protocols due to its corrosive and toxic nature.

  • Engineering Controls: All work with anhydrous HI must be conducted in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[14] Do not wear contact lenses.[15]

    • Hand Protection: Use gloves made of materials resistant to HI, such as butyl rubber or Viton. Nitrile gloves may offer limited protection and should be changed frequently.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For handling larger quantities, a chemical-resistant apron is recommended.

  • Material Compatibility:

    • Use apparatus constructed from borosilicate glass, PTFE, or other fluoropolymers.[13]

    • Avoid contact with metals, as HI can be corrosive, especially in the presence of moisture.[2]

    • Do not use glass containers with ground glass joints for prolonged storage, as they can become sealed.

  • Emergency Procedures:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Have an appropriate spill kit available. Spills should be neutralized with a suitable base, such as sodium bicarbonate. Do not use absorbents containing silica (like kitty litter or sand) as HI can react to form toxic gases.[14]

    • In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal

  • Spent Adsorbents: Spent adsorbents should be handled as hazardous waste. Before disposal, they should be purged with an inert gas in a fume hood to remove residual HI.

  • Waste Gas: Any unreacted HI gas should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide or sodium bicarbonate) to neutralize it before venting to the atmosphere.

References

  • Ag Partners Cooperative Inc. (n.d.). Safety Brief: Handling Anhydrous Ammonia. Retrieved from [Link]

  • Brown, A. S., & Williams, P. M. (2011). Methods for the analysis of trace-level impurities in hydrogen for fuel cell applications. NPL Report AS 64. Process Insights. Retrieved from [Link]

  • Chen, J., Fan, B., et al. (2018). Rhodium-Catalyzed Generation of Anhydrous Hydrogen Iodide: An Effective Method for the Preparation of Iodoalkanes. Organic Letters. Retrieved from [Link]

  • Devanathan, S. (2022). US Patent No. US20220219979A1. Google Patents.
  • Ladshaw, A., & Yiacoumi, S. (2015). Isotherms for Water Adsorption on Molecular Sieve 3A: Influence of Cation Composition. OSTI.GOV. Retrieved from [Link]

  • Ladshaw, A., & Yiacoumi, S. (2015). Isotherms for Water Adsorption on Molecular Sieve 3A: Influence of Cation Composition. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Jalon. (n.d.). Essential Guide: Molecular Sieves for Water Removal. Retrieved from [Link]

  • Sorbchem India. (2023). Molecular Sieve Adsorbents – What They Are & How They Work. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Hydrogen Impurity Analysis Using the Agilent 990 Micro GC. Retrieved from [Link]

  • MDPI. (2023). Hydrogen Purity: Influence of Production Methods, Purification Techniques, and Analytical Approaches. Retrieved from [Link]

  • Frontiers. (2021). Review and Survey of Methods for Analysis of Impurities in Hydrogen for Fuel Cell Vehicles According to ISO 14687:2019. Retrieved from [Link]

  • Interra Global. (2025). PSA Hydrogen Purification Using Molecular Sieves. Retrieved from [Link]

  • Riley, B. J., et al. (2024). Dual-bed radioiodine capture from complex gas streams with zeolites: Regeneration and. OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen iodide. Retrieved from [Link]

  • Separation Science. (n.d.). GC Solutions for Hydrogen Impurities Analysis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydriodic acid >47%. Retrieved from [Link]

  • Perma Pure. (n.d.). The Complete Guide to Gas Sample Drying for your Analyzer or Process. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Adsorption-based capture of iodine and organic iodides: status and challenges. Retrieved from [Link]

  • Eurofluor. (n.d.). Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf). Retrieved from [Link]

  • BYJU'S. (n.d.). Procedure for the Laboratory Preparation of Hydrogen Gas. Retrieved from [Link]

  • Springer. (2024). Research advances on adsorption materials for the purification of radioactive wastewater. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020247346A1 - Hydrogen iodide (hi) production by reaction of hydrogen (h2)with iodine (i2) dissolved in a solvent.
  • YouTube. (2022). Lab Preparation of Hydrogen. Retrieved from [Link]

  • University of Illinois. (2019). Chemical Compatibility. Retrieved from [Link]

  • Iowa State University. (n.d.). Exposure Controls & Personal Protection from Anhydrous Ammonia. Retrieved from [Link]

  • Gauth. (n.d.). Draw a diagram of laboratory preparation of hydrogen gas and write the procedure stepwise. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Porous sorbents for the capture of radioactive iodine compounds: a review. Retrieved from [Link]

  • ChemistryViews. (2018). Direct Preparation of Dry Hydrogen Iodide. Retrieved from [Link]

  • KnowledgeBoat. (2023). Describe the laboratory preparation of hydrogen with a labelled diagram? How are the impurities removed. Retrieved from [Link]

  • Ag Partners Cooperative Inc. (n.d.). Safety Brief: Handling Anhydrous Ammonia. Retrieved from [Link]

  • Brainly.in. (2019). How do you draw a Lab preparation of hydrogen diagram please? :D. Retrieved from [Link]

  • Omega Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • University of Georgia. (n.d.). HydrogenGas-1333-74-0.docx. Retrieved from [Link]

  • Vedantu. (n.d.). Salt Analysis: Identify Acidic & Basic Radicals (Class 12 CBSE). Retrieved from [Link]

  • Scribd. (n.d.). Xii-Chemistry Practicals 2025-26. Retrieved from [Link]

  • S3waas. (n.d.). STUDENT SUPPORT MATERIAL CLASS-X SCIENCE (PART-A). Retrieved from [Link]

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Alternative reagents for specific transformations typically done with HI

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alternatives for Hydroiodic Acid in Synthetic Chemistry

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are seeking robust and reliable alternatives to hydroiodic acid (HI) for specific chemical transformations, particularly the cleavage of ethers. As a senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these critical reactions.

Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to hydroiodic acid for ether cleavage?

While hydroiodic acid is a classic and effective reagent for cleaving ethers, its use presents several challenges in a modern laboratory setting.[1][2] HI is a strong, corrosive acid that is often purchased as a stabilized aqueous solution, which can introduce water into sensitive reactions. It can also be expensive and is subject to decomposition, releasing iodine.[1][2] Moreover, the harsh reaction conditions, often requiring high temperatures, can lead to low functional group tolerance and undesired side reactions.[3] For large-scale synthesis, the generation of alkyl iodide byproducts can also be a concern.[4]

Q2: What are the most common and reliable alternatives to HI for cleaving aryl methyl ethers?

Several excellent alternatives to HI exist, each with its own advantages and specific applications. The most prominent reagents include:

  • Boron Tribromide (BBr₃): A powerful Lewis acid that is particularly effective for the demethylation of aryl methyl ethers, often at or below room temperature.[3][5]

  • Trimethylsilyl Iodide (TMSI): A versatile reagent that can be used for cleaving a variety of ethers under relatively mild conditions. It is often generated in situ to avoid handling the unstable reagent directly.[4]

  • Thiolates: Strong nucleophiles, such as sodium ethanethiolate or odorless long-chain thiolates, can effectively cleave aryl methyl ethers via an SN2 mechanism, typically in polar aprotic solvents.[3][6]

  • Methionine in Methanesulfonic Acid: A greener and less odorous alternative to thiolates, where methionine acts as the nucleophile.[7]

  • Ionic Liquids with HBr: Certain ionic liquids can enhance the reactivity of HBr, allowing for ether cleavage under conditions where HBr alone is ineffective.[8][9][10][11]

Troubleshooting Guides & In-Depth Analysis
Focus on: Boron Tribromide (BBr₃) for Aryl Methyl Ether Cleavage

Boron tribromide is a go-to reagent for the selective deprotection of aryl methyl ethers, a common step in the synthesis of natural products and pharmaceuticals.[5][12]

  • Root Cause Analysis:

    • Stoichiometry: While often used in a 1:1 ratio, recent studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a cyclic catalytic mechanism.[13][14] However, in practice, substoichiometric amounts may lead to incomplete conversion due to reagent deactivation by trace water or other impurities.

    • Reaction Temperature: While many BBr₃ demethylations proceed at low temperatures (e.g., -78 °C to 0 °C), some sterically hindered or electronically deactivated substrates may require warming to room temperature or slightly above to achieve a reasonable reaction rate.

    • Solvent Choice: Dichloromethane (DCM) is the most common solvent.[3] Using coordinating solvents like ethers or THF is counterproductive as they will react with the BBr₃.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: BBr₃ reacts violently with water.[15][16][17][18] Use freshly distilled, anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Stoichiometry: Start with 1.1 equivalents of BBr₃. If the reaction is still incomplete, a slow addition of up to 3 equivalents can be attempted.

    • Temperature Gradient: Begin the reaction at a low temperature (-78 °C) and slowly allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific substrate.

    • Aqueous Workup: The intermediate aryloxydibromoborane must be hydrolyzed to liberate the free phenol.[5] Ensure a careful and thorough aqueous workup.

  • Preparation: Under an inert atmosphere, dissolve guaiacol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly add methanol to the reaction mixture at 0 °C to quench any excess BBr₃.

  • Workup: Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting catechol by column chromatography.

BBr3_Mechanism cluster_0 Step 1: Lewis Acid-Base Adduct Formation cluster_1 Step 2: Cleavage & Intermediate Formation cluster_2 Step 3: Hydrolysis Aryl-O-Me Aryl Methyl Ether Adduct [Aryl-O(BBr₃)-Me] Adduct Aryl-O-Me->Adduct + BBr₃ BBr3 BBr₃ Intermediate Aryloxy-BBr₂ + MeBr Adduct->Intermediate SN2 attack by Br⁻ Phenol Aryl-OH Intermediate->Phenol + H₂O

Caption: Mechanism of BBr₃ mediated ether cleavage.

Focus on: Trimethylsilyl Iodide (TMSI) for Ether Cleavage

TMSI is a milder alternative to BBr₃ and is particularly useful for substrates with acid-sensitive functional groups.[4] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[4]

  • Root Cause Analysis:

    • In Situ Generation Failure: The reaction between TMSCl and NaI to form TMSI is an equilibrium process. The quality and dryness of the reagents and solvent are critical.

    • Solvent Incompatibility: TMSI can react with some ether solvents.[4] Acetonitrile or chloroform are common choices.

    • Insufficient Nucleophilicity: While iodide is a good nucleophile, highly hindered ethers may react slowly.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly opened or distilled TMSCl and thoroughly dried NaI.

    • Solvent Purity: Ensure the solvent is anhydrous.

    • Temperature: The reaction is typically run at room temperature or with gentle heating. For sluggish reactions, refluxing in acetonitrile may be necessary.

    • Lewis Acid Co-catalyst: For particularly stubborn ethers, the addition of a catalytic amount of a Lewis acid like ZnI₂ can sometimes accelerate the reaction.

  • Setup: To a flame-dried flask under an inert atmosphere, add the aryl methyl ether (1.0 eq) and anhydrous sodium iodide (1.5 eq).

  • Solvent: Add anhydrous acetonitrile.

  • Reagent Addition: Add trimethylsilyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to reflux as needed, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by chromatography or crystallization.

TMSI_Workflow Start Start: Aryl Methyl Ether Reagents Add TMSCl, NaI in Anhydrous Acetonitrile Start->Reagents Reaction In Situ TMSI Formation & Ether Cleavage Reagents->Reaction Workup Aqueous Workup Reaction->Workup Product Purified Phenol Workup->Product

Caption: Workflow for TMSI-mediated ether cleavage.

Alternative Reagent Comparison
ReagentTypical ConditionsAdvantagesDisadvantages
HI Reflux in aqueous solutionStrong, effective for many ethersHarsh conditions, low functional group tolerance, corrosive
BBr₃ -78 °C to RT in DCMHighly effective for aryl methyl ethers, mild conditionsHighly toxic, water-sensitive, corrosive
TMSI RT to reflux in MeCNMild conditions, good for sensitive substratesReagent instability (often made in situ), cost
Thiolates Reflux in DMFNon-acidic, good for base-stable substratesFoul odor, high temperatures often needed
Methionine/MSA Heated in methanesulfonic acidOdorless, "green" alternativeRequires strong acid, potential for side reactions
References
  • Wikipedia. Demethylation. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.
  • Ho, T. L., & Olah, G. A. (1978). Iodotrimethylsilane. Angewandte Chemie International Edition in English, 15(12), 774–788.
  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309. [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reagent Guides. American Chemical Society.
  • Driver, G., & Jarvis, K. E. (2017). Cleavage of ethers in an ionic liquid. Enhancement, selectivity and potential application. Organic & Biomolecular Chemistry, 15(26), 5556–5563. [Link]

  • Amherst College. (2022). Standard Operating Procedures (SOP) for working with Boron Tribromide. [Link]

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Validation & Comparative

A Researcher's Guide to the Kinetics and Mechanisms of Reactions Involving Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrogen iodide (HI) stands out in the chemist's toolkit as a uniquely potent reagent. Its exceptional acidity, combined with the strong nucleophilicity of its conjugate base, the iodide ion (I⁻), enables a range of powerful transformations in organic synthesis. However, harnessing its full potential requires a deep understanding of the underlying reaction kinetics and mechanisms. The outcome of a reaction involving HI is not arbitrary; it is dictated by a delicate interplay of substrate structure, reaction conditions, and the fundamental principles of physical organic chemistry.

This guide provides an in-depth comparison of two cornerstone reactions involving hydrogen iodide: the cleavage of ethers and the electrophilic addition to alkenes (hydroiodination). We will dissect their respective mechanisms, explore the kinetic profiles that govern their speed, and detail the experimental methodologies required to study them. For researchers and drug development professionals, mastering this knowledge is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Reaction System 1: Acidic Cleavage of Ethers with Hydrogen Iodide

Ethers are prized for their general lack of reactivity, making them excellent solvents for many chemical processes.[1][2] However, this stability can be overcome by forceful conditions, most notably refluxing with strong acids like HBr and HI.[1][3] HI is particularly effective in this regard. The cleavage of the robust C–O ether bond proceeds via nucleophilic substitution, but the specific pathway—Sₙ1 or Sₙ2—is critically dependent on the structure of the ether's alkyl groups.[4][5]

Mechanistic Deep Dive: A Tale of Two Pathways

The reaction is invariably initiated by the protonation of the ether's oxygen atom by HI.[1][6] This step is crucial as it converts the poor leaving group (alkoxide, RO⁻) into a much better one (alcohol, ROH).[6] From this common oxonium ion intermediate, the pathway diverges.

  • Sₙ2 Pathway (Primary & Secondary Ethers): If the carbon atoms attached to the oxygen are methyl, primary, or secondary, the iodide ion (I⁻) engages in a direct backside attack on the less sterically hindered carbon.[4][5] This concerted step displaces the alcohol and forms an alkyl iodide. For example, ethyl isopropyl ether is cleaved by HI to produce iodoethane and isopropyl alcohol, as the iodide preferentially attacks the less hindered ethyl group.[2][5] If an excess of HI is used, the alcohol formed can be subsequently converted into a second molecule of alkyl iodide.[4]

  • Sₙ1 Pathway (Tertiary, Benzylic, or Allylic Ethers): When one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the mechanism shifts.[4][6] Following protonation, the C–O bond cleaves heterolytically to form a stable carbocation and an alcohol molecule. This unimolecular, rate-determining step is followed by a rapid attack of the iodide ion on the carbocation.[7] This pathway is generally much faster than the Sₙ2 alternative.[5]

Aryl ethers, such as anisole, represent a special case. They are cleaved to yield a phenol and an alkyl iodide because the sp²-hybridized carbon of the aromatic ring is resistant to both Sₙ1 and Sₙ2 reactions.[3][4]

G cluster_0 Mechanism: Ether Cleavage with HI start R-O-R' + HI protonation Protonated Ether [R-OH+-R'] I- start->protonation Fast Protonation sn2_node SN2 Pathway (Primary/Secondary R) protonation->sn2_node sn1_node SN1 Pathway (Tertiary/Benzylic R) protonation->sn1_node sn2_attack I- attacks less hindered carbon sn2_node->sn2_attack sn2_product R-I + R'-OH sn2_attack->sn2_product Concerted sn1_cleavage Cleavage to form stable carbocation (R+) sn1_node->sn1_cleavage Rate-Determining Step sn1_attack I- attacks carbocation sn1_cleavage->sn1_attack sn1_product R-I + R'-OH sn1_attack->sn1_product Fast

Caption: Diverging Sₙ1 and Sₙ2 mechanisms for HI-mediated ether cleavage.

Kinetic Analysis & Experimental Protocol

The kinetics of ether cleavage reflect the underlying mechanism. For an Sₙ2 reaction, the rate is dependent on the concentration of both the protonated ether and the iodide nucleophile, leading to a second-order rate law: Rate = k[R-OH+-R'][I⁻]. For an Sₙ1 reaction, the rate is only dependent on the concentration of the protonated ether as it undergoes unimolecular cleavage in the rate-determining step: Rate = k[R-OH+-R'].

Monitoring these reactions, which often require heat, can be effectively achieved using Gas Chromatography (GC).[8] GC allows for the separation and quantification of volatile reactants (ether) and products (alkyl iodide, alcohol) over time.

  • Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, reflux condenser, and a temperature probe is assembled. The reactor temperature is maintained by a circulating oil bath.

  • Reagent Preparation: A standard solution of the ether substrate (e.g., 0.1 M) and an internal standard (e.g., dodecane, a non-reactive hydrocarbon) in a high-boiling, inert solvent (e.g., decalin) is prepared. A separate, concentrated solution of aqueous HI (e.g., 57 wt. %) is prepared.

  • Reaction Initiation: The ether solution is charged to the reactor and heated to the desired temperature (e.g., 100 °C). The reaction is initiated by adding a specified volume of the HI solution, marking this as time zero (t=0).

  • Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), a small aliquot (~0.1 mL) of the reaction mixture is withdrawn using a syringe.

  • Quenching: The aliquot is immediately injected into a vial containing a cold, biphasic mixture of an organic solvent (e.g., diethyl ether) and a basic aqueous solution (e.g., saturated NaHCO₃). This neutralizes the acidic catalyst, effectively stopping the reaction, and extracts the organic components.

  • Sample Analysis: The organic layer from the quenched sample is analyzed by GC. The instrument is calibrated beforehand with known concentrations of the starting ether and expected products to determine response factors relative to the internal standard.[8]

  • Data Processing: The peak areas of the ether and the alkyl iodide product are integrated and normalized against the internal standard's peak area. This allows for the calculation of their respective concentrations at each time point. Plotting the concentration of the starting material versus time allows for the determination of the reaction rate and the rate constant.

Reaction System 2: Electrophilic Addition of HI to Alkenes

The reaction of HI with alkenes, or hydroiodination, is a classic example of electrophilic addition. The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the HI molecule.[9][10] This reaction is typically fast and proceeds through a distinct carbocation intermediate, with a regioselectivity famously described by Markovnikov's rule.[11]

Mechanistic Deep Dive: The Rule of Carbocation Stability

The mechanism unfolds in two key steps:

  • Electrophilic Attack and Carbocation Formation: The π electrons of the alkene attack the hydrogen atom of HI, breaking the H-I bond. This forms a new C-H sigma bond and a carbocation intermediate on the adjacent carbon.[12] This initial step is the slowest and therefore the rate-determining step of the reaction.[12][13]

  • Nucleophilic Attack: The resulting iodide anion (I⁻), a potent nucleophile, rapidly attacks the electron-deficient carbocation, forming the final alkyl iodide product.[12]

The regioselectivity of the reaction is governed by the stability of the carbocation formed in the first step. According to Markovnikov's Rule , the hydrogen atom adds to the carbon of the double bond that already bears the greater number of hydrogen atoms.[11][14] The underlying reason for this is that this pathway leads to the formation of the more substituted—and therefore more stable—carbocation intermediate (tertiary > secondary > primary).[9][15]

G cluster_1 Mechanism: Electrophilic Addition of HI to an Alkene start Alkene + HI pi_attack Alkene π-bond attacks H in HI start->pi_attack carbocation More Stable Carbocation Intermediate + I- pi_attack->carbocation Rate-Determining Step i_attack Iodide (I-) attacks the carbocation carbocation->i_attack product Alkyl Iodide Product (Markovnikov) i_attack->product Fast

Caption: The two-step mechanism for Markovnikov addition of HI to an alkene.

Kinetic Analysis & Experimental Protocol

The rate of hydroiodination is dependent on the concentration of both the alkene and hydrogen iodide, as both are involved in the rate-determining first step. This results in a second-order reaction with the rate law: Rate = k[Alkene][HI].[12] The reactivity of hydrogen halides in this reaction increases significantly with decreasing H-X bond strength, making HI the most reactive in the series: HI > HBr > HCl > HF.[13][16]

Due to the high speed of these reactions, conventional sampling methods are often inadequate. The stopped-flow technique is an ideal method for studying the kinetics of such fast processes, allowing for measurements on a millisecond timescale.[17]

  • Instrumentation: A stopped-flow instrument is used, which consists of two drive syringes, a high-efficiency mixer, and an observation cell placed in the light path of a UV-Vis spectrophotometer.[18]

  • Reagent Preparation: Solution A is prepared by dissolving the alkene in a suitable UV-transparent solvent (e.g., heptane). Solution B is prepared by dissolving HI (can be generated in situ) in the same solvent. The concentrations are chosen such that after 1:1 mixing, they are at the desired starting values (e.g., 0.01 M alkene, 0.1 M HI for pseudo-first-order conditions).

  • Wavelength Selection: A wavelength is chosen where there is a significant change in absorbance upon reaction (e.g., disappearance of a reactant or appearance of a product).

  • Reaction Initiation and Data Acquisition:

    • The two drive syringes are rapidly and simultaneously depressed, forcing the reactant solutions through the mixer and into the observation cell.[17]

    • The flow is abruptly halted by a stopping syringe. This triggers the spectrophotometer to begin recording the absorbance at the chosen wavelength as a function of time.[19]

    • The time between mixing and the start of observation is known as the "dead time" of the instrument, typically 1-2 milliseconds.[18][20]

  • Data Analysis: The resulting absorbance vs. time curve is collected. This kinetic trace is then fitted to an appropriate integrated rate law (e.g., an exponential decay for pseudo-first-order conditions) to extract the observed rate constant (k_obs). By performing the experiment at several different concentrations of the excess reagent, the true second-order rate constant (k) can be determined.

Comparative Analysis

To provide a clear overview, the key mechanistic and kinetic features of the two reaction systems are summarized below.

Mechanistic Comparison
FeatureEther Cleavage with HIHydroiodination of Alkenes with HI
Reaction Type Nucleophilic Substitution (Sₙ1 or Sₙ2)Electrophilic Addition
Role of HI Acts as both a proton source (acid catalyst) and a source of the nucleophile (I⁻).Acts as an electrophile (source of H⁺) and a source of the nucleophile (I⁻).
Key Intermediate Oxonium ion; Carbocation (Sₙ1 path only)Carbocation
Rate-Determining Step Sₙ2: Nucleophilic attack of I⁻Sₙ1: Cleavage to form carbocationFormation of the carbocation
Governing Principle Steric hindrance vs. Carbocation stabilityCarbocation stability (Markovnikov's Rule)
Kinetic Comparison
FeatureEther Cleavage with HIHydroiodination of Alkenes with HI
General Rate Law Complex; depends on Sₙ1/Sₙ2 pathwayRate = k[Alkene][HI]
Typical Conditions Elevated temperature (reflux)Often rapid, even at or below room temperature
Kinetic Monitoring Slower methods (e.g., GC, NMR)Fast methods (e.g., Stopped-Flow)
Relative Rate Generally slower; requires breaking a strong C-O σ-bondGenerally faster; involves breaking a weaker C-C π-bond
Alternative Reagents
  • For Ether Cleavage: While HI is highly effective, HBr can also be used, though it is generally less reactive.[5] Forcing conditions are still required. Lewis acids, such as boron tribromide (BBr₃), are a powerful alternative that can often cleave ethers at much lower temperatures.[1] For convenience and safety, HI can be generated in situ from potassium iodide (KI) and a non-oxidizing acid like phosphoric acid (H₃PO₄).[1][3]

  • For Alkene Addition: The reactivity trend of hydrogen halides (HI > HBr > HCl) is directly correlated with their bond strength and acidity.[16] While all follow the same general mechanism, the reaction rates differ significantly.

General Workflow for Kinetic & Mechanistic Studies

Regardless of the specific reaction, a systematic approach is essential for elucidating kinetic and mechanistic details. The following workflow represents a best-practice model for such investigations.

G A Hypothesis Formulation (Propose Mechanism) B Experimental Design (Select Technique: GC, Stopped-Flow, etc.) A->B C Preliminary Runs (Identify Products, Estimate Rate) B->C D Systematic Kinetic Runs (Vary [Reactant], Temperature) C->D E Data Acquisition (Concentration vs. Time Data) D->E F Data Analysis (Determine Rate Law, k, Ea) E->F G Mechanistic Interpretation (Compare Data with Hypothesis) F->G G->A Revise Hypothesis H Refine or Confirm Mechanism G->H

Caption: A generalized workflow for conducting kinetic and mechanistic studies.

Conclusion

Hydrogen iodide is a versatile and powerful reagent whose reactivity is governed by well-defined mechanistic principles. The cleavage of ethers and the hydroiodination of alkenes, while both involving HI, proceed through fundamentally different pathways—nucleophilic substitution and electrophilic addition, respectively. This dictates not only the products formed but also the speed of the reaction and the experimental techniques required to study them. For the modern chemical researcher, a firm grasp of these kinetic and mechanistic details is not merely academic; it is a practical necessity for controlling chemical reactions and achieving desired synthetic outcomes with precision and efficiency.

References

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  • High-pressure stopped-flow spectrometer for kinetic studies of fast reactions by absorbance and fluorescence detection. PubMed. [Link]

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A Comparative Analysis of the Reducing Strength of Hydrohalic Acids: Principles and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of inorganic chemistry and synthetic applications, the hydrohalic acids (HX) are a fundamental class of reagents. While their acidic properties are well-understood, their capacity to act as reducing agents varies dramatically across the series. A nuanced understanding of this trend is critical for researchers in materials science, organic synthesis, and pharmaceutical development, where the selection of an appropriate reducing agent can dictate reaction pathways and product yields. This guide provides an in-depth comparison of the reducing strengths of hydrofluoric (HF), hydrochloric (HCl), hydrobromic (HBr), and hydroiodic (HI) acids, grounded in core chemical principles and substantiated by clear experimental evidence. The established trend in reducing strength is:

HI > HBr > HCl > HF

This document will elucidate the factors governing this trend and present a demonstrative experimental protocol to validate it.

Theoretical Framework: Unpacking the Periodic Trend

The capacity of a hydrohalic acid to act as a reducing agent is fundamentally tied to the ability of its conjugate base, the halide ion (X⁻), to lose an electron (i.e., to be oxidized). Two primary periodic properties govern this behavior: the H-X bond dissociation energy and the electronegativity (or ionic radius) of the halogen.

  • Bond Dissociation Energy (BDE): Before the halide can be oxidized, the H-X bond must be cleaved. As one descends the halogen group, the atomic radius of the halogen increases. This leads to a longer and weaker H-X bond.[1][2][3] Consequently, the energy required to break this bond decreases significantly from HF to HI.[1][4] A lower bond dissociation energy facilitates the release of the halide ion, making it more available to participate in a redox reaction.

  • Electronegativity and Ionic Radius: Electronegativity, the measure of an atom's ability to attract shared electrons, decreases down the group from fluorine to iodine.[5][6] This means that in the corresponding halide ion (X⁻), the outermost electron is held less tightly as the atomic size increases. The larger ionic radius and increased electron shielding in iodide (I⁻) compared to fluoride (F⁻) make its valence electron easier to remove.[6][7] Therefore, iodide is the most easily oxidized of the halide ions, making HI the strongest reducing agent in the series.

The interplay of these factors is visually summarized in the diagram below.

G cluster_factors Governing Periodic Trends (Top to Bottom of Group 17) cluster_consequence Consequences for Halide Ions (X⁻) cluster_result Resulting Property BDE Bond Dissociation Energy (HF > HCl > HBr > HI) EaseOfOxidation Ease of Oxidation (I⁻ > Br⁻ > Cl⁻ > F⁻) BDE->EaseOfOxidation Weaker bond easier to oxidize Radius Ionic Radius (F⁻ < Cl⁻ < Br⁻ < I⁻) Radius->EaseOfOxidation Larger ion electron easier to lose EN Electronegativity (F > Cl > Br > I) EN->EaseOfOxidation Lower EN electron held less tightly ReducingStrength Reducing Strength of HX (HI > HBr > HCl > HF) EaseOfOxidation->ReducingStrength Directly correlates to

Caption: Factors influencing the reducing strength of hydrohalic acids.

Experimental Validation: Reaction with Concentrated Sulfuric Acid

A classic and compelling demonstration of the varying reducing strengths of hydrohalic acids involves their in-situ generation from sodium halide salts (NaX) and subsequent reaction with concentrated sulfuric acid (H₂SO₄).[8][9] Concentrated H₂SO₄ serves a dual role: it is a strong acid capable of protonating the halide salt to form HX, and it is a potent oxidizing agent.[10] The extent to which it is reduced by the generated HX provides a clear, qualitative measure of the halide's reducing power.

  • Sodium Chloride (NaCl) and Sodium Fluoride (NaF): When concentrated H₂SO₄ is added to solid NaCl, steamy white fumes of hydrogen chloride (HCl) gas are produced.[8][10] The reaction is a simple acid-base displacement. The chloride ion is not a sufficiently strong reducing agent to reduce the sulfuric acid.[9][10] A similar outcome is observed with NaF.

    Reaction: NaX(s) + H₂SO₄(l) → NaHSO₄(s) + HX(g) (where X = F, Cl)

  • Sodium Bromide (NaBr): With NaBr, misty fumes of hydrogen bromide (HBr) are initially formed. However, HBr is a stronger reducing agent than HCl and is capable of reducing the concentrated H₂SO₄.[9] The HBr is oxidized to bromine (Br₂), visible as an orange-brown vapor, while the sulfuric acid (sulfur oxidation state +6) is reduced to sulfur dioxide (SO₂), a colorless, choking gas (sulfur oxidation state +4).[8][10][11]

    Redox Reaction: 2HBr(g) + H₂SO₄(l) → Br₂(g) + SO₂(g) + 2H₂O(l)

  • Sodium Iodide (NaI): The iodide ion is the most powerful reducing agent among the halides.[11] The initially formed hydrogen iodide (HI) reduces the concentrated H₂SO₄ to several products, demonstrating its superior reducing strength.[12] The sulfuric acid is reduced not only to SO₂ (+4) but also to elemental sulfur (S), a yellow solid (oxidation state 0), and even to hydrogen sulfide (H₂S), a gas with a rotten egg smell (oxidation state -2).[8][11][12] The HI is oxidized to purple-black solid iodine (I₂).

    Example Redox Reactions:

    • 2HI(g) + H₂SO₄(l) → I₂(s) + SO₂(g) + 2H₂O(l)

    • 6HI(g) + H₂SO₄(l) → 3I₂(s) + S(s) + 4H₂O(l)

    • 8HI(g) + H₂SO₄(l) → 4I₂(s) + H₂S(g) + 4H₂O(l)[12]

Summary of Experimental Observations
Sodium Halide (NaX)Initial Product (HX)Further Redox ProductsEvidence of Reducing Strength
NaF / NaCl HF / HCl (Misty Fumes)NoneWeakest: Not strong enough to reduce H₂SO₄.[9][10]
NaBr HBr (Misty Fumes)Br₂ (Orange Vapor), SO₂ (Choking Gas)Moderate: Reduces H₂SO₄ from +6 to +4.[8][11]
NaI HI (Misty Fumes)I₂ (Purple/Black Solid), SO₂, S (Yellow Solid), H₂S (Rotten Egg Smell)Strongest: Reduces H₂SO₄ from +6 to +4, 0, and -2.[8][11][12]

Experimental Protocol: A Self-Validating Workflow

This protocol describes a qualitative experiment to demonstrate the relative reducing strengths of the halide ions.

Objective: To visually compare the products formed from the reaction of different sodium halide salts with concentrated sulfuric acid.

Safety Warning: This experiment must be performed in a certified fume hood. Concentrated sulfuric acid is extremely corrosive. The gaseous products (HX, SO₂, H₂S) are toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

G start Start prep 1. Preparation Place ~0.5g of NaCl, NaBr, and NaI into three separate, dry test tubes. start->prep add_h2so4 2. Reagent Addition Carefully add 1-2 mL of concentrated H₂SO₄ to each tube. prep->add_h2so4 observe 3. Observation Record all visual and olfactory changes immediately and over 5 minutes. (Note: Waft gases cautiously). add_h2so4->observe compare 4. Comparison & Analysis Compare the products formed in each tube. - NaCl: White fumes only? - NaBr: Orange vapor? - NaI: Purple vapor, yellow solid? observe->compare conclusion 5. Conclusion Relate observations to the trend in reducing strength: I⁻ > Br⁻ > Cl⁻ compare->conclusion end End conclusion->end

Caption: Experimental workflow for comparing halide reducing strength.

Materials:

  • Solid Sodium Chloride (NaCl)

  • Solid Sodium Bromide (NaBr)

  • Solid Sodium Iodide (NaI)

  • Concentrated Sulfuric Acid (~98%)

  • Dry test tubes (3) and test tube rack

  • Pipette or dropper

Methodology:

  • Preparation: Place approximately 0.5 g of each solid sodium halide salt into its own clean, dry test tube, ensuring the tubes are clearly labeled.

  • Reagent Addition: In a fume hood, carefully add 1-2 mL of concentrated sulfuric acid to the test tube containing NaCl. Observe the reaction.

  • Observation: Record all observations, noting the color and nature of any gases or solids produced.

  • Repeat: Repeat steps 2 and 3 for the test tubes containing NaBr and NaI.

  • Analysis: Compare the results across the three test tubes. The absence of color in the NaCl tube, the appearance of orange-brown Br₂ vapor in the NaBr tube, and the formation of multiple colored products (purple I₂, yellow S) in the NaI tube provide a direct, qualitative validation of the trend in reducing strength.

Conclusion

The reducing strength of the hydrohalic acids increases markedly down the halogen group, following the order HI > HBr > HCl > HF. This trend is a direct consequence of fundamental periodic properties, namely the decrease in H-X bond dissociation energy and the decrease in halogen electronegativity with increasing atomic size. These factors make the larger halide ions, particularly iodide, more susceptible to oxidation. The reaction of halide salts with concentrated sulfuric acid provides a clear and definitive experimental demonstration of this principle, serving as a valuable and illustrative tool for researchers and professionals in the chemical sciences.

References

  • Cambridge (CIE) A Level Chemistry. (2025). Reactions of the Halide Ions.
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  • ChemistryStudent. (n.d.). Group 7 Halogens and their Electronegativities (A-Level).
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A Comparative Guide to the Spectroscopic Validation of Reaction Intermediates in Hydrogen Iodide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a granular understanding of reaction mechanisms is paramount. In the realm of halogen chemistry, hydrogen iodide (HI) plays a pivotal role, acting as a potent reducing agent, a catalyst in various organic transformations, and a key species in atmospheric and materials science. The transient, highly reactive intermediates that govern these processes are often the missing link in elucidating reaction pathways, optimizing yields, and ensuring product specificity. Their direct observation and characterization are, therefore, not merely academic exercises but essential steps in advancing chemical synthesis and analysis.

This guide provides an in-depth comparison of modern spectroscopic techniques for the validation of reaction intermediates in HI chemistry. Moving beyond a simple enumeration of methods, we will delve into the causality behind experimental choices, emphasizing the principles of self-validating protocols and grounding our discussion in authoritative, peer-reviewed data.

The Fleeting World of HI Reaction Intermediates

The chemistry of hydrogen iodide is rich with short-lived species that dictate the course of a reaction. The primary photochemical event, the photolysis of HI, serves as a fundamental example, generating hydrogen and iodine atoms:

HI + hν → H• + I•

These primary intermediates can then engage in a cascade of secondary reactions, leading to the formation of molecular hydrogen (H₂) and iodine (I₂), or participate in more complex catalytic cycles. In the presence of other molecules, a host of other intermediates, such as the hydrogen diiodide radical (IHI•) and various iodine oxides (e.g., IO•), can be formed. The direct spectroscopic detection of these species is challenging due to their low concentrations and short lifetimes.

A Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique is dictated by the specific intermediate of interest, its expected lifetime, and the reaction conditions (gas phase, solution, or on a catalyst surface). Here, we compare the leading methods for the in-situ characterization of HI reaction intermediates.

Spectroscopic TechniquePrincipleTypical Time ResolutionKey Intermediates Detected in HI ChemistryStrengthsLimitations
Femtosecond Transient Absorption Spectroscopy (fs-TAS) A "pump" laser pulse initiates the reaction, and a time-delayed "probe" pulse measures the change in absorbance of the sample.[1][2][3][4]Femtoseconds to nanoseconds[1][2]H•, I• (indirectly via spectral changes of reactants and products)Ultrafast time resolution allows for the observation of the primary photochemical events in real-time.[1][2]Provides electronic, but limited structural, information. Can be complex to deconvolve overlapping spectra.
Time-Resolved Infrared (TR-IR) Spectroscopy Similar to TAS, but the probe is an infrared beam, providing vibrational information about the transient species.[5][6]Picoseconds to microsecondsIHI•, hydrogen-bonded complexes[7][8][9]Provides structural information (bond vibrations) of intermediates.[5][6]Can be challenging to obtain high signal-to-noise for weakly absorbing species.
Cavity Ring-Down Spectroscopy (CRDS) Measures the decay rate of light in a high-finesse optical cavity to determine absolute absorbance with high sensitivity.[10][11][12][13]Microseconds to millisecondsIO• and other iodine-containing radicals[10][11][12]Extremely high sensitivity for gas-phase species, allowing for quantitative concentration measurements.[13]Limited to species with known absorption cross-sections in the interrogated spectral region.
Photoionization Mass Spectrometry (PIMS) / Velocity Map Imaging (VMI) A laser ionizes the reaction products, which are then detected by a mass spectrometer. VMI provides information on the velocity and angular distribution of the fragments.[14][15][16]Nanoseconds to microsecondsH•, I• (and their kinetic energy release)[14][15][16][17][18][19][20]Provides mass identification and detailed information on the dissociation dynamics.[21][22][23]Can be a "hard" ionization technique, potentially fragmenting larger, weakly bound intermediates.
Matrix Isolation Spectroscopy Reactive intermediates are generated in the gas phase and then trapped in an inert solid matrix (e.g., argon) at cryogenic temperatures for spectroscopic analysis.[7][8][9][24][25]Stable for hoursIHI•, HI complexes[7][8][9]Allows for the stabilization and detailed spectroscopic characterization of highly reactive species.[25]The matrix environment can perturb the spectroscopy of the isolated species. Not an in-situ technique for solution or catalytic reactions.
Operando Spectroscopy The simultaneous characterization of a catalyst under reaction conditions and the measurement of its catalytic activity.[26][27][28][29][30]Seconds to hoursSurface-adsorbed intermediates, catalyst structural changesProvides a direct correlation between the structure of the catalyst and its performance in real-time.[26][27][30]Technically challenging to design reactor cells that are compatible with both the reaction conditions and the spectroscopic technique.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of experimental data hinges on self-validating protocols. This means incorporating internal checks and controls that confirm the identity and behavior of the observed intermediates.

Protocol 1: Femtosecond Transient Absorption Spectroscopy of HI Photodissociation

This protocol is designed to observe the primary photochemical event in the photolysis of HI.

  • Sample Preparation: Prepare a dilute solution of HI in a non-reactive, UV-transparent solvent (e.g., hexane). The concentration should be adjusted to have an optical density of ~0.5 at the pump wavelength.

  • Experimental Setup:

    • A Ti:Sapphire laser system generates femtosecond pulses (e.g., 800 nm, <100 fs).

    • The beam is split into a pump and a probe beam.

    • The pump beam is frequency-doubled to a UV wavelength (e.g., 266 nm) to initiate HI photolysis.

    • The probe beam is focused into a suitable crystal (e.g., CaF₂) to generate a white-light continuum.

    • The pump and probe beams are focused onto the sample, and the probe beam is directed to a spectrometer with a CCD detector.

  • Data Acquisition:

    • Record the spectrum of the probe beam with and without the pump beam at various time delays.

    • The change in absorbance (ΔA) is calculated as a function of wavelength and time.

  • Data Analysis and Validation:

    • The initial decay of the HI ground-state bleach and the appearance of new transient features are monitored.

    • The kinetics of the spectral changes should be independent of the probe wavelength, confirming they belong to the same transient species.

    • The quantum yield of HI dissociation can be estimated and compared to literature values as a validation step.

Protocol 2: In-Situ/Operando Infrared Spectroscopy of a Catalytic Reaction Involving HI

This protocol outlines the investigation of a heterogeneous catalytic reaction where HI is a reactant or intermediate.

  • Catalyst Preparation: Prepare the catalyst in a form suitable for IR spectroscopy (e.g., a pressed pellet or a thin film on an IR-transparent window).

  • Reactor Cell: Utilize a specialized in-situ/operando IR cell that allows for heating the catalyst under a controlled flow of reactant gases while acquiring IR spectra.

  • Experimental Procedure:

    • Place the catalyst in the reactor cell and pre-treat it under appropriate conditions (e.g., reduction in H₂).

    • Introduce the reactant gas mixture (including the precursor to HI or HI itself) and heat the catalyst to the reaction temperature.

    • Simultaneously, record IR spectra of the catalyst surface and analyze the effluent gas stream with a mass spectrometer or gas chromatograph to measure catalytic activity.

  • Data Analysis and Validation:

    • Identify vibrational bands corresponding to adsorbed intermediates on the catalyst surface.

    • Correlate the intensity of these intermediate bands with the catalytic activity (product formation rate). A direct correlation provides strong evidence for the role of the observed species in the catalytic cycle.

    • Perform isotope labeling studies (e.g., using DI instead of HI) to confirm the assignment of vibrational modes.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a simplified HI reaction pathway and the general workflow for transient absorption spectroscopy.

HI_Reaction_Pathway cluster_products Products HI HI H_rad H• HI->H_rad Photolysis I_rad I• HI->I_rad Photolysis hv H2 H₂ H_rad->H2 + H• I2 I₂ I_rad->I2 + I• IHI_rad IHI• I_rad->IHI_rad + HI

Caption: Simplified reaction pathway for HI photolysis.

TAS_Workflow Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter PumpPath Frequency Conversion (Pump) BeamSplitter->PumpPath ProbePath White Light Generation (Probe) BeamSplitter->ProbePath Sample Sample PumpPath->Sample ProbePath->Sample Spectrometer Spectrometer Sample->Spectrometer Data ΔA vs. Time & Wavelength Spectrometer->Data

Caption: General workflow for transient absorption spectroscopy.

Conclusion

The spectroscopic validation of reaction intermediates in HI chemistry is a dynamic and evolving field. By carefully selecting the appropriate technique and designing self-validating experimental protocols, researchers can gain unprecedented insights into the mechanisms that govern these important chemical transformations. This guide has provided a comparative overview of the key spectroscopic methods, along with practical protocols and conceptual diagrams, to empower scientists in their quest to unravel the intricate dance of molecules at the heart of chemical reactivity.

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  • Chatterley, A. S., et al. (2022). Photoionization and Photofragmentation Dynamics of I2 in Intense Laser Fields: A Velocity-Map Imaging Study. The Journal of Physical Chemistry A, 126(46), 8639-8650. [Link]

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A Comparative Guide to the Kinetic Analysis of Iodide Oxidation by Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding reaction kinetics is paramount for process optimization, stability testing, and formulation development. The oxidation of iodide (I⁻) by hydrogen peroxide (H₂O₂) is a classic and versatile reaction that serves as an excellent model system for studying chemical kinetics. This guide provides an in-depth, comparative analysis of common methodologies for determining the kinetic parameters of this reaction, grounded in established scientific principles and experimental data.

Theoretical Framework: Understanding the Reaction Mechanism

The reaction between hydrogen peroxide and iodide ions in an acidic medium proceeds according to the net ionic equation:

H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O [1]

This overall reaction is believed to occur through a two-step mechanism:

  • H₂O₂ + I⁻ → H₂O + HOI (slow)

  • HOI + I⁻ → OH⁻ + I₂ (fast)

  • OH⁻ + H⁺ → H₂O (fast)

The first step, the formation of hypoiodite (HOI), is the rate-determining step. Therefore, the rate of the reaction is primarily dependent on the concentrations of hydrogen peroxide and iodide ions. The general form of the rate law is expressed as:

Rate = k[H₂O₂]ˣ[I⁻]ʸ[H⁺]ᶻ

where k is the rate constant, and x, y, and z are the reaction orders with respect to H₂O₂, I⁻, and H⁺, respectively. While the reaction is acid-catalyzed, in many experimental setups, the concentration of H⁺ is held constant, simplifying the rate law to:

Rate = k'[H₂O₂]ˣ[I⁻]ʸ where k' = k[H⁺]ᶻ[1]

Our primary objective is to experimentally determine the values of x, y, and the activation energy (Ea) of the reaction.

Methodologies for Kinetic Analysis: A Comparative Overview

Several techniques can be employed to monitor the progress of the iodide oxidation reaction. The choice of method depends on the available instrumentation, desired accuracy, and the specific kinetic parameters being investigated. Here, we compare the two most prevalent methods: the Iodine Clock Reaction (a visual method) and Spectrophotometry (an instrumental method).

Method Principle Advantages Disadvantages Best Suited For
Iodine Clock Reaction A small, known amount of a reducing agent (e.g., sodium thiosulfate, S₂O₃²⁻) is added to the reaction mixture along with a starch indicator. The thiosulfate immediately consumes the iodine (I₂) as it is formed. Once the thiosulfate is depleted, the newly formed I₂ reacts with starch to produce a sudden, dramatic blue-black color change. The time taken for this color change is inversely proportional to the initial reaction rate.[2][3][4]- Simple, visual, and requires minimal equipment (stopwatch, glassware).[5][6] - Excellent for demonstrating kinetic principles in educational settings. - Provides a good approximation of the initial rate.[1]- Less precise than instrumental methods. - Relies on a secondary reaction, which can introduce complexities. - The "clock" time is an average rate over a short period, not a true instantaneous initial rate.- Determining reaction orders using the method of initial rates. - Investigating the effects of concentration and temperature on reaction rates in a qualitative or semi-quantitative manner.
Spectrophotometry This method directly monitors the formation of iodine (I₂) or, more accurately, the triiodide ion (I₃⁻), which forms in the presence of excess iodide (I₂ + I⁻ ⇌ I₃⁻). The triiodide ion has a strong absorbance in the UV-Vis spectrum (around 350 nm). The rate of reaction is determined by measuring the change in absorbance over time.[7][8][9]- High precision and accuracy. - Provides continuous, real-time data on the product concentration. - Allows for the determination of the instantaneous reaction rate at any point in time.- Requires a UV-Vis spectrophotometer. - Can be more complex to set up and calibrate. - Potential for interference from other species that absorb at the same wavelength.- Precise determination of rate constants and activation energy. - Studying reaction mechanisms in detail. - When high-quality, continuous data is required for modeling or publication.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for determining the reaction orders and activation energy using the Iodine Clock method, chosen for its accessibility and illustrative power.

Determining Reaction Orders via the Method of Initial Rates

The core principle of this method is to vary the initial concentration of one reactant while keeping the concentrations of all other reactants and the temperature constant. By observing the effect on the initial reaction rate, the order with respect to the varied reactant can be determined.[1][10]

  • 0.1 M Potassium Iodide (KI) solution

  • 0.1 M Hydrogen Peroxide (H₂O₂) solution

  • 0.005 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Buffer solution (e.g., acetate buffer) to maintain constant pH

Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Prep_A Prepare Solution A: KI, Na₂S₂O₃, Starch, Buffer, H₂O Mix Mix Solutions A & B Start Timer Prep_A->Mix Prep_B Prepare Solution B: H₂O₂ Prep_B->Mix Observe Observe for Blue Color Mix->Observe Reaction Proceeds Stop Stop Timer Record Time (Δt) Observe->Stop Color Change Calc_Rate Calculate Rate: Rate ∝ 1/Δt Stop->Calc_Rate Vary_Conc Vary [Reactant] Repeat Experiment Calc_Rate->Vary_Conc Vary_Conc->Mix Next Run Det_Order Determine Reaction Order Vary_Conc->Det_Order ActivationEnergy yaxis Potential Energy xaxis Reaction Progress reactants Reactants (H₂O₂ + 2I⁻) products Products (I₂ + 2H₂O) reactants->products   ΔH ts_uncat Transition State (Uncatalyzed) ts_cat Transition State (Catalyzed) path_uncat Ea (Uncatalyzed) path_cat Ea (Catalyzed) c1->c2 c1->c4 c2->c3 c4->c3 e1_start->e1_end e2_start->e2_end

Sources

A Senior Application Scientist's Guide to the Solvent-Dependent Acidity of Hydroiodic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroiodic acid (HI), while categorized as a strong acid, does not possess a single, universal measure of its strength. Its effective acidity is a dynamic property, profoundly influenced by the choice of solvent. In aqueous solutions, the "leveling effect" masks its true proton-donating power, rendering it indistinguishable from other strong acids like HBr and HCl.[1][2] This guide delineates the mechanistic principles governing the acidity of HI in different solvent systems, moving beyond water to explore differentiating solvents such as acetic acid and dimethyl sulfoxide (DMSO). By understanding these solvent-solute interactions, researchers can precisely control reaction conditions, optimize catalytic processes, and make informed decisions in synthetic and pharmaceutical chemistry. We will explore the theoretical underpinnings, present comparative experimental data, and provide actionable protocols for measuring acidity in non-aqueous media.

Beyond Aqueous pKa: The Relativity of Acid Strength

In introductory chemistry, the strength of an acid is often presented as an intrinsic property, quantified by its pKa value in water. For hydroiodic acid, this value is typically cited as being between -9.3 and -11.[3][4] However, this figure is largely theoretical and a consequence of the leveling effect of water.[5][6]

Water is an amphiprotic solvent, meaning it can act as both a proton acceptor (a base) and a proton donor (an acid).[7] When an acid stronger than the hydronium ion (H₃O⁺) is dissolved in water, it completely and irreversibly donates its proton to a water molecule.[8]

Reaction: HI + H₂O → I⁻ + H₃O⁺

Because this reaction goes to completion, the strongest acid that can exist in a measurable equilibrium in water is H₃O⁺.[5][7] Consequently, the inherent differences in acidity between HI, HBr, HCl, and HClO₄ are "leveled" out; they all appear equally and completely dissociated.[6] To unmask the true, relative strengths of these acids, one must employ a differentiating solvent —a solvent that is a weaker base than water and will therefore be protonated to different extents by different strong acids.[7]

The Role of the Solvent: A Mechanistic Overview

The interaction between an acid and its solvent is not a passive process. Several key solvent properties dictate the extent of acid dissociation and thus, its effective strength.[9][10]

  • Protic vs. Aprotic Nature: Protic solvents contain acidic protons, typically in hydroxyl (-OH) or amine (-NH) groups, and can act as hydrogen-bond donors.[11][12] They actively participate in the dissociation by accepting the acid's proton. Aprotic solvents lack these acidic protons and cannot donate hydrogen bonds, though they may still be polar and act as hydrogen-bond acceptors.[12][13]

  • Dielectric Constant (ε): This property reflects the solvent's ability to separate ions. A high dielectric constant, like that of water (ε ≈ 80), is effective at shielding the electrostatic attraction between the newly formed proton (solvated) and the conjugate base (I⁻), promoting dissociation.[9]

  • Solvation Effects: The stability of the resulting ions is paramount. Protic solvents are excellent at solvating both the proton (e.g., as H₃O⁺) and the anion (e.g., I⁻) through hydrogen bonding. Polar aprotic solvents, like DMSO, are excellent at solvating cations but are significantly poorer at solvating anions.[14]

The interplay of these factors determines whether a solvent levels or differentiates the strengths of strong acids.

Comparative Analysis: HI Acidity in Key Solvent Systems

The effective acidity of HI changes dramatically as we move from the familiar aqueous environment to less basic, differentiating solvents.

Water (H₂O): The Great Leveler

As discussed, water's relatively high basicity and strong solvating power for both cations and anions cause the complete dissociation of HI.[15] It is impossible to experimentally distinguish the acidity of HI from other hydrohalic acids (except HF) in an aqueous medium. All are simply "strong acids."

AcidpKa (in Water)
HI ~ -9.5 to -11 [4][16]
HBr~ -8.8[16]
HCl~ -5.9[16]
HClO₄~ -15.2[16]
Table 1: Leveled pKa values of strong acids in water. Note the large uncertainties and theoretical nature of these values, all indicating complete dissociation.
Acetic Acid (CH₃COOH): A Differentiating Protic Medium

Anhydrous acetic acid is a significantly weaker base than water.[5] When HI is dissolved in it, an equilibrium is established where the acetic acid is protonated to form the acetonium ion (CH₃COOH₂⁺).

Reaction: HI + CH₃COOH ⇌ I⁻ + CH₃COOH₂⁺

Because acetic acid is a reluctant proton acceptor, the position of this equilibrium is sensitive to the intrinsic strength of the acid (HI). This allows for the differentiation between strong acids. In this medium, HI is demonstrably a stronger acid than HCl or HBr.

Dimethyl Sulfoxide (DMSO): The Polar Aprotic Differentiator

DMSO is a polar aprotic solvent with a high dielectric constant (ε ≈ 47) but no ability to donate hydrogen bonds.[13] It is a weaker base than water, making it a differentiating solvent.[14] Its primary mode of interaction is the strong solvation of the proton, while the iodide anion (I⁻) is left relatively "naked" and less stabilized compared to its state in water. This destabilization of the anion makes the overall dissociation less favorable than in water, resulting in higher pKa values.[14] Despite this, the relative order of acidity among the hydrohalic acids is preserved and even amplified.

AcidpKa (in Water)pKa (in DMSO)
HI ~ -9.5-10.9 [16]
HBr~ -8.8-6.8[16]
HCl~ -5.9-2.0[16]
Table 2: Comparison of recommended pKa values in Water and DMSO. The spread in pKa values in DMSO clearly demonstrates its differentiating effect, confirming HI as the strongest of the hydrohalic acids.
Visualizing Dissociation Pathways

The following diagrams illustrate the fundamental difference in how protic and aprotic solvents mediate the dissociation of hydroiodic acid.

Caption: Dissociation of HI in a protic solvent like water.

NMR_Workflow A Prepare Sample (Analyte + Indicators in Base/Solvent) B Carefully layer acidic solution on top in NMR tube A->B C Allow Diffusion (Establishes pH gradient over time) B->C D Acquire 1D ¹H NMR Chemical Shift Image (CSI) C->D E Process Data D->E F Correlate analyte chemical shift (δ_obs) with indicator shifts (pH) E->F G Fit data to Henderson-Hasselbalch equation to determine pKa F->G

Caption: Workflow for NMR-based pKa determination.

Conclusion: Practical Implications for Researchers

The choice of solvent is not merely a matter of solubility; it is a powerful tool for modulating the reactivity of acids like HI.

  • In Synthesis: For reactions requiring a potent but non-nucleophilic proton source, a solution of HI in a non-coordinating, differentiating solvent like dichloromethane can deliver higher effective acidity than an aqueous solution. Conversely, to favor the nucleophilic properties of the iodide ion, a polar protic solvent that fully dissociates the HI and solvates the iodide is preferable. [17]* In Catalysis: In acid-catalyzed reactions, such as the Cativa process for acetic acid production where HI is a co-catalyst, the solvent system is engineered to optimize the protonation state of intermediates and catalyst turnover. [3]* In Drug Development: Understanding how the pKa of an active pharmaceutical ingredient (API) shifts in different solvent environments is critical for salt selection, crystallization studies, and predicting behavior in physiological, non-aqueous environments like cell membranes. [18] By moving beyond the limitations of the aqueous framework, scientists can harness the solvent-dependent nature of acidity to achieve greater control and precision in their chemical endeavors. The principles and data presented here provide a foundational guide for making rational solvent choices when working with hydroiodic acid.

References

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A Comparative Analysis of Theoretical and Experimental Bond Dissociation Energies of Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical physics and drug development, a precise understanding of bond energetics is paramount. The bond dissociation energy (BDE), the energy required to homolytically cleave a chemical bond, serves as a fundamental descriptor of bond strength and a critical parameter in thermodynamic and kinetic models. This guide provides an in-depth comparison of the theoretical and experimental methodologies used to determine the bond dissociation energy of hydrogen iodide (HI), a molecule of significant interest in both fundamental chemical research and synthetic applications.

The Significance of Bond Dissociation Energy

The BDE of a molecule, often denoted as D₀ (at 0 K) or ΔH°₂₉₈ (at 298 K), represents the standard enthalpy change of the reaction in which a bond is broken homolytically, yielding two radical fragments.[1] For hydrogen iodide, this process is represented by:

HI(g) → H•(g) + I•(g)

A thorough grasp of the H-I bond strength is crucial for predicting reaction outcomes, understanding reaction mechanisms, and modeling chemical systems. Both computational and experimental chemists have devoted considerable effort to determining this value with high accuracy. This guide will explore the nuances of these two complementary approaches.

Theoretical Frameworks for Calculating Bond Dissociation Energy

Computational chemistry offers a powerful, in silico alternative to experimental measurement. The core principle involves calculating the total electronic energies of the parent molecule (HI) and its resulting radical fragments (H• and I•). The BDE is then determined by the difference between these energies.

BDE = E(H•) + E(I•) - E(HI)

The accuracy of this calculation is heavily dependent on the chosen theoretical method and basis set.

Key Computational Methods:
  • Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.

    • Hartree-Fock (HF): This is a foundational method that provides a reasonable starting point but often lacks the accuracy required for precise BDE calculations due to its neglect of electron correlation.

    • Møller-Plesset Perturbation Theory (MP2): This method improves upon HF by adding electron correlation, offering better accuracy for many systems.

    • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Regarded as the "gold standard" in computational chemistry, CCSD(T) provides highly accurate results but is computationally expensive, making it more suitable for smaller molecules like HI.[2]

  • Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical.[3]

    • B3LYP: A widely used hybrid functional, though it can sometimes underestimate BDEs.[2][4][5]

    • B3P86: This functional has been shown to be particularly reliable for calculating the BDEs of halogenated molecules.[6][7]

    • M06-2X, M05-2X, M08-HX: These "Minnesota" functionals often yield highly accurate BDE values, outperforming many other functionals for main-group chemistry.[3][5]

The selection of a basis set, which mathematically describes the atomic orbitals, is also crucial. Larger basis sets, such as those including diffuse and polarization functions (e.g., 6-311++G(2df,p)), are generally required for accurate BDE calculations.[6] For heavy elements like iodine, corrections for relativistic effects and spin-orbit coupling are also necessary for achieving high accuracy.[6]

Experimental Determination of Bond Dissociation Energy

Experimental methods provide the benchmark against which theoretical results are validated. These techniques directly probe the energy required to cleave the H-I bond.

Primary Experimental Techniques:
  • Electronic Spectroscopy: This method involves observing the absorption of ultraviolet or visible light by a molecule, which can promote it to an excited electronic state.[8] If the absorbed photon has sufficient energy, it can lead to the dissociation of the molecule. The BDE can be determined by identifying the precise wavelength (and thus energy) at which dissociation begins to occur.[8][9]

  • Photoionization Mass Spectrometry (PIMS): PIMS is a powerful technique for determining thermochemical data.[10] It involves irradiating a molecule with a tunable light source. The energy of the light is scanned until the appearance of a fragment ion is detected by a mass spectrometer.[10] For HI, the relevant process would be dissociative ionization. The BDE can be derived using a thermochemical cycle that involves the appearance energy of the fragment, the ionization energy of one of the atoms, and the ionization energy of the molecule.[11][12]

Protocol: BDE Determination via Photodissociation Spectroscopy
  • Sample Preparation: A gaseous sample of hydrogen iodide is introduced into a specialized absorption cell at low pressure to minimize intermolecular interactions.

  • Light Source: A tunable light source, such as a deuterium lamp passed through a monochromator or a tunable laser, is used to generate a beam of photons with a well-defined and adjustable wavelength.

  • Irradiation: The light beam is passed through the HI sample cell.

  • Detection: A detector placed after the sample cell measures the intensity of the transmitted light.

  • Spectral Acquisition: The wavelength of the incident light is systematically scanned, and the absorbance of the sample is recorded at each wavelength. This generates an absorption spectrum.

  • Data Analysis: The spectrum is analyzed to identify the onset of a continuous absorption region, which signifies the transition to a dissociative electronic state. The energy corresponding to the wavelength at the start of this continuum provides the bond dissociation energy. Adjustments for the zero-point vibrational energy of the molecule are necessary to obtain the precise D₀ value.

Below is a diagram illustrating the general workflow for this experimental approach.

G cluster_setup Experimental Setup cluster_process Measurement & Analysis cluster_output Result LightSource Tunable Light Source (e.g., Laser/Lamp + Monochromator) SampleCell HI Gas Sample Cell LightSource->SampleCell Incident Light (hν) Detector Detector SampleCell->Detector Transmitted Light Scan Scan Wavelength (λ) Detector->Scan Record Record Absorbance vs. λ Scan->Record Analyze Analyze Spectrum Record->Analyze Determine Determine Dissociation Onset Analyze->Determine BDE Bond Dissociation Energy (D₀) Determine->BDE

Caption: Workflow for BDE determination using photodissociation spectroscopy.

Data Comparison: Theoretical vs. Experimental Values

The following table summarizes selected theoretical and experimental values for the bond dissociation energy of hydrogen iodide.

Method TypeSpecific Method/FunctionalBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)Reference
Experimental Thermochemical Data298.3 ± 0.471.3 ± 0.1NIST WebBook[13]
Experimental Thermochemical Calculation29771.0Chemistry LibreTexts[14]
Theoretical B3P86/6-311++G(2df,p)~292.3~69.9Derived from study[6]
Theoretical G2 Theory~299.3~71.5Derived from study[6]

*Values are estimated based on reported deviations from experimental data for similar halogenated molecules in the cited literature, as direct calculated values for HI were not explicitly listed in the snippets. The B3P86 functional was noted to have a root mean square deviation of 6 kJ/mol, and G2 theory had a 9 kJ/mol deviation for enthalpies of formation.[6]

Analysis of Results

There is a strong congruence between the experimentally determined values for the H-I bond dissociation energy, which center around 297-298 kJ/mol (approx. 71 kcal/mol) .[13][14] This consistency across different experimental evaluations lends high confidence to this value as the benchmark.

High-level theoretical methods, such as G2 theory, show excellent agreement with the experimental benchmark.[6] Density Functional Theory, particularly with functionals like B3P86, also provides a reliable estimate, though it may slightly underestimate the BDE.[6][7] The small discrepancies between theoretical and experimental values can be attributed to several factors:

  • Inherent Approximations in Functionals: DFT functionals are approximations of the true exchange-correlation energy, leading to small intrinsic errors.

  • Basis Set Incompleteness: While large basis sets are used, they are still an approximation of a complete set.

  • Relativistic Effects: For a heavy atom like iodine, relativistic effects can be significant. While often accounted for, residual errors can persist.

  • Experimental Uncertainty: All experimental measurements have an associated uncertainty, although for the H-I BDE, this is quite low.[1][13]

Conclusion and Recommendations

Both theoretical and experimental approaches provide invaluable insights into the bond dissociation energy of hydrogen iodide. The experimental value of approximately 298 kJ/mol is well-established and serves as a reliable benchmark.

For researchers and drug development professionals, the following recommendations are offered:

  • For Benchmarking: When validating new computational methods or functionals, the experimental BDE of HI is an excellent test case.

  • For Predictive Modeling: For routine calculations where high accuracy is needed without prohibitive computational cost, DFT methods using functionals like B3P86 or the M06-2X functional family are recommended.[3][6]

  • For Highest Accuracy: When the utmost precision is required for a small molecule, high-level ab initio methods such as CCSD(T) with large basis sets and corrections for relativistic effects should be employed.

Ultimately, the synergy between computational predictions and experimental measurements provides the most robust understanding of chemical bonding, enabling more accurate modeling and prediction of chemical reactivity.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for HI (Hydrogen iodide). [Link]

  • NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of molecules with a given atom. [Link]

  • NIST. (n.d.). NIST Computational Chemistry Comparison and Benchmark Database - SRD 101. [Link]

  • NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB compare calculated bond lengths. [Link]

  • Morse, M. D. (2023). Bond dissociation energies of diatomic transition metal nitrides. The Journal of Chemical Physics, 158(8). [Link]

  • Pribble, R. N. (2025). Electronic Spectroscopy. LibreTexts. [Link]

  • NIST. (n.d.). Hydrogen iodide. NIST Chemistry WebBook. [Link]

  • Pang, Y., et al. (2022). Ionization energies and cationic bond dissociation energies of RuB, RhB, OsB, IrB, and PtB. The Journal of Chemical Physics, 157(7). [Link]

  • Legon, A. C. (2023). Hydrogen-Bond Dissociation Energies from the Properties of Isolated Monomers. The Journal of Physical Chemistry A, 127(21), 4649–4660. [Link]

  • Legon, A. C. (2023). Hydrogen-Bond Dissociation Energies from the Properties of Isolated Monomers. ResearchGate. [Link]

  • Papajak, E., & Truhlar, D. G. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. [Link]

  • Yao, X.-Q., et al. (2003). Accurate Calculations of Bond Dissociation Enthalpies with Density Functional Methods. The Journal of Physical Chemistry A, 107(46), 9991–9996. [Link]

  • Marshall, P. (2003). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A, 107(21), 4258–4265. [Link]

  • CEC: SPANDAN: Life Sciences. (2018). Calculation of bond energy, bond dissociation energy and resonance energy from thermochemical data. YouTube. [Link]

  • Ghogomu, J. N., & Ndjaka, J.-M. B. (2014). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. National Institutes of Health. [Link]

  • Legon, A. C. (2023). Hydrogen-Bond Dissociation Energies from the Properties of Isolated Monomers. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. [Link]

  • Szabó, A., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6). [Link]

  • Pachucki, K., et al. (2010). Theoretical Determination of the Dissociation Energy of Molecular Hydrogen. arXiv.org. [Link]

  • Armentrout, P. B. (2018). Bond dissociation energy and electronic spectroscopy of Cr+(NH3) and its isotopomers. The Journal of Chemical Physics, 149(17). [Link]

  • Chen, Y.-R., & Manz, T. A. (2003). Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of Density Functional Methods in the Calculation of Bond Dissociation Energies. Journal of Chemical Information and Computer Sciences, 43(3), 914–925. [Link]

  • Various Authors. (2013). How to calculate Bond dissociation energy (BDE)? ResearchGate. [Link]

  • Szwarc, M. (1950). Experimental methods for measurement of bond dissociation energies and heats of formation of radicals. Chemical Reviews, 47(1), 75–173. [Link]

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A Comparative Guide to X-ray Diffraction Analysis of Solid Hydrogen Iodide Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solid Hydrogen Iodide Structures

Hydrogen iodide (HI), a simple diatomic molecule, exhibits a fascinating and complex solid-state chemistry.[1][2] Understanding its crystalline phases is crucial for fundamental materials science and has implications for high-pressure physics and chemistry. X-ray diffraction (XRD) stands as a primary tool for determining the atomic arrangement within these solid phases, providing invaluable data on lattice parameters, symmetry, and phase transitions.[1] However, the inherent properties of HI—a corrosive gas at standard conditions with a low-Z element (hydrogen)—present significant experimental challenges.

This guide will navigate the complexities of solid HI analysis, offering a comparative framework for researchers employing XRD and considering complementary techniques. We will delve into the known solid phases of HI, provide a detailed experimental workflow for low-temperature in-situ XRD, and objectively compare XRD with Raman spectroscopy and neutron diffraction.

The Crystalline Phases of Solid Hydrogen Iodide: A Comparative Overview

Solid hydrogen iodide is known to exist in at least three distinct phases at ambient pressure, with their stability being temperature-dependent. High-pressure studies have revealed further complexity, including a high-pressure cubic phase.

Phase Transitions at Ambient Pressure:

Solid HI undergoes two phase transitions at ambient pressure:

  • Phase I to Phase II: Occurs at 125 K.

  • Phase II to Phase III: Occurs at 70 K.

Raman and infrared spectroscopy have been instrumental in identifying these phases, with studies indicating that only the lowest temperature phase (Phase III) possesses a fully ordered structure.

High-Pressure Phases:

At room temperature and a pressure of 0.2 GPa, hydrogen iodide solidifies into a cubic phase designated as Phase I .[1] Upon further compression, a transition to another cubic phase, Phase I' , is observed above 3.8 GPa.[1] It is crucial to note that HI is unstable under significant compression, decomposing into its constituent elements at approximately 11 GPa at 300 K and 18 GPa at 77 K.[1]

Crystallographic Data:

Detailed crystallographic data for all phases of solid HI remains a subject of ongoing research, partly due to the experimental difficulties in handling the material and the weak scattering of X-rays by hydrogen atoms. However, based on high-pressure XRD studies and analogies with deuterium iodide (DI), the following has been established:

PhaseTemperature/Pressure ConditionsCrystal SystemSpace GroupKey Features
I High Pressure (>0.2 GPa)CubicFm-3mFace-centered cubic lattice of iodine atoms.[1][2]
I' High Pressure (>3.8 GPa)CubicPa-3 (proposed)Believed to involve a rearrangement of the hydrogen atom distribution.[2]
II Ambient Pressure (70 K - 125 K)--Intermediate, partially disordered phase.
III Ambient Pressure (<70 K)Orthorhombic (by analogy with DI)Pbcm (for DI)Ordered structure.

Table 1: Known and proposed crystallographic data for the solid phases of hydrogen iodide.

Experimental Protocol: In-Situ Low-Temperature X-ray Diffraction of Hydrogen Iodide

The successful XRD analysis of solid HI hinges on the meticulous preparation of a crystalline sample in-situ at cryogenic temperatures. The following protocol outlines a robust methodology, emphasizing the causal relationships behind each step.

3.1. Synthesis and Purification of Anhydrous HI Gas:

Rationale: The presence of water can lead to the formation of hydrates and interfere with the crystallization of pure HI.

Procedure:

  • Anhydrous HI gas can be generated by the reaction of iodine with tetrahydronaphthalene or by the hydrolysis of phosphorus triiodide.

  • The generated gas must be passed through a drying agent, such as phosphorus pentoxide (P4O10), to remove any residual moisture.

3.2. In-Situ Crystallization and Data Collection:

Rationale: Due to its low boiling point (-35.36 °C), HI must be condensed and crystallized directly within the diffractometer. A specialized low-temperature, high-pressure cell, such as a diamond anvil cell (DAC), is required.

Experimental Workflow for In-Situ Crystallization and XRD:

Caption: Workflow for in-situ low-temperature XRD of solid HI.

Step-by-Step Methodology:

  • Gas Loading: The DAC is placed in a vacuum chamber, which is then evacuated. Anhydrous HI gas is introduced into the chamber and condensed into the DAC sample chamber by cooling the cell.

  • Cryogenic Cooling: The DAC is mounted on the goniometer of the diffractometer, which is equipped with a cryostat (e.g., a helium-flow cryostat) to achieve and maintain the desired low temperatures for forming the different solid phases.

  • In-Situ Crystallization: The temperature is slowly lowered to induce the crystallization of the liquid HI. For single-crystal studies, a careful annealing process of slowly cycling the temperature around the melting point may be necessary to grow a single crystalline domain. For powder diffraction, rapid cooling is generally sufficient.

  • Pressure Application: For high-pressure studies, the pressure is applied to the DAC by mechanical means. The pressure can be calibrated using a ruby fluorescence standard placed in the sample chamber.

  • X-ray Diffraction Data Collection: Monochromatic X-rays are directed at the sample. The diffracted X-rays are collected on an area detector. For powder diffraction, a series of Debye-Scherrer rings will be observed. For single-crystal diffraction, a pattern of discrete Bragg spots will be recorded.

Comparative Analysis: XRD vs. Alternative Techniques

While XRD is a powerful tool for structural elucidation, a comprehensive understanding of solid HI often requires a multi-technique approach.

4.1. XRD vs. Raman Spectroscopy:

Logical Relationship between XRD and Raman Spectroscopy for HI Analysis:

G XRD X-ray Diffraction Structure Crystal Structure (Lattice, Symmetry) XRD->Structure Directly Probes Raman Raman Spectroscopy Vibrations Molecular Vibrations (Bonding, Local Environment) Raman->Vibrations Directly Probes Phase_Transitions Phase Transitions Structure->Phase_Transitions Changes During Vibrations->Phase_Transitions Changes During

Caption: Complementary nature of XRD and Raman spectroscopy.

FeatureX-ray Diffraction (XRD)Raman Spectroscopy
Primary Information Long-range crystallographic order (lattice parameters, space group).[3]Short-range molecular vibrations and lattice phonons.
Sensitivity to Hydrogen Very low, as X-rays are scattered by electrons.Indirectly sensitive through its influence on molecular vibrations.
Phase Transition Detection Detects changes in crystal symmetry and lattice parameters.Highly sensitive to changes in the local environment and molecular ordering, often providing more distinct spectral changes at phase transitions.[1]
Experimental Complexity Requires in-situ crystallization under vacuum and cryogenic conditions. High-pressure experiments necessitate specialized cells.Can be performed in similar low-temperature and high-pressure cells.
Sample Requirements Can be performed on single crystals or powders.Can be performed on single crystals or powders.

Synergy: The combination of XRD and Raman spectroscopy provides a more complete picture of the solid phases of HI. XRD gives the fundamental crystal structure, while Raman spectroscopy offers insights into the local ordering and intermolecular interactions, which are crucial for understanding the nature of the phase transitions.[1][3]

4.2. XRD vs. Neutron Diffraction:

FeatureX-ray Diffraction (XRD)Neutron Diffraction
Primary Information Electron density distribution.Nuclear positions.[4]
Sensitivity to Hydrogen Very low.[4]High, as neutrons are scattered by atomic nuclei.[4][5]
Distinguishing Isotopes No.Yes, can distinguish between hydrogen and deuterium.[6]
Experimental Complexity Laboratory sources are common; synchrotron access is beneficial for high-pressure studies.Requires a nuclear reactor or spallation source, which are less accessible.[6]
Sample Requirements Small single crystals or powder samples.Requires significantly larger crystals than XRD.[4]

Key Advantage of Neutron Diffraction for HI: Neutron diffraction is the technique of choice for precisely locating the hydrogen atoms within the crystal lattice, which is a significant limitation of XRD.[4][5][7] This is particularly important for understanding the details of hydrogen ordering in the low-temperature phases and for accurately determining hydrogen bond geometries.

Conclusion and Future Outlook

X-ray diffraction is an indispensable technique for characterizing the solid-state structures of hydrogen iodide. High-pressure XRD has been successful in identifying the cubic phases I and I', providing fundamental data on the behavior of HI under compression.[1] However, a complete crystallographic description of the low-temperature phases (II and III) by XRD remains a challenge, primarily due to the difficulty in handling the corrosive nature of HI at cryogenic temperatures and the inherent insensitivity of XRD to hydrogen.

The future of solid HI structural analysis lies in a synergistic approach. Combining in-situ low-temperature XRD with Raman spectroscopy can provide a comprehensive understanding of both the long-range order and the local molecular environment during phase transitions. Furthermore, neutron diffraction studies, despite their experimental demands, will be crucial for definitively determining the positions of the hydrogen atoms and fully elucidating the ordered structure of Phase III. The continued development of advanced sample environments for in-situ diffraction experiments will undoubtedly pave the way for a more complete and detailed understanding of the rich solid-state chemistry of hydrogen iodide.

References

  • Anderson, A., Torrie, B. H., & Tse, W. S. (1979). Raman and infrared spectra of crystalline hydrogen iodide and deuterium iodide. Journal of Raman Spectroscopy, 8(1), 213-217.
  • Binns, J., et al. (2017). Synthesis and stability of hydrogen iodide at high pressures. Physical Review B, 96(14), 144105. [Link]

  • ISIS Neutron and Muon Source. Will the real structure please step forward. STFC. [Link]

  • Gajda, R., & Katrusiak, A. (2011). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystal Growth & Design, 11(12), 5489-5500.
  • Aolong Group. (2023). The difference between neutron diffraction method and X-ray diffraction method. [Link]

  • Canadian Light Source. (2020). Neutron Diffraction and Comparison with X-ray and Electron Diffraction. [Link]

  • van Straaten, J., & Silvera, I. F. (1988). Observation of Metal-insulator and Metal-Metal Transitions in Hydrogen Iodide under Pressure. The Journal of Chemical Physics, 88(1), 449-450.
  • Salvi, P. R., et al. (2000). Raman spectra and phase transition in betaine potassium iodide dihydrate. Journal of Molecular Structure, 521(1-3), 1-7.
  • Akahama, Y., et al. (2011). Raman scattering and X-ray diffraction studies on phase III of solid hydrogen. Journal of Physics: Conference Series, 215, 012194.
  • Ikram, A., Torrie, B. H., & Powell, B. M. (1993). Structures of solid deuterium bromide and deuterium iodide. Molecular Physics, 79(5), 1037-1049.

Sources

A Comparative Guide to Catalysts for Hydrogen Iodide Decomposition in Thermochemical Cycles

Author: BenchChem Technical Support Team. Date: January 2026

The efficient decomposition of hydrogen iodide (HI) into hydrogen (H₂) and iodine (I₂) is a critical, often rate-limiting, step in the sulfur-iodine (S-I) and other thermochemical water-splitting cycles for large-scale hydrogen production.[1] Without a catalyst, this endothermic reaction requires high temperatures to achieve meaningful conversion rates.[2][3] This guide provides a comparative analysis of the performance of various catalyst families for HI decomposition, offering researchers and engineers a comprehensive overview supported by experimental data to aid in catalyst selection and development.

The Crucial Role of Catalysis in HI Decomposition

The HI decomposition reaction (2HI ⇌ H₂ + I₂) is essential for closing the S-I thermochemical cycle and generating hydrogen.[1] However, the homogeneous gas-phase reaction is slow, necessitating the use of a catalyst to enhance the reaction rate at more moderate temperatures, typically in the range of 300-550°C.[2] An ideal catalyst for this process should exhibit high activity (approaching thermodynamic equilibrium conversion), long-term stability in the corrosive HI and I₂ environment, and ideally, be cost-effective.

Catalyst Families and Performance Comparison

A variety of materials have been investigated for their catalytic activity in HI decomposition, broadly categorized into activated carbons, noble metal-based catalysts, and non-precious transition metal catalysts.

Activated Carbon: A Cost-Effective and Active Catalyst

Activated carbon (AC) has emerged as a promising, low-cost alternative to noble metal catalysts.[4] It can function both as a catalyst support and as a catalyst in its own right, demonstrating activity comparable to some supported metal catalysts.[5]

Mechanism and Active Sites: The catalytic activity of activated carbon is attributed to its high surface area and the presence of specific surface functionalities.[6] Recent studies combining experimental work with Density Functional Theory (DFT) calculations have shed light on the role of oxygen-containing functional groups (carboxyl, hydroxyl, and carbonyl groups) on the AC surface.[5] These groups can inhibit the chemisorption of HI and affect the desorption of H₂, ultimately hindering the reaction.[5] Targeted removal of these oxygen functional groups through treatments like H₂ reduction has been shown to significantly enhance catalytic activity.[5] The reaction on activated carbon is believed to follow a Langmuir-Hinshelwood mechanism, where the dissociation of adsorbed HI into adsorbed hydrogen and iodine is the rate-determining step.

Performance Data: The performance of activated carbon catalysts is highly dependent on their source, preparation method, and subsequent treatments.

CatalystHI Conversion (%)Temperature (°C)H₂ Production Rate (mmol min⁻¹ g⁻¹)Reference
Commercial AC (CAC-1)8.0500-[5]
Commercial AC (CAC-2)17.05003.48[5]
Commercial AC (CAC-3)22.8500-[5]
CAC-2 (H₂ treated at 500°C)18.45003.76[5]
CAC-2 (H₂ treated at 800°C)21.05004.32[5]
Spherical Activated CarbonStable for 140 h--[1]

Key Insights:

  • The catalytic activity of activated carbons for HI decomposition can be substantial, with some grades achieving HI conversion rates close to the thermodynamic equilibrium at 500°C.[5]

  • Reducing the content of oxygen-containing functional groups on the surface of activated carbon is a key strategy for enhancing its catalytic performance.[5]

  • While generally robust, the stability of activated carbon can be a concern, and further long-term studies are needed.

Noble Metal Catalysts: The High-Activity Benchmark

Noble metals, particularly platinum (Pt), have long been considered the benchmark for HI decomposition due to their excellent catalytic activity.[2][7] They are typically supported on high-surface-area materials like activated carbon, alumina (Al₂O₃), or titania (TiO₂).

Mechanism and Bimetallic Systems: The high activity of platinum-based catalysts stems from their ability to efficiently facilitate the dissociation of HI and the subsequent recombination of hydrogen atoms. However, monometallic Pt catalysts can be prone to deactivation through agglomeration at high temperatures.[8] To address this, bimetallic systems have been developed. For instance, the addition of rhodium (Rh) or iridium (Ir) to Pt can improve both activity and stability.[2] Rh addition, for example, leads to better dispersion of Pt and exhibits high chemical stability against iodine.

Performance Data:

CatalystHI Conversion (%)Temperature (°C)Key FindingsReference
5 wt% Pt/C22.5550Approached thermodynamic equilibrium.[2]
Pt/γ-Al₂O₃Effective207-427-[9]
Pt-Ir/C20500Bimetallic catalyst with excellent activity and stability.[5]
Pt-Rh-TiO₂/ACSustained equilibrium conversion400Stable for over 300 hours.[3]
Cu-Pt-CeO₂/ACClose to equilibrium>300Cu addition enhances Pt dispersion and stability.

Key Insights:

  • Platinum-based catalysts, especially when supported on activated carbon, consistently demonstrate high HI conversion rates.[2][9]

  • Bimetallic formulations, such as Pt-Ir and Pt-Rh, offer enhanced stability and activity compared to monometallic Pt catalysts.[2][5]

  • The choice of support material and the addition of promoters like Cu can significantly influence the dispersion and stability of the active metal, thereby affecting the overall catalytic performance.

Non-Precious Metal Catalysts: A Focus on Cost Reduction

The high cost of noble metals is a significant barrier to their large-scale industrial application.[10] This has driven research into more abundant and less expensive transition metals, with nickel (Ni) being a prominent candidate.[4][10]

Performance and Challenges: Nickel-based catalysts have shown promise for HI decomposition. However, they face challenges related to deactivation. At temperatures below 700°C, the formation of stable and volatile nickel iodide (NiI₂) can lead to a loss of catalytic activity.[4]

Bimetallic and Sulfur-Tolerant Formulations: To enhance the stability and activity of Ni-based catalysts, researchers have explored bimetallic systems. The addition of ruthenium (Ru) to a Ni/SiO₂ catalyst has been shown to significantly promote HI conversion and, importantly, improve sulfur resistance.[1] Sulfur poisoning is a critical issue as residual sulfuric acid (H₂SO₄) can be present in the HI feed stream in the S-I cycle, leading to catalyst deactivation.[1][3] The bimetallic Ni-Ru catalyst demonstrated a 25% higher catalytic activity without sulfur poisoning compared to the Ru-free catalyst.[1]

Performance Data:

CatalystHI Conversion (%)Temperature (°C)Key FindingsReference
Ni/γ-Al₂O₃Activity increases with Ni loading up to 3 wt%500Deactivation observed at 500°C.[10][11]
Ni/SiO₂16-Susceptible to sulfur poisoning.[1]
Ni-Ru/SiO₂20-Enhanced activity and sulfur tolerance.[1]

Key Insights:

  • Nickel-based catalysts are a viable, lower-cost alternative to noble metals, but their stability, particularly the formation of NiI₂, needs to be addressed.[4][10]

  • Bimetallic Ni-Ru catalysts exhibit improved activity and, crucially, enhanced tolerance to sulfur poisoning, a significant advantage for practical applications in the S-I cycle.[1]

Experimental Protocols and Methodologies

To ensure the validity and comparability of catalytic performance data, standardized experimental procedures are essential.

Catalyst Preparation (Impregnation Method Example)
  • Support Pre-treatment: The support material (e.g., activated carbon, alumina) is dried in an oven at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.

  • Impregnation: The support is impregnated with a solution containing the precursor salt of the desired metal(s) (e.g., H₂PtCl₆ for platinum). The volume of the solution is typically matched to the pore volume of the support (incipient wetness impregnation).

  • Drying: The impregnated support is dried in an oven (e.g., at 120°C for 4 hours) to remove the solvent.

  • Calcination/Reduction: The dried catalyst is then calcined in air at elevated temperatures (e.g., 400°C for 5 hours) to decompose the precursor and form metal oxides.[1] This is followed by a reduction step, typically in a hydrogen atmosphere, to reduce the metal oxides to their active metallic state.

Catalyst Performance Evaluation

A typical experimental setup for evaluating catalyst performance in HI decomposition involves a fixed-bed reactor.

  • Reactor Setup: A known mass of the catalyst is loaded into a quartz tubular reactor.

  • HI Feed: A solution of hydriodic acid is vaporized and fed into the reactor, often with an inert carrier gas like nitrogen or argon.[1]

  • Reaction Conditions: The reactor is maintained at the desired temperature and pressure (typically atmospheric).

  • Product Analysis: The effluent gas stream is passed through a condenser to separate unreacted HI and I₂ from the H₂ product. The concentration of H₂ is then analyzed using a gas chromatograph (GC).[12]

Visualizing Reaction Mechanisms and Workflows

Generalized HI Decomposition Workflow

HI_Decomposition_Workflow HI_sol Hydriodic Acid Solution Evaporator Evaporator (e.g., 433 K) HI_sol->Evaporator Reactor Fixed-Bed Reactor with Catalyst (300-550°C) Evaporator->Reactor Carrier_Gas Inert Carrier Gas (N2 or Ar) Carrier_Gas->Evaporator Condenser Condenser Reactor->Condenser Analysis Gas Chromatograph (H2 Analysis) Condenser->Analysis Gaseous Phase Byproducts Unreacted HI + I2 Condenser->Byproducts Liquid Phase H2_Product H2 Product Analysis->H2_Product AC_Mechanism cluster_surface Activated Carbon Surface C_active C* (Active Site) HI_ads HI(ads) H_ads H(ads) HI_ads->H_ads Dissociation (Rate-Determining) I_ads I(ads) HI_ads->I_ads H2_des H2(g) H_ads->H2_des Recombination & Desorption I2_des I2(g) I_ads->I2_des Recombination & Desorption HI_gas 2HI(g) HI_gas->C_active Adsorption

Caption: A simplified representation of the Langmuir-Hinshelwood mechanism for HI decomposition on activated carbon.

Conclusion and Future Outlook

The choice of catalyst for HI decomposition is a trade-off between activity, stability, and cost. While platinum-based catalysts, particularly bimetallic formulations, offer the highest activity and good stability, their cost remains a significant drawback. [2]Activated carbon presents a highly promising, cost-effective alternative, with performance that can be tuned and enhanced through targeted surface modifications. [5]For applications where sulfur contamination is a concern, the development of sulfur-tolerant catalysts, such as the bimetallic Ni-Ru system, is of paramount importance. [1] Future research should focus on the long-term stability of non-precious metal and activated carbon catalysts under industrially relevant conditions. Further elucidation of reaction mechanisms through advanced in-situ characterization techniques and computational modeling will pave the way for the rational design of the next generation of highly active and durable catalysts for efficient hydrogen production.

References

  • Boosting Hydrogen Production from Hydrogen Iodide Decomposition over Activated Carbon by Targeted Removal of Oxygen Functional Groups: Evidence from Experiments and DFT Calculations. MDPI. [Link]

  • Activated carbon catalysts for the production of hydrogen via the sulfur–iodine thermochemical water splitting cycle | Request PDF. ResearchGate. [Link]

  • Catalytic and Sulfur-Tolerant Performance of Bimetallic Ni–Ru Catalysts on HI Decomposition in the Sulfur-Iodine Cycle for Hydrogen Production. MDPI. [Link]

  • Decomposition of hydrogen iodide on Pt/C-based catalysts for hydrogen production | Request PDF. ResearchGate. [Link]

  • The catalytic decomposition of hydrogen iodide in the IS thermochemical cycle. CDER. [Link]

  • Study on HI Decomposition Catalyst for Iodine- Sulfur Method for Hydrogen Production. Kyushu University. [Link]

  • Bimetallic catalysts for HI decomposition in the iodine-sulfur thermochemical cycle. HTR 2010 Template. [Link]

  • Characteristics of Pt/C-based Catalysts for HI Decomposition in SI process. ResearchGate. [Link]

  • Characteristics of Hydrogen Iodide Decomposition using Alumina-Supported Ni Based Catalyst. Korea Science. [Link]

  • A Study on the HI Decomposition by Carbon-Supported Platinum Catalyst. KoreaScience. [Link]

  • Study of the mechanism of the catalytic decomposition of hydrogen iodide (HI) over carbon materials for hydrogen production. ResearchGate. [Link]

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  • Effect of preparation methods on Pt/alumina catalysts for the hydrogen iodide catalytic decomposition | Request PDF. ResearchGate. [Link]

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  • Hydrogen iodide decomposition - US4410505A.
  • Hydrogen peroxide decomposition using different catalysts. RSC Education. [Link]

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  • Catalyst Coatings for Ammonia Decomposition in Microchannels at High Temperature and Elevated Pressure for Use in Decentralized and Mobile Hydrogen Generation. MDPI. [Link]

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A Comparative Guide to Iodide Quantification: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of common analytical techniques for iodide quantification. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for iodide analysis. This document moves beyond simple procedural lists to explain the fundamental principles and rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The accurate quantification of iodide is critical across various fields, from pharmaceutical quality control and nutritional analysis to environmental monitoring. The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, available instrumentation, and regulatory requirements. This guide provides a cross-validation of three prevalent techniques: Ion Chromatography (IC), UV-Vis Spectrophotometry, and the Ion-Selective Electrode (ISE) method.

Guiding Principles of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical procedure validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3][4] Key validation characteristics include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides detailed requirements for chromatographic systems, including system suitability, to ensure the performance of the analytical method.[5][6][7][8][9]

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography is a powerful and widely adopted technique for the determination of ionic species. It offers high selectivity and sensitivity, making it a preferred method for iodide analysis, especially in complex matrices encountered in pharmaceutical formulations and biological samples.[10][11]

Causality of Experimental Choices

The choice of IC is often driven by the need to separate iodide from other anions that could interfere with quantification. The use of a high-capacity, hydroxide-selective anion-exchange column is critical for resolving iodide from common ions like chloride and sulfate, which are often present in high concentrations.[12][13] Suppressed conductivity detection is employed to enhance sensitivity by reducing the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte.[11]

Experimental Workflow & Protocol

dot digraph "Ion_Chromatography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Sample & Standard Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Dissolution\n(e.g., Water, Buffer)"]; Filter [label="Filtration\n(0.45 µm Syringe Filter)"]; Standard [label="Standard Preparation\n(Serial Dilution)"]; Sample -> Filter; }

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}

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}

Filter -> Injector; Detector -> Chromatogram; Chromatogram -> Integration; } dot Caption: Workflow for Iodide Quantification by Ion Chromatography.

Detailed Protocol:

  • Reagent and Standard Preparation:

    • Eluent: Prepare a 10.0 mM Sodium Carbonate (Na₂CO₃) solution using reagent-grade chemicals and deionized water. Filter and degas the eluent before use.

    • Stock Standard: Accurately weigh and dissolve potassium iodide (KI) reference standard in deionized water to prepare a 1000 mg/L stock solution.

    • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by serial dilution of the stock standard.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in a known volume of deionized water to achieve an expected iodide concentration within the calibration range.

    • For complex matrices like serum, protein precipitation via ultrafiltration may be necessary.[10]

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Instrument: A suitable ion chromatograph equipped with a suppressor and conductivity detector.

    • Column: Metrosep A Supp 17 - 100/4.0 or equivalent.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Column Temperature: 45°C.[11]

    • Run Time: Approximately 10-20 minutes, sufficient to elute the iodide peak and any other ions of interest.[10][11]

  • Analysis and Quantification:

    • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Determine the iodide concentration in the samples by interpolating their peak areas from the calibration curve.

UV-Vis Spectrophotometry

Spectrophotometric methods are often favored for their simplicity, cost-effectiveness, and speed. These methods typically rely on a chemical reaction that produces a colored species, where the intensity of the color is proportional to the iodide concentration. A common approach is based on the Sandell-Kolthoff reaction, which involves the catalytic effect of iodide on the reduction of cerium(IV) by arsenic(III).[14][15] However, for simplicity and to avoid highly toxic reagents, methods involving the formation of the blue starch-iodine complex are also prevalent.[16][17]

Causality of Experimental Choices

The core principle involves the oxidation of iodide (I⁻) to iodine (I₂). This is the rate-limiting and concentration-dependent step. An oxidizing agent like iodate (IO₃⁻) or persulfate is chosen to ensure a stoichiometric conversion.[16] Starch is added as an indicator, which forms a distinct blue-colored complex with the liberated iodine. The absorbance of this complex is then measured at a specific wavelength (e.g., 615 nm), providing a direct measure of the initial iodide concentration.[16][17] The pH is controlled (typically acidic) to facilitate the oxidation reaction.[16]

Experimental Workflow & Protocol

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}

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}

Sample -> Mix; Standard -> Mix; Develop -> Measure; } dot Caption: Workflow for Iodide Quantification by UV-Vis Spectrophotometry.

Detailed Protocol:

  • Reagent and Standard Preparation:

    • Potassium Iodate (KIO₃) Oxidant: Prepare a solution of KIO₃ in deionized water. The concentration should be optimized based on the expected iodide range.

    • Starch Indicator: Prepare a 1% (w/v) starch solution by making a paste of starch in cold water and adding it to boiling water. Cool before use.

    • Stock and Working Standards: Prepare as described in the IC protocol.

  • Sample Preparation:

    • Prepare aqueous solutions of the sample, ensuring the final iodide concentration falls within the linear range of the assay (e.g., 5-40 mg/L).[16][17]

  • Colorimetric Reaction:

    • Into a series of test tubes, pipette aliquots of the working standards and sample solutions.

    • Adjust the pH to ~1 using a suitable acid.[16]

    • Add the KIO₃ oxidant solution. A typical molar ratio of IO₃⁻:I⁻ is 1:3.[16][17]

    • Mix and allow the reaction to proceed for a set time (e.g., 5 minutes).[16][17]

    • Add the starch indicator solution to each tube and mix well.

    • Dilute to a final fixed volume with deionized water.

  • Measurement and Quantification:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the starch-iodine complex (e.g., 615 nm) against a reagent blank.[16][17]

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the iodide concentration in the samples from the calibration curve.

Ion-Selective Electrode (ISE) Method

The ISE method is a potentiometric technique that offers a rapid and convenient way to measure iodide ion activity directly in a solution. It is particularly useful for on-site or high-throughput screening applications where minimal sample preparation is desired.

Causality of Experimental Choices

An iodide ISE contains a solid-state membrane (typically silver iodide/silver sulfide) that is selective for iodide ions. When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the iodide ion activity, as described by the Nernst equation. To ensure that the electrode measures concentration rather than activity and to eliminate the effects of varying ionic strength between samples, an Ionic Strength Adjuster (ISA) is added to all standards and samples.[18] The ISA provides a high and constant background ionic strength.

Experimental Workflow & Protocol

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}

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}

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} } dot Caption: Workflow for Iodide Quantification using an Ion-Selective Electrode.

Detailed Protocol:

  • Reagent and Standard Preparation:

    • Ionic Strength Adjuster (ISA): A common ISA is 5M Sodium Nitrate (NaNO₃). Add 2 mL of ISA per 100 mL of standard and sample.[18]

    • Stock and Working Standards: Prepare a series of standards (e.g., 1, 10, and 100 ppm) from a 1000 ppm stock solution.[18] Prepare standards fresh daily.[18]

  • Instrument Setup and Calibration:

    • Connect the iodide ISE and a reference electrode (or a combination ISE) to an ion meter.[19]

    • Add 100 mL of each working standard to separate beakers and add 2 mL of ISA to each.

    • Place the electrodes in the lowest concentration standard, stir gently, and wait for a stable millivolt (mV) reading. Record the value.

    • Repeat for the other standards, moving from lowest to highest concentration. The meter will typically generate a calibration curve automatically. The slope should be between -54 and -60 mV/decade.

  • Sample Measurement:

    • Take a known volume (e.g., 100 mL) of the sample solution.

    • Add the same proportion of ISA as used for the standards (e.g., 2 mL).

    • Immerse the electrodes in the sample, stir, and record the stable concentration reading directly from the meter.[18]

    • Rinse electrodes with deionized water between measurements.

Performance Comparison and Cross-Validation

The choice of method depends heavily on the specific application. A cross-validation study reveals the strengths and weaknesses of each technique.

ParameterIon Chromatography (IC)UV-Vis SpectrophotometryIon-Selective Electrode (ISE)
Principle Ion-exchange separation followed by conductivity detection.Chemical reaction forming a colored complex.Potentiometric measurement of ion activity.
Specificity High. Excellent separation from interfering anions like chloride, sulfate.[11]Moderate. Prone to interference from other oxidizing/reducing agents or colored species.[15]Moderate. Can be affected by other ions, particularly sulfide and high levels of bromide or chloride.[20]
Sensitivity (LOD) Very High. LOD of 20 ng/mL (0.02 ppm) in serum has been demonstrated.[10] A detection limit of 0.0005 mg/L has been reported.[12]High. LOD of 1.2 ng/mL has been reported for kinetic methods.[16] LOD of 0.048 µg/mL reported for a methylene blue method.[21]Low to Moderate. Typically in the range of 0.01 to 0.1 ppm.
Linear Range Wide. e.g., 100 to 5000 ng/mL.[10]Narrower. e.g., 5-40 mg/L for starch-iodine method.[16][17]Wide. Typically covers 3-4 orders of magnitude.
Accuracy High. Recoveries typically between 90-110%.[10][12]Good. Can be affected by matrix interferences, potentially leading to bias.[15]Good. Dependent on proper calibration and ISA usage. May underestimate total iodine if organically bound forms are present.[22][23]
Precision (%RSD) Excellent. Typically <2-3%.[12]Good. Typically 2-5%.[24]Good. Typically <5%.
Sample Throughput Moderate (10-20 min/sample).High (with batch processing).Very High (<2-3 min/sample).
Cost (Instrument) High.Low.Low.
Ease of Use Requires skilled operator.Relatively simple.Very simple.

Conclusion and Recommendations

  • For regulatory submissions and complex matrices (e.g., pharmaceuticals, biological fluids), Ion Chromatography is the method of choice. Its high specificity, sensitivity, and accuracy provide the most reliable and defensible data, aligning well with USP and ICH guidelines.[1][10][11]

  • For routine quality control, process monitoring, or in laboratories with limited budgets, UV-Vis Spectrophotometry offers a viable alternative. It provides good sensitivity and is cost-effective, but careful validation is required to account for potential matrix interferences.[16][24]

  • For rapid screening, field testing, or applications requiring high sample throughput, the Ion-Selective Electrode method is highly suitable. It is the fastest and simplest method, though it offers lower specificity and may not be suitable for trace-level analysis or samples with high concentrations of interfering ions.[18]

Ultimately, the validation of any chosen method against a standard reference material or a well-established method like IC is crucial to ensure the integrity and accuracy of the results for its intended purpose.[3]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). USP.
  • Development and validation of an assay for iodide in serum using ion chromatography with pulsed amperometric detection. (2006). PubMed.
  • <621> CHROMATOGRAPHY. (n.d.). USP.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • Analytical capabilities for iodine detection: Review of possibilities for different applications. (2024). AIP Publishing.
  • Spectrophotometric Determination of Iodine Species in Table Salt and Pharmaceutical Preparations. (2008). PubMed.
  • A Simple and Safe Spectrophotometric Method for Iodide Determination. (2015). UI Scholars Hub.
  • A Simple and Safe Spectrophotometric Method for Iodide Determination. (2015). ResearchGate.
  • Kinetic determination of iodide in pharmaceutical and food samples. (1991). PubMed.
  • <621> Chromatography. (2021). US Pharmacopeia (USP).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • 10.16 Determination of iodine - Ion selective electrode method. (n.d.). Dairy Knowledge Portal.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Comparison of two methods for the detection of urinary iodine used in epidemiological studies. (n.d.). PubMed.
  • Iodine and iodate determination by a new spectrophotometric method using N,N-dimethyl-p-phenylenediamine, validated in veterinary supplements and table salt. (n.d.). RSC Publishing.
  • Iodide Assay by Ion Chromatography. (n.d.). Metrohm.
  • Comparison of different analytical methods used for quantification of iodate preconcentrated in membrane samples in the form of molecular iodine. (n.d.). ResearchGate.
  • Spectrophotometric method for the determination of iodate using methylene blue as a chromogenic reagent. (n.d.). SciSpace.
  • Review of analytical methods for the quantification of iodine in complex matrices. (2025). ResearchGate.
  • Comparison of methods for iodine analysis in foods. (2016). PubMed.
  • Iodide Ion Selective Electrode - User Guide. (n.d.). Fisher Scientific.
  • Improving Sensitivity, Accuracy, and Reliability of Iodine Determination using Ion Chromatography. (2022). AnalyteGuru - Thermo Fisher Scientific.
  • Principles and applications of Iodometry. (n.d.). Pharmacy Infoline.
  • Simple and selective method for determination of iodide in pharmaceutical products by flow injection analysis using the iodine-starch reaction. (n.d.). Mahidol University.
  • STANDARDIZATION METHOD OF QUANTITATIVE DETERMINATION OF IODIDE IONS IN SUBSTANCES AND TABLETS CONTAINING IODINE ADDUCTS. (2016). RJPBCS.
  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for Iodine - NCBI Bookshelf - NIH.
  • Determination of Iodide in Seawater and Other Saline Matrices Using a Reagent-Free Ion Chromatography System with Suppressed. (n.d.). Thermo Fisher Scientific.
  • Operating Instructions. (n.d.). EDT Direct ION.
  • Bromide/Iodide Ion Selective Electrodes. (n.d.). DwyerOmega.
  • 258508-001 1208 - Rev A - Iodide Ion Selective Electrode - User Guide. (2024). Thermo Fisher Scientific.
  • Protocol for the Determination of Total Iodine in Iodized Table Salts Using Ultra-High-Performance Liquid Chromatography. (n.d.). MDPI.
  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. (n.d.). RSC Publishing.
  • A Rapid Method for the Determination of Potassium Iodide in Ophthalmic Formulations by Indirect Derivatization with 4-Hydroxybenzoic Acid Using UHPLC–DAD and MS/MS Detection. (n.d.). MDPI.
  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. (n.d.). PubMed.
  • Iodine and inorganic iodides – Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. (n.d.). ResearchGate.
  • Comparison of ion-selective electrode and inductively coupled plasma-mass spectrometry to determine iodine in milk-based nutritional products. (n.d.). PubMed.
  • Comparison of Ion-Selective Electrode and Inductively Coupled Plasma-Mass Spectrometry to Determine Iodine in Milk-Based Nutritional Products. (2025). ResearchGate.
  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. (2025). ResearchGate.
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Safety Operating Guide

Personal protective equipment for handling Hydron;iodide

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Personal Protective Equipment for Handling Hydriodic Acid

A Senior Application Scientist's Procedural Guide

In the fields of advanced research and pharmaceutical development, the synthesis of novel compounds often requires the use of potent and hazardous reagents. Among these, hydriodic acid (HI) stands out as a powerful reducing agent and a key component in numerous chemical transformations. However, its utility is matched by its significant hazards. As a strong, corrosive acid, mishandling hydriodic acid can lead to severe injury.[1][2] This guide provides a comprehensive, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with hydriodic acid, ensuring the safety of laboratory personnel and the integrity of your scientific work.

The Nature of the Hazard: Understanding Hydriodic Acid

Hydriodic acid is the aqueous solution of hydrogen iodide gas. It is a highly corrosive substance that can cause severe chemical burns to the skin and eyes upon contact, with the potential for permanent eye damage.[1][3] Its vapors are pungent and irritating to the respiratory system; inhalation can lead to coughing, shortness of breath, and potentially a life-threatening buildup of fluid in the lungs (pulmonary edema).[1][3] Furthermore, it is sensitive to light and air, which can cause it to decompose and release iodine, adding another layer to its hazard profile.[3][4] A thorough understanding of these risks is the first step in building a robust safety protocol.

Beyond the Last Line of Defense: The Hierarchy of Controls

Before delving into specific PPE, it is imperative to apply the hierarchy of controls, a foundational principle of laboratory safety that prioritizes the most effective risk-reduction strategies. PPE is essential, but it is always the last line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

The most critical engineering control for hydriodic acid is a properly functioning chemical fume hood, which minimizes inhalation exposure.[5][6] This should be coupled with administrative controls like detailed Standard Operating Procedures (SOPs) and comprehensive personnel training.

Essential PPE for Hydriodic Acid: A Component-by-Component Analysis

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following table details the minimum required PPE for handling hydriodic acid.

Body AreaRecommended PPEMaterial & Specification StandardsRationale for Use
Eyes & Face Chemical Splash Goggles and a full-face shieldGoggles must be ANSI Z87.1 compliant.Goggles provide a seal around the eyes to protect from splashes. A face shield is mandatory to protect the entire face from splashes of this highly corrosive material.[1][3][7]
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are suitable for minor splash protection.[8] For more extensive handling, butyl or Viton® gloves are recommended.Provides a barrier against a chemical that causes severe skin burns.[1][2] Glove material must be selected based on the manufacturer's chemical resistance data.
Body Chemical-resistant apron over a lab coatRubber or neoprene apron.Protects personal clothing and underlying skin from splashes and spills.[5][9] A complete protective suit may be necessary for large-scale operations.[3]
Respiratory NIOSH-approved respiratorRequired if work cannot be performed in a fume hood. An acid gas cartridge is necessary.[10][7]Protects against the inhalation of corrosive and toxic vapors that can cause severe respiratory tract damage.[1][3] Personnel must be fit-tested and trained to use respirators.[11]
Feet Closed-toe, chemical-resistant shoesLeather or other non-porous material.Protects feet from potential spills.[6]

Procedural Discipline: Donning, Doffing, and Disposal Protocols

The protection afforded by PPE is only as effective as the procedure used to wear and remove it.

Step-by-Step PPE Donning Sequence

Properly layering PPE is crucial before entering the work area.

PPE_Donning_Workflow start Start Clean step1 1. Don Lab Coat start->step1 step2 2. Don Inner Gloves step1->step2 step3 3. Don Chemical Splash Goggles step2->step3 step4 4. Don Face Shield step3->step4 step5 5. Don Outer Gloves (cuff over lab coat sleeve) step4->step5 end Ready for Work step5->end

Caption: The proper sequence for putting on PPE to ensure full protection.

Step-by-Step PPE Doffing Sequence

Removing PPE correctly is critical to prevent contaminating yourself with the hazardous material you've been handling.

PPE_Doffing_Workflow start Work Complete step1 1. Remove Outer Gloves (Contaminated) start->step1 step2 2. Remove Face Shield step1->step2 step3 3. Remove Lab Coat & Apron (turn inside out) step2->step3 step4 4. Remove Goggles step3->step4 step5 5. Remove Inner Gloves step4->step5 step6 6. Wash Hands Thoroughly step5->step6 end Safe step6->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.